Azido-PEG3-phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N3O6P/c9-11-10-1-2-15-3-4-16-5-6-17-7-8-18(12,13)14/h1-8H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTIPXPOWKYOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-phosphonic acid: A Bifunctional Linker for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-phosphonic acid is a heterobifunctional linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide (B81097) group and a phosphonic acid moiety connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for a myriad of applications. The azide group serves as a handle for "click chemistry," enabling the efficient and specific covalent attachment of biomolecules and other substrates. Concurrently, the phosphonic acid group exhibits a strong affinity for metal oxide surfaces, making it an ideal anchor for the functionalization of nanoparticles and other inorganic materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Introduction
The targeted delivery of therapeutics and the development of advanced functional materials are cornerstones of modern biomedical and materials science research. A key enabling technology in these areas is the use of bifunctional linkers that can bridge disparate chemical entities. This compound has emerged as a powerful tool in this context, offering a combination of bioorthogonality and surface- G-reactivity.
The azide functional group is relatively stable and inert in biological systems, yet it readily participates in highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions allow for the covalent conjugation of this compound to a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs that have been modified to contain an alkyne group.
The phosphonic acid group, on the other hand, provides a robust anchor to various metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconium dioxide.[4] This strong interaction allows for the stable surface modification of nanoparticles, quantum dots, and other inorganic materials, thereby imparting them with new functionalities. The short, hydrophilic PEG3 spacer enhances water solubility and can reduce non-specific binding of proteins to the functionalized surfaces.[5]
This technical guide will delve into the specifics of this compound, providing researchers with the necessary information to effectively utilize this versatile linker in their work.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its successful application. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][5][6] |
| Molecular Formula | C8H18N3O6P | [5][6] |
| Molecular Weight | 283.22 g/mol | [1] |
| CAS Number | 1964503-38-5 | [5] |
| Appearance | Varies (typically a solid or oil) | N/A |
| Purity | ≥93% (commercially available) | [5] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [7] |
| Storage Conditions | -20°C, protected from light | [5][6] |
Characterization Data:
While specific, detailed characterization data for the standalone this compound is not extensively published in peer-reviewed literature, its synthesis would typically be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic peaks for the ethylene (B1197577) glycol protons of the PEG spacer, as well as methylene (B1212753) protons adjacent to the azide and phosphonic acid groups.
-
³¹P NMR: The phosphorus NMR spectrum would show a characteristic signal for the phosphonic acid group.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would be used to confirm the molecular weight of the compound.
Synthesis of this compound
Conceptual Synthesis Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Convenient polymer-supported synthetic route to heterobifunctional polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ethyl ester - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound ethyl ester, 1337527-24-8 | BroadPharm [broadpharm.com]
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid
Introduction
1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid is a bifunctional, hydrophilic linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Also known by the common synonym Azido-PEG3-phosphonic acid, this compound features a terminal azide (B81097) group and a phosphonic acid moiety, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) linker.[1][2] The azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific covalent attachment to alkyne-modified molecules.[1] The phosphonic acid group provides a strong binding moiety for various surfaces, particularly metal oxides, and can also be used as a stable phosphate (B84403) mimic in biological applications.[3] The hydrophilic PEG chain enhances aqueous solubility and biocompatibility of the conjugates.[4]
This technical guide provides a comprehensive overview of the structure, properties, proposed synthesis, and key applications of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.
Chemical Structure and Properties
The structure of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid is characterized by its two functional ends separated by a flexible PEG linker.
Figure 1: Chemical structure of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.
Physicochemical Data
Quantitative data for this molecule is primarily available from chemical suppliers. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₃O₆P | [2][5] |
| Molecular Weight | 283.22 g/mol | [5] |
| CAS Number | 1964503-38-5 | (Supplier) |
| Appearance | Not specified (likely an oil/solid) | - |
| Solubility | Soluble in aqueous media | [4] |
| Purity | Typically ≥95% | [2] |
Table 1: Summary of Physicochemical Properties.
Experimental Protocols
Proposed Synthesis Pathway
A common and effective method for the synthesis of alkylphosphonic acids is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[6] An alternative route involves the conversion of an alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by displacement with a phosphite reagent.[7] Given the availability of the corresponding alcohol, the latter is a highly viable route.
The proposed two-step synthesis starts from the commercially available precursor, 1-Azido-3,6,9-trioxaundecane-11-ol .
Figure 2: Proposed synthetic workflow for 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.
Step 1: Tosylation of 1-Azido-3,6,9-trioxaundecane-11-ol The terminal hydroxyl group is converted to a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Protocol:
-
Dissolve 1-Azido-3,6,9-trioxaundecane-11-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude tosylate intermediate. Purification can be achieved by column chromatography on silica (B1680970) gel.
-
Step 2: Michaelis-Arbuzov Reaction The tosylate intermediate is reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding diethyl phosphonate ester.
-
Protocol:
-
Heat triethyl phosphite (excess, e.g., 5-10 eq) to 140-160 °C under an inert atmosphere.
-
Slowly add the tosylate intermediate from Step 1 to the hot triethyl phosphite.
-
Maintain the reaction at high temperature for 2-6 hours, monitoring by TLC or ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation to yield the crude diethyl phosphonate ester. This intermediate can be purified by column chromatography.
-
Step 3: Hydrolysis to the Phosphonic Acid The diethyl phosphonate ester is hydrolyzed to the final phosphonic acid. The McKenna reaction, using bromotrimethylsilane (B50905) (TMSBr), is a mild and effective method for this transformation.[8]
-
Protocol:
-
Dissolve the diethyl phosphonate ester (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSBr (2.5-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess TMSBr.
-
Add methanol (B129727) or water to the residue and stir for 1-2 hours to hydrolyze the silyl (B83357) ester intermediate.
-
Concentrate the solution under reduced pressure to yield the final product, 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.
-
Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this molecule is its use in CuAAC reactions to conjugate it to alkyne-containing molecules (e.g., proteins, surfaces, or small molecules).[9]
Figure 3: General experimental workflow for a CuAAC "click" reaction.
-
Generic Protocol for Bioconjugation:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid in the same buffer or a compatible solvent like DMSO.
-
Prepare fresh stock solutions of the catalyst system:
-
Copper(II) sulfate (e.g., 20 mM in water).
-
A ligand such as THPTA (e.g., 50 mM in water) to stabilize the Cu(I) catalyst and protect the biomolecule.[10]
-
A reducing agent, typically sodium ascorbate (e.g., 100 mM in water).
-
-
In a reaction vessel, combine the alkyne-modified biomolecule and the azido-linker (typically a 2- to 10-fold molar excess of the azide).
-
Add the copper(II) sulfate and ligand (pre-mixed in a 1:5 molar ratio is recommended). The final copper concentration is typically 50-250 µM.[11]
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).[10]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Once the reaction is complete, the resulting conjugate can be purified by methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents and catalyst.
-
Conclusion
1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid is a valuable chemical tool for researchers in chemistry, biology, and materials science. Its heterobifunctional nature allows for the elegant connection of different molecular entities or the functionalization of surfaces. The azide group provides a gateway to highly efficient and specific click chemistry conjugations, while the phosphonic acid offers strong, stable anchoring to various substrates and can act as a phosphate mimic. This guide provides a foundational understanding of its structure, properties, and practical application, empowering researchers to leverage its capabilities in their respective fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. This compound ethyl ester - CD Bioparticles [cd-bioparticles.net]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
An In-Depth Technical Guide to the Synthesis and Application of Azido-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Azido-PEG3-phosphonic acid, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, targeted drug delivery, and proteomics. This document details the synthetic pathway, experimental protocols, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a phosphonic acid moiety, connected by a flexible triethylene glycol (PEG3) spacer. The azide group allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The phosphonic acid group can serve as a ligand for various applications, including targeting bone structures or as a phosphate (B84403) mimic in biological systems. The hydrophilic PEG3 linker enhances aqueous solubility and provides spatial separation between the conjugated moieties.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its common synthetic precursor, the diethyl ester, is presented in Table 1.
| Property | This compound | Diethyl (8-azido-3,6-dioxaoctyl)phosphonate |
| Molecular Formula | C₈H₁₈N₃O₆P | C₁₂H₂₆N₃O₆P |
| Molecular Weight | 283.22 g/mol | 339.33 g/mol |
| Appearance | Colorless to pale yellow oil or solid | Colorless to pale yellow oil |
| Solubility | Soluble in water and polar organic solvents | Soluble in organic solvents (e.g., DCM, THF, DMSO) |
| Purity (Typical) | >95% | >95% |
| Storage Conditions | -20°C, under inert atmosphere | -20°C, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available triethylene glycol. The overall synthetic strategy involves the sequential functionalization of the two terminal hydroxyl groups of triethylene glycol. A plausible and efficient synthetic route is outlined below.
Synthetic Pathway Overview
The synthesis commences with the selective monotosylation of triethylene glycol, followed by the conversion of the remaining hydroxyl group to a bromide. The bromide is then subjected to a Michaelis-Arbuzov reaction to introduce the diethyl phosphonate (B1237965) group. Subsequently, the tosyl group is displaced by an azide, and the final step involves the hydrolysis of the diethyl phosphonate to the desired phosphonic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Selective Monotosylation of Triethylene Glycol
This procedure aims to selectively protect one of the two primary hydroxyl groups of triethylene glycol as a tosylate, which is a good leaving group for subsequent nucleophilic substitution.
-
Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (B109758) (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate.
-
Step 2: Bromination of the Monotosylated Intermediate
The remaining free hydroxyl group is converted to a bromide, which is a suitable substrate for the subsequent phosphonylation reaction.
-
Materials: 1-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate, Phosphorus tribromide (PBr₃), Anhydrous DCM.
-
Procedure:
-
Dissolve the monotosylated intermediate (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Slowly add phosphorus tribromide (0.5 equivalents) to the solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with DCM, and wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to give 1-bromo-8-tosyloxy-3,6-dioxaoctane.
-
Step 3: Michaelis-Arbuzov Reaction for Phosphonylation
This reaction introduces the diethyl phosphonate moiety by reacting the bromide with triethyl phosphite (B83602).
-
Materials: 1-Bromo-8-tosyloxy-3,6-dioxaoctane, Triethyl phosphite.
-
Procedure:
-
Heat a mixture of 1-bromo-8-tosyloxy-3,6-dioxaoctane (1 equivalent) and triethyl phosphite (1.2 equivalents) at 120-140°C for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.
-
The crude Diethyl (8-tosyloxy-3,6-dioxaoctyl)phosphonate can be used in the next step without further purification.
-
Step 4: Azide Substitution
The tosyl group is displaced by an azide nucleophile to introduce the azide functionality.
-
Materials: Diethyl (8-tosyloxy-3,6-dioxaoctyl)phosphonate, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude phosphonate from the previous step (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain crude Diethyl (8-azido-3,6-dioxaoctyl)phosphonate.
-
Purify by column chromatography on silica gel.
-
Step 5: Hydrolysis of the Diethyl Phosphonate
The final step is the dealkylation of the diethyl phosphonate ester to the phosphonic acid.
-
Materials: Diethyl (8-azido-3,6-dioxaoctyl)phosphonate, Bromotrimethylsilane (B50905) (TMSBr), Dichloromethane (DCM), Methanol (B129727).
-
Procedure:
-
Dissolve the purified diethyl phosphonate (1 equivalent) in anhydrous DCM.
-
Add bromotrimethylsilane (2.5 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 12-16 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
To the residue, add methanol and stir for 1 hour.
-
Evaporate the methanol to yield the final product, this compound.
-
Application in PROTAC Development
This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.
The azido (B1232118) group of this compound can be "clicked" onto an alkyne-functionalized POI ligand, while the phosphonic acid can be coupled to the E3 ligase ligand or another part of the PROTAC scaffold. The PEG3 linker provides the necessary flexibility and length for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.
An In-depth Technical Guide to Azido-PEG3-phosphonic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, materials science, and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a flexible tri-polyethylene glycol (PEG) spacer, and a phosphonic acid moiety, provides a versatile platform for the covalent attachment of biomolecules to a variety of surfaces, particularly metal oxides. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and visual representations of its functional workflows. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1][2]
Core Properties of this compound
The molecular structure of this compound is designed to offer distinct functionalities at each end, connected by a flexible and hydrophilic spacer. This design allows for a modular approach to surface functionalization and bioconjugation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While specific solubility data for this compound is not widely published, related PEGylated molecules with acidic end groups, such as Azido-PEG12-acid, exhibit solubility in water and common organic solvents like DMSO, DCM, and DMF.[3] The phosphonic acid group is known to have pKa values that are generally 2 to 3 log units lower than carboxylic acids, indicating a stronger acidity.
| Property | Value | Reference(s) |
| Molecular Formula | C8H18N3O6P | [1][4] |
| Molecular Weight | 283.22 g/mol | [4] |
| CAS Number | 1964503-38-5 | [1][4] |
| Appearance | Varies (typically a solid or oil) | |
| Purity | Typically >95% | [4] |
| Storage Conditions | -20°C, desiccated | [1][5] |
Chemical Functionality and Reactivity
Azide Group: The terminal azide (-N3) group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of alkyne-modified biomolecules, fluorophores, or other moieties with high precision and yield.[7] The azide group is stable under most conditions, making it a reliable functional group for multi-step synthetic and conjugation strategies.[7]
Phosphonic Acid Group: The phosphonic acid (-PO(OH)2) group serves as a robust anchor for immobilization onto a wide range of metal oxide surfaces, including titanium dioxide (TiO2), iron oxides (e.g., Fe2O3, Fe3O4), zirconium dioxide (ZrO2), and stainless steel.[8][9] It forms stable, covalent bonds with the surface hydroxyl groups of these materials, leading to the formation of self-assembled monolayers (SAMs).[8] This strong interaction is crucial for creating stable and durable surface modifications.
PEG Spacer: The tri-polyethylene glycol (PEG3) spacer provides several advantages. It is a flexible, hydrophilic chain that increases the aqueous solubility of the molecule and any attached conjugates.[1] In the context of surface modification, the PEG spacer extends the azide group away from the surface, enhancing its accessibility for subsequent conjugation reactions and minimizing steric hindrance. Furthermore, PEGylation is a well-established strategy to reduce non-specific protein adsorption on surfaces, thereby improving the biocompatibility of materials used in biological environments.
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications of this compound: surface functionalization via self-assembled monolayers and bioconjugation via click chemistry.
Surface Functionalization with this compound via Self-Assembled Monolayers (SAMs)
This protocol describes the formation of an azide-terminated self-assembled monolayer on a metal oxide surface, such as titanium dioxide.
Materials:
-
This compound
-
Metal oxide substrate (e.g., titanium dioxide-coated silicon wafer)
-
Anhydrous organic solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Immerse the metal oxide substrate in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous organic solvent.
-
Immerse the cleaned and dried substrate in the phosphonic acid solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation. For some phosphonic acids, heating to around 60°C can facilitate monolayer formation, but this should be optimized for the specific substrate and solvent.[10]
-
After incubation, remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
Characterization of the Azide-Terminated Surface:
-
Contact Angle Goniometry: Measure the static water contact angle. A successful SAM formation should result in a change in the surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen (from the azide group) and phosphorus (from the phosphonic acid) on the surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify the characteristic azide stretch at approximately 2100 cm⁻¹.
-
Bioconjugation to Azide-Functionalized Surfaces via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an alkyne-containing molecule (e.g., a peptide, protein, or small molecule) to the azide-functionalized surface prepared in the previous step.
Materials:
-
Azide-functionalized substrate
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to stabilize the Cu(I) oxidation state and protect biomolecules)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)
-
Deionized water
Procedure:
-
Prepare Reaction Solution:
-
Dissolve the alkyne-containing molecule in PBS to the desired concentration (e.g., 10-100 µM).
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).
-
-
Click Reaction:
-
In a reaction vessel, combine the solution of the alkyne-containing molecule with the azide-functionalized substrate.
-
Add the click chemistry reagents in the following order, with gentle mixing after each addition:
-
TBTA solution (to a final concentration of ~5 times the copper concentration)
-
CuSO4 solution (to a final concentration of 0.1-1 mM)
-
Sodium ascorbate solution (to a final concentration of 1-5 mM)
-
-
Incubate the reaction for 1-4 hours at room temperature. The reaction time may need to be optimized depending on the specific reactants.
-
-
Washing and Characterization:
-
After the reaction, thoroughly rinse the substrate with PBS and then deionized water to remove unreacted reagents and byproducts.
-
Dry the substrate under a stream of nitrogen gas.
-
Characterize the successfully conjugated surface using appropriate techniques, such as:
-
XPS: Look for changes in the elemental composition corresponding to the conjugated molecule.
-
Fluorescence Microscopy: If a fluorescently labeled alkyne was used.
-
Atomic Force Microscopy (AFM): To observe changes in surface morphology.
-
-
Logical Relationships of this compound Functionalities
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups, enabling a two-step functionalization strategy. This is depicted in the diagram below, which illustrates the logical flow from the bare substrate to a fully bioconjugated surface.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and materials science. Its well-defined structure allows for the creation of stable, biocompatible, and functionalized surfaces with high specificity. The experimental protocols provided in this guide offer a starting point for the application of this linker in various research contexts. As with any chemical procedure, optimization of reaction conditions for specific substrates and biomolecules is recommended to achieve the best results. The continued development and application of such bifunctional linkers will undoubtedly play a crucial role in the advancement of targeted drug delivery systems, biosensors, and other biomedical technologies.
References
- 1. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Azido-PEG3-phosphonic acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, offers a versatile platform for the covalent attachment of molecules to a variety of substrates. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in "click chemistry" and surface functionalization, and explores its potential role in advanced drug delivery systems such as PROTACs (Proteolysis Targeting Chimeras) and bone-targeted therapies.
Introduction
The precise covalent linkage of molecules is fundamental to the development of sophisticated biomedical tools, from antibody-drug conjugates (ADCs) to targeted nanoparticles and novel therapeutic modalities like PROTACs.[1] this compound has emerged as a valuable building block in this endeavor. The azide group provides a bioorthogonal handle for highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[2][3] The PEG3 spacer imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugates.[4] Furthermore, the phosphonic acid group serves as a robust anchor for immobilization onto metal oxide surfaces and exhibits a strong affinity for bone tissue, opening avenues for targeted drug delivery.[5][6]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective use in experimental design. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 283.2 g/mol | [7][8] |
| Molecular Formula | C8H18N3O6P | [8][9] |
| CAS Number | 1964503-38-5 | [8][9] |
| Purity | Typically >93-96% | [8][9] |
| Storage Conditions | -20°C | [4][7] |
| Shipping Conditions | Ambient Temperature | [7] |
Key Applications and Signaling Pathways
The dual functionality of this compound allows for its application in a range of innovative research areas.
Bioconjugation via Click Chemistry
The azide moiety is the cornerstone of this molecule's utility in bioconjugation. It allows for the covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) through click chemistry.[10][11] This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids.[12][13]
The general workflow for a bioconjugation experiment using this compound is depicted below.
Surface Functionalization of Nanoparticles
The phosphonic acid group has a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and aluminum oxide.[14][15] This allows for the stable anchoring of this compound onto nanoparticles, creating a hydrophilic and bio-inert PEG layer on the surface. This "PEGylation" can improve the colloidal stability of nanoparticles in biological media, reduce non-specific protein adsorption, and prolong circulation times in vivo.[16][17] The surface-bound azide groups are then available for subsequent functionalization with targeting ligands, drugs, or imaging agents via click chemistry.
Development of PROTACs
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][18] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[19] this compound can serve as a building block for PROTAC linkers. The azide group allows for the modular assembly of PROTACs using click chemistry, facilitating the rapid synthesis and screening of a library of candidates with varying linker lengths and compositions.[1]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Stabilization and functionalization of iron oxide nanoparticles for biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. nbinno.com [nbinno.com]
Technical Guide: Azido-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid is a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and materials science.[1][2][3] Its unique structure, featuring a terminal azide (B81097) group, a flexible tripartite polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, enables a versatile range of chemical modifications and surface anchoring capabilities.[1][4]
The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to alkyne-containing molecules.[4] The hydrophilic PEG spacer enhances solubility in aqueous media, reduces non-specific binding, and improves the pharmacokinetic profile of conjugated biomolecules.[1] The phosphonic acid group provides a strong and stable anchor to various metal oxide surfaces, including titanium, iron oxides, and zinc oxide, making it an ideal choice for the functionalization of nanoparticles and implantable devices.[5][6][7][8]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a visual representation of its utility in bioconjugation and surface modification.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 1964503-38-5 | [1][4][9] |
| Molecular Formula | C8H18N3O6P | [1][4] |
| Molecular Weight | 283.22 g/mol | [4] |
| Purity | >93% - >96% | [1][4] |
| Appearance | (Not specified in search results) | |
| Solubility | Soluble in aqueous media | [1] |
| Storage Conditions | -20°C | [1][2] |
Experimental Protocols
Surface Modification of Metal Oxide Nanoparticles
This protocol describes the general procedure for functionalizing metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) with this compound to introduce azide functionalities on their surface.
Materials:
-
Metal oxide nanoparticles
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Reaction vessel
-
Ultrasonicator
-
Centrifuge
-
Deionized water
Procedure:
-
Dispersion of Nanoparticles: Disperse the metal oxide nanoparticles in the anhydrous solvent to a desired concentration (e.g., 1 mg/mL). Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
Preparation of Linker Solution: Prepare a solution of this compound in the same anhydrous solvent. The concentration will depend on the surface area of the nanoparticles and the desired grafting density. A molar excess of the linker is typically used.
-
Surface Functionalization Reaction: Add the this compound solution to the nanoparticle suspension. The reaction mixture can be stirred or sonicated at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the metal oxide surface.
-
Washing: After the reaction, centrifuge the functionalized nanoparticles to pellet them. Discard the supernatant containing the unreacted linker.
-
Resuspension and Further Washing: Resuspend the nanoparticle pellet in fresh solvent and sonicate briefly. Repeat the centrifugation and resuspension steps 2-3 times to remove any non-covalently bound linker molecules.
-
Final Dispersion: After the final wash, resuspend the this compound functionalized nanoparticles in the desired buffer or solvent for subsequent applications, such as click chemistry conjugation.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an alkyne-containing biomolecule (e.g., a protein, peptide, or nucleic acid) to the azide-functionalized nanoparticles prepared in the previous protocol.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-containing biomolecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce cytotoxicity)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing biomolecule in a suitable buffer.
-
Prepare a stock solution of CuSO4 in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
If using a ligand, prepare a stock solution of TBTA in a water-miscible organic solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction tube, add the azide-functionalized nanoparticles to the reaction buffer.
-
Add the alkyne-containing biomolecule to the nanoparticle suspension.
-
If using a ligand, pre-mix the CuSO4 solution with the TBTA solution before adding to the reaction mixture.
-
Add the CuSO4 (with or without ligand) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized, but typical starting points are 1-2 mM for CuSO4 and 5-10 mM for sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed with gentle shaking or rocking.
-
Purification: After the reaction is complete, purify the conjugated nanoparticles from unreacted biomolecules and reaction components. This can be achieved by methods such as centrifugation, size-exclusion chromatography, or dialysis, depending on the nature of the nanoparticles and the biomolecule.
-
Characterization: Characterize the resulting bioconjugate to confirm successful conjugation. This can be done using techniques like UV-Vis spectroscopy, fluorescence spectroscopy (if the biomolecule is fluorescently labeled), dynamic light scattering (DLS), and transmission electron microscopy (TEM).
Logical Workflow Visualization
The following diagram illustrates the dual functionality of this compound in a typical experimental workflow, from surface modification of a nanoparticle to subsequent bioconjugation.
Caption: Workflow for nanoparticle functionalization and bioconjugation.
Signaling Pathways
Currently, there is no specific signaling pathway that has been reported to directly involve this compound. Its primary role is that of a versatile chemical linker, and its biological effects are determined by the nature of the molecule or material it is conjugated to. For instance, if used to attach a drug molecule that targets a specific cellular pathway, the resulting conjugate would be expected to modulate that pathway. Researchers should consider the biological activity of the payload being delivered when investigating the signaling implications of their this compound-based constructs.
References
- 1. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
Stability and Storage of Azido-PEG3-phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG3-phosphonic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this bifunctional linker in research and drug development applications. This guide synthesizes data from chemical suppliers and general principles of organic chemistry to provide best-practice recommendations for handling and storage.
Core Concepts of Stability
This compound incorporates three key functional moieties: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid terminus. The overall stability of the molecule is dictated by the individual lability of these components.
-
Azide Group: Organic azides are energetic molecules and can be sensitive to heat, light, pressure, and shock. Their stability is influenced by the carbon-to-nitrogen ratio (C/N). While this compound is generally considered stable for laboratory use, precautions should be taken to avoid conditions that could lead to decomposition.
-
PEG Spacer: The polyethylene glycol linker is generally stable but can be susceptible to oxidative degradation, which can be accelerated by exposure to heat and certain metal ions.
-
Phosphonic Acid Group: Phosphonic acids are stable under most conditions but can exhibit pH-dependent behavior. The protonation state of the phosphonic acid can influence its reactivity and interaction with other molecules.
Recommended Storage and Handling
Based on information from multiple chemical suppliers, the following conditions are recommended for the storage of this compound to ensure its long-term stability and performance.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | To minimize thermal decomposition of the azide moiety and prevent oxidative degradation of the PEG chain. Several suppliers consistently recommend this temperature.[1][2] |
| Shipping Temperature | Ambient Temperature | Short-term exposure to ambient temperatures during shipping is generally acceptable.[1] |
| Light Exposure | Store in the dark (e.g., in an amber vial or opaque container) | To prevent photochemical degradation of the azide group. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidative degradation of the PEG spacer. |
| Container | Store in a tightly sealed, non-metallic container | To prevent contamination and reaction with metal surfaces that could catalyze azide decomposition. |
General Handling Guidelines
-
Avoid Incompatible Materials: Keep away from strong acids, bases, oxidizing agents, and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Work Area: Handle in a well-ventilated area, preferably a fume hood.
-
Thermal Stress: Avoid heating the compound unnecessarily. If dissolution requires heating, use gentle warming and monitor the process closely.
-
Mechanical Shock: While small quantities used in research are generally safe, avoid grinding or subjecting the material to high pressure or shock.
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for troubleshooting and ensuring the quality of experimental results.
Caption: Potential degradation pathways for this compound.
Experimental Protocols: Stability Assessment
While specific, validated stability-indicating assays for this compound are not publicly available, researchers can adapt general analytical methods to monitor its integrity over time.
Recommended Workflow for a Stability Study
Caption: Workflow for a comprehensive stability assessment of this compound.
Key Experimental Methodologies
-
High-Performance Liquid Chromatography (HPLC/UPLC):
-
Purpose: To assess the purity of the compound and quantify any degradation products over time.
-
Methodology:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used for polar molecules. The phosphonic acid moiety may require specific mobile phase conditions for good peak shape.
-
Detection: UV detection (e.g., at 210 nm for the azide or other chromophores) and/or an Evaporative Light Scattering Detector (ELSD) for non-UV active species.
-
Procedure: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a buffer). Aliquots stored under different conditions are injected at various time points. The peak area of the parent compound is monitored, and the appearance of new peaks is indicative of degradation.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify the mass of potential degradation products, aiding in the elucidation of degradation pathways.
-
Methodology: The HPLC/UPLC method described above can be coupled to a mass spectrometer. The mass-to-charge ratio (m/z) of the parent compound and any new peaks can be determined.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the compound and detect changes in the molecular framework.
-
Methodology: 1H, 13C, and 31P NMR spectra can be acquired. A decrease in the intensity of signals corresponding to the parent molecule or the appearance of new signals would indicate degradation. 31P NMR is particularly useful for monitoring the integrity of the phosphonic acid group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To monitor the presence of the azide functional group.
-
Methodology: The azide group has a characteristic strong and sharp absorption band around 2100 cm-1. A decrease in the intensity of this peak over time would suggest decomposition of the azide.
-
Conclusion
The stability of this compound is critical for its successful application in bioconjugation, drug delivery, and materials science. Adherence to the recommended storage condition of -20°C in a dark, inert environment is paramount. For critical applications, it is advisable to perform in-house stability testing using the analytical methods outlined in this guide to establish a suitable shelf-life for the specific experimental conditions. By understanding the potential liabilities of the molecule and implementing proper storage and handling procedures, researchers can ensure the reliability and reproducibility of their results.
References
The Azide Group in PEG Linkers: A Technical Guide to Bioorthogonal Conjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) linkers have become indispensable in the development of advanced therapeutics and diagnostics, primarily due to their ability to improve the pharmacokinetic and pharmacodynamic properties of conjugated biomolecules. The incorporation of an azide (B81097) (-N₃) functional group into these linkers has further revolutionized the field by enabling highly specific and efficient bioorthogonal conjugation reactions. This technical guide provides an in-depth exploration of the function of the azide group in PEG linkers, with a focus on its role in click chemistry and the Staudinger ligation. We present a comprehensive overview of the reaction mechanisms, quantitative data on reaction kinetics, detailed experimental protocols, and a comparative analysis of the most common azide-mediated ligation strategies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, enabling the rational design and synthesis of precisely engineered bioconjugates.
Introduction: The Power of the Azide Group in Bioconjugation
The azide group is a small, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions.[1][2] This inertness makes it an ideal chemical handle for the specific modification of biomolecules in complex biological environments. When incorporated into PEG linkers, the azide group provides a versatile platform for a variety of conjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation.[3][4]
The PEG component of the linker imparts favorable properties such as increased water solubility, reduced immunogenicity, and prolonged circulation half-life to the resulting conjugate.[5][6] The azide functionality, in turn, allows for the precise and efficient attachment of a wide range of molecules, including small molecule drugs, imaging agents, targeting ligands, and other biomolecules.[7] This combination of properties has made azide-functionalized PEG linkers critical tools in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various nanoparticle-based delivery systems.[8][9][10]
Key Bioorthogonal Reactions of Azide-PEG Linkers
The versatility of the azide group stems from its participation in a select few highly efficient and specific chemical reactions. The most prominent of these are click chemistry reactions and the Staudinger ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[11] This reaction is characterized by its rapid kinetics, high yields, and tolerance to a wide range of functional groups and solvents, including water.[12][13]
Reaction Mechanism: CuAAC
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[14] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[15][16] The relief of ring strain provides the driving force for this rapid and bioorthogonal reaction.
Reaction Mechanism: SPAAC
Caption: The strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism.
Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that occurs between an azide and a phosphine (B1218219) derivative, typically a triarylphosphine bearing an ortho-ester group.[7] This reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[17] Like SPAAC, the Staudinger ligation is catalyst-free, making it suitable for applications in living systems.[18]
Reaction Mechanism: Staudinger Ligation
Caption: The Staudinger ligation mechanism for amide bond formation.
Quantitative Data Presentation
A critical aspect of selecting the appropriate conjugation strategy is understanding the reaction kinetics. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Comparison of CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2] |
| Reaction Rate | Generally very fast.[2] | Slower than CuAAC, highly dependent on the cyclooctyne structure.[2] |
| Second-Order Rate Constant (k₂) | Typically 1-100 M⁻¹s⁻¹.[2] | Varies significantly with cyclooctyne (see Table 3.2). |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst.[19] | Excellent, as it is a catalyst-free reaction.[14] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] | Not regioselective, yielding a mixture of regioisomers.[3] |
| Side Reactions | Potential for oxidative homocoupling of alkynes and other copper-mediated side reactions.[2] | Can have side reactions with thiols.[20] |
Table 1: A comparative overview of CuAAC and SPAAC.
Reaction Rates of Common Cyclooctynes in SPAAC
The choice of cyclooctyne is a critical determinant of the reaction rate in SPAAC. The following table provides a comparison of the second-order rate constants for several widely used cyclooctynes with a standard azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [1] |
| DIBO (Dibenzoannulated cyclooctyne) | Benzyl Azide | ~0.3 - 0.7 | [1] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [1] |
Table 2: Comparison of second-order rate constants for common cyclooctynes in SPAAC. Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving azide-PEG linkers.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-PEGylated Protein
This protocol describes a general procedure for the conjugation of an azide-PEG-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-PEG-Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Degassed buffer
Procedure:
-
In a microcentrifuge tube, combine the Azide-PEG-Protein solution with the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule is typically used.
-
Add the copper-chelating ligand to the reaction mixture. A final concentration of 5 times the copper concentration is recommended.[13]
-
In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.
-
Add the copper/ascorbate mixture to the protein solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[13]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Quench the reaction by adding a chelating agent such as EDTA.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and the copper catalyst.[]
Workflow: CuAAC Bioconjugation
Caption: A general experimental workflow for CuAAC-mediated bioconjugation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-PEGylated Antibody
This protocol outlines a general procedure for the copper-free conjugation of an azide-PEG-modified antibody with a DBCO-functionalized molecule.
Materials:
-
Azide-PEG-Antibody solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., a drug, imaging agent)
-
Anhydrous DMSO or DMF for dissolving the DBCO-molecule (if necessary)
Procedure:
-
Ensure the Azide-PEG-Antibody is in a suitable amine-free buffer.
-
Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent like DMSO.
-
Add the DBCO-molecule stock solution to the antibody solution. A molar excess of the DBCO-reagent (e.g., 2-10 fold) is typically used.[22] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[23] Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
If necessary, remove any unreacted DBCO-molecule by purification, for example, using size-exclusion chromatography or dialysis.[]
Workflow: SPAAC Bioconjugation
Caption: A general experimental workflow for SPAAC-mediated bioconjugation.
Protocol for Staudinger Ligation for Cell Surface Labeling
This protocol provides a general method for labeling the surface of cells displaying azide groups with a phosphine-functionalized probe.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)
-
Phosphine-functionalized probe (e.g., phosphine-biotin, phosphine-fluorescent dye)
-
Cell culture medium or PBS
Procedure:
-
Culture cells and incorporate the azide-containing metabolic precursor into their glycans.
-
Wash the cells to remove any unincorporated precursor.
-
Resuspend the cells in fresh culture medium or PBS.
-
Add the phosphine-functionalized probe to the cell suspension. A final concentration in the micromolar to low millimolar range is typically used.
-
Incubate the cells with the probe at 37°C for 1-2 hours.
-
Wash the cells to remove any unreacted probe.
-
The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.
Workflow: Staudinger Ligation for Cell Labeling
Caption: A general experimental workflow for cell surface labeling via Staudinger ligation.
Conclusion
The azide group, when incorporated into PEG linkers, offers a powerful and versatile tool for the construction of complex bioconjugates. Its bioorthogonality and participation in highly efficient reactions like CuAAC, SPAAC, and the Staudinger ligation have made it a cornerstone of modern bioconjugation chemistry. The choice between these methods depends on the specific application, with CuAAC offering the fastest kinetics and SPAAC and the Staudinger ligation providing catalyst-free alternatives for use in living systems. By understanding the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively leverage the unique properties of azide-PEG linkers to advance the development of novel therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. idosi.org [idosi.org]
- 7. Staudinger Ligation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. benchchem.com [benchchem.com]
The Cornerstone of Bioconjugation: A Technical Guide to the Phosphonic Acid Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linking moiety is paramount to the success of a conjugate. Among the diverse functional groups employed, the phosphonic acid group has emerged as a powerful and versatile tool. Its unique physicochemical properties, including strong binding to specific tissues and surfaces, and its role as a stable phosphate (B84403) mimic, have positioned it as a cornerstone in the development of targeted therapeutics, advanced biomaterials, and innovative proteomic strategies. This technical guide provides an in-depth exploration of the role of the phosphonic acid group in bioconjugation, offering a comprehensive resource for researchers and professionals in the field.
Core Properties of the Phosphonic Acid Group
The utility of the phosphonic acid group in bioconjugation stems from its distinct chemical characteristics, which set it apart from other commonly used functional groups like carboxylic acids.
Physicochemical Properties
Phosphonic acids are organophosphorus compounds characterized by a C-PO(OH)₂ group. They are tetrahedral in geometry and possess two acidic protons, with the first pKa being significantly lower than that of carboxylic acids, making them stronger acids. This increased acidity and polarity influence their solubility and interaction with biological targets.[1][2]
A comparative analysis of the physicochemical properties of analogous phosphonic and carboxylic acids reveals key differences:
| Property | Phosphonic Acid Derivatives | Carboxylic Acid Derivatives | Significance in Bioconjugation |
| First pKa | Generally 1.1 - 2.3 for aromatic derivatives[3] | Typically 4-5 | Stronger acidity of phosphonic acids leads to a higher negative charge at physiological pH, influencing binding interactions and solubility. |
| logP | Approximately 1 log unit lower than carboxylic acid analogues[1][2] | Higher than phosphonic acid analogues | Lower logP indicates greater hydrophilicity, which can improve the aqueous solubility of bioconjugates. |
| Bonding | Forms stable, multidentate coordinate bonds with metal oxides and calcium phosphates[4][5][6] | Forms weaker, often monodentate, bonds with metal oxides[4][5] | Stronger and more stable attachment to surfaces like hydroxyapatite (B223615) (bone) and metal oxide nanoparticles. |
| Bioisosterism | Stable mimic of phosphate groups[7] | Not a direct mimic of phosphates | Enables the design of non-hydrolyzable analogues of phosphorylated biomolecules to inhibit enzymes or probe biological pathways. |
Enhanced Stability
A crucial advantage of the phosphonic acid group is the inherent stability of the phosphorus-carbon (P-C) bond compared to the phosphorus-oxygen (P-O) bond found in phosphate esters. The P-C bond is resistant to enzymatic cleavage by phosphatases and chemical hydrolysis, a property that is highly desirable for creating robust bioconjugates with extended in vivo half-lives.[8][9] While the uncatalyzed hydrolysis of phosphomonoester dianions has an estimated half-time of 1.1 x 10¹² years at 25°C, enzymatic hydrolysis by phosphatases dramatically accelerates this process.[10][11] The resistance of the P-C bond to such enzymatic activity makes phosphonates superior for applications requiring long-term stability.
Applications in Bioconjugation
The unique properties of the phosphonic acid group have led to its widespread application in various areas of bioconjugation.
Bone Targeting
The high affinity of the phosphonic acid moiety for hydroxyapatite (HA), the primary mineral component of bone, makes it an exceptional targeting ligand for bone-related diseases.[8] Bisphosphonates, which contain a P-C-P backbone, are a class of drugs that exemplify this principle and are widely used in the treatment of osteoporosis and other bone disorders.[12] The phosphonate (B1237965) groups chelate the calcium ions on the surface of hydroxyapatite, leading to high local concentrations of the conjugated therapeutic at the bone surface.
Binding Affinity of Bisphosphonates to Hydroxyapatite
The binding affinity of bisphosphonates to hydroxyapatite can be quantified by their adsorption affinity constants (KL).
| Bisphosphonate | Adsorption Affinity Constant (KL) to HAP (M⁻¹) |
| Zoledronate | (3.10 × 10⁶)[13] |
| Risedronate | (2.73 × 10⁶)[13] |
| Alendronate | (2.65 × 10⁶)[13] |
These high affinity constants underscore the strong and specific interaction of phosphonates with bone mineral.
Functionalization of Nanoparticles and Surfaces
The strong coordination of phosphonic acids to metal oxides makes them ideal for the functionalization of nanoparticles (e.g., iron oxide, titanium dioxide) and other inorganic surfaces.[4][5][14] This allows for the creation of stable, biocompatible nanocarriers for drug delivery, imaging agents, and diagnostics. The binding of phosphonic acids to metal oxide surfaces can occur in monodentate, bidentate, or tridentate modes, contributing to the formation of robust self-assembled monolayers (SAMs).[12][15]
Phosphate Mimicry and Enzyme Inhibition
As stable bioisosteres of phosphates, phosphonates are invaluable tools for designing enzyme inhibitors.[7] They can mimic the tetrahedral transition state of phosphate hydrolysis or act as competitive inhibitors by binding to the active site of phosphate-metabolizing enzymes without being cleaved. A prominent example is the inhibition of farnesyl pyrophosphate synthase (FPPS) by nitrogen-containing bisphosphonates, which is the mechanism of action for their anti-resorptive effects on bone.[7][12][16] Phosphonate-based molecules are also being investigated as inhibitors of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the phosphonic acid group in bioconjugation.
EDC/NHS Coupling of Phosphonic Acids to Amines
While EDC/NHS chemistry is standard for coupling carboxylic acids to primary amines, it can be adapted for phosphonic acids. The first hydroxyl group of the phosphonic acid is activated to form a reactive intermediate that can then couple with an amine.
Materials:
-
Phosphonic acid-containing molecule
-
Amine-containing biomolecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Protocol:
-
Activation of Phosphonic Acid:
-
Dissolve the phosphonic acid-containing molecule in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the phosphonic acid solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to Amine:
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
Add the activated phosphonic acid solution to the biomolecule solution. The molar ratio of activated phosphonic acid to the biomolecule should be optimized but typically ranges from 10:1 to 50:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Phosphonate-Handle Enrichment for Proteomics (PhosID)
The PhosID method utilizes a "click-able" phosphonate handle for the enrichment of newly synthesized proteins, followed by immobilized metal affinity chromatography (IMAC).[2][17]
Materials:
-
Cells cultured with an azide- or alkyne-containing amino acid analog (e.g., azidohomoalanine, AHA)
-
Phosphonate probe with a complementary click chemistry handle (e.g., P-alkyne, P-azide, or P-DBCO)
-
Lysis buffer
-
Trypsin
-
IMAC beads (e.g., Fe-NTA)
-
IMAC Binding Buffer (e.g., 80% ACN, 0.1% TFA)
-
IMAC Elution Buffer (e.g., 1% NH₄OH)
Protocol:
-
Metabolic Labeling and Cell Lysis:
-
Culture cells in the presence of an amino acid analog to incorporate it into newly synthesized proteins.
-
Lyse the cells and extract the proteins.
-
-
Click Chemistry Reaction:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach the phosphonate probe to the modified proteins.
-
-
Proteolysis:
-
Digest the phosphonate-labeled proteins into peptides using trypsin.
-
-
IMAC Enrichment:
-
Equilibrate the IMAC beads with IMAC Binding Buffer.
-
Incubate the peptide digest with the equilibrated IMAC beads to capture the phosphonate-labeled peptides.
-
Wash the beads extensively with IMAC Binding Buffer to remove non-specifically bound peptides.
-
-
Elution and Analysis:
-
Elute the phosphonate-labeled peptides from the IMAC beads using IMAC Elution Buffer.
-
Neutralize the eluate and desalt the peptides.
-
Analyze the enriched peptides by mass spectrometry.
-
Visualizations of Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
This diagram illustrates the mechanism by which nitrogen-containing bisphosphonates (N-BPs) inhibit FPPS, a key enzyme in the mevalonate (B85504) pathway.
Workflow for Nanoparticle Functionalization and Bioconjugation
This diagram outlines the general workflow for functionalizing a metal oxide nanoparticle with a phosphonic acid linker and subsequently conjugating a biomolecule.
EDC/NHS Coupling Reaction Pathway
This diagram illustrates the chemical reaction pathway for coupling a phosphonic acid to a primary amine using EDC and NHS.
Conclusion
The phosphonic acid group offers a unique and powerful set of properties for bioconjugation. Its ability to form strong, stable bonds with bone mineral and metal oxide surfaces, coupled with its role as a non-hydrolyzable phosphate mimic, has established it as a critical tool in drug development, materials science, and proteomics. The methodologies and data presented in this technical guide provide a solid foundation for researchers and scientists to harness the full potential of the phosphonic acid group in their bioconjugation strategies, paving the way for the next generation of advanced therapeutics and diagnostics.
References
- 1. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol of Affinity Enrichment of Phosphorylated Proteins - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cube-biotech.com [cube-biotech.com]
- 13. manoa.hawaii.edu [manoa.hawaii.edu]
- 14. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phos-tag.com [phos-tag.com]
An In-depth Technical Guide to PEG Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Poly(ethylene glycol) Linkers
Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) glycol units.[1] In research and drug development, PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles, has become a cornerstone technology for enhancing the therapeutic efficacy and safety of various drugs.[2][3] The unique properties of PEG, including its biocompatibility, water solubility, and low immunogenicity, make it an ideal tool for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[4]
PEGylation can significantly increase the hydrodynamic size of a molecule, which in turn reduces its renal clearance and prolongs its circulation time in the bloodstream.[5] This extended half-life often allows for less frequent dosing, improving patient compliance.[6] Furthermore, the hydrophilic PEG chains can form a hydration shell around the conjugated molecule, masking it from the immune system and proteolytic enzymes, thereby reducing immunogenicity and increasing stability.[7]
This technical guide provides a comprehensive overview of PEG linkers, including their impact on drug properties, detailed experimental protocols for their use, and methods for the characterization of PEGylated molecules.
Core Principles of PEGylation Chemistry
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.
Commonly Targeted Functional Groups on Proteins:
-
Amines (e.g., lysine (B10760008) residues, N-terminus): This is the most frequent target for PEGylation due to the abundance of lysine residues on the surface of most proteins.
-
Thiols (e.g., cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less abundant than lysines. Site-directed mutagenesis can be used to introduce cysteine residues at specific locations for controlled PEGylation.[8]
-
Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation, though less commonly than amines and thiols.
Key PEGylation Chemistries:
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: This is one of the most widely used methods for targeting primary amines. PEG-NHS esters react with the amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond.[9]
-
Maleimide (B117702) Chemistry: PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.[10]
-
Reductive Amination: This method involves the reaction of an aldehyde- or ketone-functionalized PEG with a primary amine on a protein, followed by reduction with a mild reducing agent to form a stable secondary amine linkage. This chemistry is often used for N-terminal PEGylation under mildly acidic conditions.[11][12]
-
Click Chemistry: This refers to a group of reactions that are rapid, selective, and high-yielding. A common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a PEG-alkyne reacts with an azide-modified biomolecule. This method offers high specificity and is biocompatible.[13][14]
Quantitative Impact of PEGylation on Pharmacokinetics
The addition of PEG linkers can dramatically alter the pharmacokinetic (PK) properties of a therapeutic molecule. The molecular weight, structure (linear vs. branched), and number of attached PEG chains all play a crucial role in determining the extent of these changes.
Table 1: Effect of PEG Molecular Weight on the Half-Life of Therapeutic Agents
| Therapeutic Agent | PEG Molecular Weight (kDa) | Half-Life (t½) | Fold Increase in Half-Life | Reference(s) |
| Interferon-α2a | Unmodified | ~2-3 hours | - | [15] |
| 12 (linear) | ~40 hours | ~13-20 | [15] | |
| 40 (branched) | ~80 hours | ~27-40 | [15] | |
| G-CSF | Unmodified | ~3.5 hours | - | [16] |
| 20 (linear) | ~33 hours | ~9.4 | [16] | |
| Anti-CEA/CD3 Bispecific Antibody | Unmodified | ~0.5 hours | - | [5] |
| 20 (linear) | ~6 hours | 12 | [5] | |
| Poly-L-lysine Dendrimer | <20 | 1-10 hours | - | [] |
| >30 | 1-3 days | - | [] |
Table 2: Comparison of Linear vs. Branched PEG Linkers on Pharmacokinetics
| Therapeutic Protein | PEG Architecture (Total MW) | Key Pharmacokinetic Finding | Reference(s) |
| TNF Nanobody | 40 kDa (linear vs. branched) | Branched PEG conjugates exhibited a superior pharmacokinetic profile (longer in vivo exposure) compared to the linear PEG conjugate. | [9] |
| Glucagon (B607659) | 2.2 kDa (linear vs. branched) | The architecture of the PEG chains influenced the heat flow upon adsorption and the initial rate of adsorption to hydrophobic surfaces. | [10] |
| Human Serum Albumin | 20 kDa (linear vs. branched) | No significant difference in hydrodynamic radius was observed between linear and branched PEGylated HSA. | [18] |
| α-lactalbumin and BSA | 5, 10, 20, 40 kDa (linear vs. branched) | No significant difference in viscosity radii between branched and linear PEG-proteins of the same total PEG molecular weight. | [19] |
PEG Linkers in Antibody-Drug Conjugates (ADCs)
PEG linkers play a crucial role in the design and optimization of antibody-drug conjugates (ADCs). The incorporation of hydrophilic PEG linkers can help to overcome challenges associated with hydrophobic cytotoxic payloads.
Key Advantages of PEG Linkers in ADCs:
-
Increased Hydrophilicity: PEG linkers can mask the hydrophobicity of the drug payload, improving the solubility and stability of the ADC and reducing its tendency to aggregate.[20]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic drugs, PEG linkers can enable the development of ADCs with higher DARs, potentially leading to increased potency.[21]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.[20]
Table 3: Impact of PEG Linkers on Drug-to-Antibody Ratio (DAR) and ADC Properties
| ADC Target/Payload | Linker Type | Achievable DAR | Key Finding | Reference(s) |
| Trastuzumab-MMAE | Hydrophobic Linker | ~4 | Higher DARs lead to aggregation and rapid clearance. | [7] |
| PEGylated Glucuronide Linker | 8 | Enabled homogeneous DAR 8 conjugates with decreased plasma clearance and increased antitumor activity. | [7] | |
| RS7-MMAE | Dipeptide Linker | 4 or 8 | Hydrophobic payload prone to aggregation at high DAR. | [22] |
| Dipeptide Linker with mPEG24 side chain | 8 | Demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression with prolonged half-life. | [22] | |
| Trastuzumab-MMAE | Varied PEG length (4, 6, 8, 12, 24 units) | 2.5 - 5.0 | Intermediate length PEG spacers (6, 8, 12) resulted in higher drug loadings. | [23] |
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes a general procedure for the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting lysine residues and the N-terminus.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the PEG-NHS ester reagent to warm to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess over the protein (a 5 to 20-fold molar excess is a common starting point).
-
Slowly add the calculated volume of the PEG-NHS ester stock solution to the stirring protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal reaction time and temperature should be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to react with any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and byproducts by SEC or TFF.
-
Monitor the purification process by UV absorbance at 280 nm.
-
Pool the fractions containing the PEGylated protein.
-
-
Characterization:
-
Analyze the purified PEGylated protein by SDS-PAGE to confirm an increase in molecular weight.
-
Use techniques such as SEC-MALS and MALDI-TOF MS to determine the degree of PEGylation and the molecular weight distribution.
-
Protocol 2: Maleimide-Thiol PEGylation of a Cysteine-Containing Protein
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.
Materials:
-
Cysteine-containing protein in a thiol-free, degassed buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.5)
-
Maleimide-activated PEG
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer. The presence of a chelating agent like EDTA can help prevent disulfide bond formation.
-
If the cysteine residues are in a disulfide bond, reduction may be necessary. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: If DTT is used, it must be removed prior to the addition of the maleimide-PEG, as it contains a free thiol.
-
-
PEG-Maleimide Solution Preparation:
-
Prepare a stock solution of maleimide-activated PEG in anhydrous DMSO or DMF immediately before use, as the maleimide group can hydrolyze in aqueous solutions.
-
-
PEGylation Reaction:
-
Add a 5 to 20-fold molar excess of the PEG-maleimide solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be performed in an inert atmosphere (e.g., under nitrogen or argon) if possible to prevent re-oxidation of the thiol.
-
-
Purification:
-
Separate the PEGylated protein from unreacted PEG and other reagents using SEC.
-
-
Characterization:
-
Confirm successful conjugation and assess purity using SDS-PAGE, SEC-MALS, and MALDI-TOF MS.
-
Characterization of PEGylated Molecules
Thorough characterization of PEGylated products is essential to ensure product quality, determine the degree of PEGylation, and understand the heterogeneity of the sample.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for the absolute characterization of the molar mass and size of PEGylated proteins.[24] Unlike conventional SEC, which relies on column calibration with standards that may not be representative of the PEGylated protein's hydrodynamic properties, SEC-MALS provides a direct measurement of molar mass.[25]
Methodology:
-
System Setup: An HPLC system is coupled with a MALS detector and a differential refractive index (dRI) detector. A UV detector is also typically included.[26]
-
Sample Analysis: The PEGylated protein sample is injected onto an appropriate SEC column. As the sample elutes, it passes through the detectors.
-
Data Analysis:
-
The MALS detector measures the intensity of scattered light at multiple angles.
-
The dRI and UV detectors measure the concentration of the eluting species.
-
Software is used to analyze the data from all three detectors to calculate the absolute molar mass and size (radius of gyration) for each eluting peak.
-
For conjugates, by knowing the refractive index increment (dn/dc) and UV extinction coefficient of both the protein and the PEG, the molar mass of the protein and the PEG components can be determined, allowing for the calculation of the degree of PEGylation.[1]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another valuable tool for characterizing PEGylated molecules. It can provide information on the molecular weight of the conjugate and the distribution of PEGylated species.
Methodology:
-
Sample Preparation:
-
The PEGylated protein or peptide is mixed with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
-
A small volume of the mixture is spotted onto a MALDI target plate and allowed to dry, co-crystallizing the sample with the matrix.[27]
-
-
Mass Analysis:
-
The target plate is inserted into the MALDI-TOF mass spectrometer.
-
A laser is fired at the sample spot, causing desorption and ionization of the sample molecules.
-
The ions are accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.
-
-
Data Interpretation:
-
The resulting mass spectrum will show a series of peaks corresponding to the different PEGylated species (e.g., mono-, di-, tri-PEGylated protein) and the unmodified protein.
-
The mass difference between the peaks can be used to confirm the size of the attached PEG linker. The broadness of the peaks reflects the polydispersity of the PEG.
-
Conclusion
PEG linkers are indispensable tools in modern drug development and biomedical research. The ability of PEGylation to enhance the pharmacokinetic properties, stability, and solubility of therapeutic molecules has led to the successful development of numerous approved drugs. A thorough understanding of the different PEGylation chemistries, the quantitative effects of PEGylation on drug performance, and the appropriate analytical techniques for characterization is crucial for the successful design and development of next-generation therapeutics. This guide provides a foundational framework for researchers and scientists working with PEG linkers, offering both theoretical knowledge and practical protocols to aid in their research endeavors.
References
- 1. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refubium - Polyglycerol for Half-Life Extension and Increased Stability of Biopharmaceuticals [refubium.fu-berlin.de]
- 4. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. gctlc.org [gctlc.org]
- 13. interchim.fr [interchim.fr]
- 14. labinsights.nl [labinsights.nl]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 18. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. biopharminternational.com [biopharminternational.com]
- 23. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. static1.squarespace.com [static1.squarespace.com]
- 26. wyatt.com [wyatt.com]
- 27. researchgate.net [researchgate.net]
understanding click chemistry with azide compounds
An In-depth Technical Guide to Click Chemistry with Azide (B81097) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, are stereospecific, and are simple to perform in benign solvents, such as water.[1] This modular approach has revolutionized molecular synthesis, offering a powerful toolkit for joining small molecular units to create larger, more complex architectures with minimal waste.[2] Among the various click reactions, the azide-alkyne cycloaddition has become a cornerstone, particularly in the fields of drug discovery, bioconjugation, and materials science.[3][4]
The azide functional group is a key player in bioorthogonal chemistry. It is small, metabolically stable, and virtually absent in biological systems, preventing interference with native biochemical processes.[5][6] This guide provides a comprehensive overview of the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Reactions and Mechanisms
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][7] This reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition.[1] It is highly tolerant of a wide range of functional groups and can be performed in aqueous solutions over a broad pH range (4-12).[1]
The catalytic cycle of CuAAC is believed to involve a multi-step process with a dinuclear copper intermediate. The key steps are:
-
Formation of a copper(I)-acetylide intermediate.
-
Coordination of the azide to the copper center.
-
Cycloaddition to form a six-membered copper-containing ring.
-
Rearrangement and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst.[7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[6][] This reaction is a catalyst-free process driven by the high ring strain of cyclooctynes, the smallest stable cyclic alkynes.[10] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures.[10]
The mechanism of SPAAC is a concerted Huisgen 1,3-dipolar cycloaddition where the azide reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.[10] Unlike CuAAC, SPAAC typically produces a mixture of regioisomers.
Quantitative Data on Reaction Kinetics
The rate of click chemistry reactions is crucial for their application, especially in biological systems. The following tables summarize key quantitative data for CuAAC and SPAAC.
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Catalyst | Typical Rate Constant (M⁻¹s⁻¹) | Key Features |
| Thermal Huisgen Cycloaddition | None | 10⁻⁸ - 10⁻⁶ | Requires high temperatures; mixture of regioisomers. |
| CuAAC | Copper(I) | 10¹ - 10³ | High regioselectivity (1,4-isomer); rapid at room temperature.[1] |
| SPAAC | None | 10⁻³ - 1 | Catalyst-free; bioorthogonal; mixture of regioisomers.[11][12] |
Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring can significantly enhance the reaction rate.
| Cyclooctyne Derivative | Abbreviation | Rate Constant (k, M⁻¹s⁻¹) in Methanol | Reference |
| Cyclooctyne | OCT | ~2.4 x 10⁻³ | [11] |
| Dibenzocyclooctyne | DIBO | 0.0567 | [12] |
| DIBO with Ketone | - | 0.2590 | [12] |
| Difluorinated Cyclooctyne | DIFO | High reactivity | [12] |
| Biarylazacyclooctynone | BARAC | High reactivity | [13] |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions for bioconjugation. Optimization may be required for specific applications.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-tagged biomolecule with an azide-containing reporter in an aqueous buffer.
Reagents:
-
Alkyne-tagged biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Azide-containing reporter molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[14]
-
Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water).[14]
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).[14]
Procedure:
-
To the buffered solution of the alkyne-tagged biomolecule, add the azide reporter molecule to the desired final concentration (typically a 4-50 fold excess).[14]
-
Add the copper-chelating ligand (THPTA) to the reaction mixture. A 1:2 ratio of CuSO₄ to THPTA is common.[14]
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[14]
-
The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification (e.g., precipitation, chromatography).[15]
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of an azide-containing protein with a DBCO-functionalized molecule.
Reagents:
-
Azide-modified protein in a biocompatible buffer (e.g., PBS).
-
DBCO-functionalized reporter molecule (e.g., fluorescent dye) dissolved in a compatible solvent like DMSO.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Dissolve the azide-modified protein in PBS to a desired concentration (e.g., 1-5 mg/mL).
-
Add the DBCO-functionalized reporter molecule to the protein solution. A slight molar excess of the reporter is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Once the reaction is complete, purify the labeled protein from excess reporter molecule using standard methods such as size-exclusion chromatography or dialysis.
Workflow for Bioconjugation via Click Chemistry
The application of click chemistry in bioconjugation typically follows a two-step process: metabolic labeling (or chemical modification) followed by the click reaction.
Applications in Drug Development and Research
Click chemistry with azide compounds has become an indispensable tool for researchers, scientists, and drug development professionals. Key applications include:
-
Drug Discovery: Rapidly generating libraries of potential drug candidates through combinatorial chemistry.[4][16]
-
Bioconjugation: Attaching probes such as fluorophores or biotin (B1667282) to biomolecules for imaging and detection.[17][18] This allows for the visualization of biological processes in living cells and organisms.[19]
-
Peptide and Protein Modification: Creating cyclic peptides with enhanced stability, and site-specifically modifying proteins.[3][17]
-
Nucleic Acid Research: Labeling and ligating oligonucleotides for various applications in diagnostics and biotechnology.[20][21]
-
Materials Science: Functionalizing surfaces and synthesizing novel polymers and hydrogels.[22][23]
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions involving azides, offers a robust and versatile platform for molecular assembly. The high efficiency, selectivity, and biocompatibility of these reactions have established them as essential methods in chemical biology, drug discovery, and materials science. This guide provides the fundamental knowledge, quantitative data, and practical protocols to empower researchers to effectively utilize azide-based click chemistry in their work.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. confluore.com [confluore.com]
- 15. benchchem.com [benchchem.com]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. pubs.aip.org [pubs.aip.org]
- 20. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Surface Modification and Self-Assembled Monolayers (SAMs)
An In-depth Technical Guide to the Applications of Phosphonic Acids in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Phosphonic acids, organophosphorus compounds characterized by a C-PO(OH)₂ group, have garnered significant attention across various fields of materials science. Their robust C-P bond imparts high thermal and hydrolytic stability, while the phosphonate (B1237965) headgroup exhibits strong chelating properties and a unique ability to bind to a wide range of metal and metal oxide surfaces. This combination of properties makes them exceptionally versatile building blocks for creating advanced materials with tailored functionalities. This technical guide provides a comprehensive overview of the core applications of phosphonic acids in materials science, presenting key quantitative data, detailed experimental protocols, and visual diagrams of underlying mechanisms and workflows.
Phosphonic acids are extensively used to modify the surfaces of metals and metal oxides, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and indium tin oxide (ITO).[1][2] They form dense, well-ordered self-assembled monolayers (SAMs) that are more hydrolytically stable than their silane (B1218182) or thiol counterparts, particularly under physiological conditions.[3] This robust anchoring chemistry allows for precise control over surface properties like wettability, work function, corrosion resistance, and biocompatibility.[4][5]
The binding mechanism involves a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the metal oxide surface, forming strong M-O-P covalent bonds.[6]
Quantitative Data: Surface Modification
| Substrate | Phosphonic Acid Modifier | Deposition Method | Work Function Shift (eV) | Zeta Potential (mV) | Reference |
| Indium Tin Oxide (ITO) | Pentafluorobenzyl Phosphonic Acid (PFBPA) | Spray Coating (60s @ 150°C) | ~1.0 - 1.2 | N/A | [7][8] |
| Indium Tin Oxide (ITO) | Pentafluorobenzyl Phosphonic Acid (PFBPA) | Dip Coating (1h) | ~1.0 | N/A | [7][8] |
| Zinc Oxide (ZnO) NPs | Unmodified | N/A | N/A | -11.48 | [5] |
| Zinc Oxide (ZnO) NPs | (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Solution Self-Assembly | N/A | -89.12 | [5] |
Experimental Protocol: SAM Formation on Titanium via the T-BAG Method
This protocol describes the "Tethering by Aggregation and Growth" (T-BAG) method for forming a stable phosphonic acid monolayer on a titanium surface, often used for biomedical implants.[3][9]
-
Substrate Preparation : Polish a titanium substrate (e.g., Ti90/Al6/V4) to a mirror finish. Clean the substrate by sonicating sequentially in acetone, ethanol, and ultrapure water for 15 minutes each. Dry the substrate under a stream of nitrogen.[3]
-
Solution Preparation : Prepare a 1 mM solution of the desired phosphonic acid (e.g., (11-hydroxyundecyl)phosphonic acid) in tetrahydrofuran (B95107) (THF).
-
Monolayer Deposition : Immerse the cleaned titanium substrate into the phosphonic acid solution in a sealed container.[3]
-
Physisorption : Allow the substrate to remain in the solution for 24 hours at room temperature to facilitate the initial physisorption and ordering of the molecules on the surface.
-
Chemisorption (Annealing) : Remove the substrate from the solution, rinse thoroughly with fresh THF to remove any loosely bound molecules, and dry with nitrogen. Heat the coated substrate in an oven at 100-120°C for 24 hours. This step drives the condensation reaction, forming covalent Si-O-P bonds and solidifying the monolayer.[9]
-
Final Rinsing : After cooling, sonicate the substrate briefly in fresh THF to remove any remaining physisorbed molecules.
-
Characterization : The resulting monolayer can be characterized using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and the elemental composition of the surface, and by contact angle measurements to assess the change in surface hydrophobicity.[3][10]
Corrosion Inhibition
Phosphonic acids and their derivatives are highly effective corrosion inhibitors for various metals, including mild steel, carbon steel, and aluminum, particularly in neutral aqueous environments like those found in cooling water systems.[11][12][13] Their efficacy stems from their ability to form a persistent, protective film on the metal surface. This film acts as a barrier, preventing corrosive agents from reaching the metal.[14]
The inhibition mechanism involves the adsorption of phosphonate molecules onto the metal surface through their polar P-O groups, forming a complex with metal cations released during the initial corrosion process.[11][15] Often, phosphonic acids are used in synergy with other substances, such as zinc salts (Zn²⁺), to enhance the protective film's stability.[15]
Quantitative Data: Corrosion Inhibition Efficiency
| Metal | Inhibitor System | Medium | Inhibition Efficiency (%) | Method | Reference |
| Mild Steel | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) - Zn²⁺ | 60 ppm Cl⁻ | >90% | Weight Loss | [15] |
| Carbon Steel | 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) | 0.5 M HCl | High | Electrochemical | [15] |
| Iron | Carboxyphosphonic Acid Derivative | Aqueous NaCl | Excellent | Electrochemical Impedance | [12] |
Metal-Organic Frameworks (MOFs)
While carboxylates are the most common linkers in MOF chemistry, phosphonates have emerged as a powerful alternative for constructing highly stable frameworks.[16] The stronger coordination bond between the phosphonate group and hard metal ions (like Zr⁴⁺ or Al³⁺) results in MOFs with superior thermal and hydrothermal stability compared to their carboxylate counterparts.[16][17] These porous metal phosphonate frameworks (PMPFs) are promising for applications in gas storage, separation, catalysis, and proton conduction.[17][18]
The synthesis typically involves a hydrothermal reaction between a metal salt and a phosphonic acid-based organic linker.[18]
Experimental Protocol: Hydrothermal Synthesis of a Copper-Phosphonate MOF
This protocol is based on the synthesis of [(Cu(H₂L)(4,4′-bipy)₀.₅(H₂O)], a MOF with photocatalytic properties.[18]
-
Reactant Mixture : In a 25 mL Teflon-lined stainless steel autoclave, combine:
-
1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) (H₄L) (0.1 mmol, 37.4 mg).
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) (0.1 mmol, 24.2 mg).
-
4,4′-bipyridine (0.05 mmol, 7.8 mg).
-
10 mL of deionized water.
-
-
pH Adjustment : Adjust the pH of the mixture to approximately 4.0 using a dilute NaOH or HCl solution.
-
Hydrothermal Reaction : Seal the autoclave and heat it in an oven at 160°C for 72 hours.
-
Cooling and Isolation : Allow the autoclave to cool naturally to room temperature.
-
Product Recovery : Filter the reaction mixture to collect the blue block-shaped crystals. Wash the crystals with deionized water and ethanol.
-
Drying : Dry the final product in air. The resulting MOF can be characterized by single-crystal X-ray diffraction to determine its structure.[18]
Flame Retardants
Phosphorus-based compounds, including phosphonic acids and their derivatives, are effective flame retardants for a wide range of polymers.[19][20] They can act in both the condensed (solid) phase and the gas phase to suppress combustion.[21][22]
-
Condensed Phase Action : Upon heating, phosphorus compounds decompose to form polyphosphoric acid. This acid acts as a dehydrating agent, promoting the formation of a protective carbonaceous char layer on the polymer's surface. This char layer insulates the underlying material from heat and oxygen.[20][22][23]
-
Gas Phase Action : Volatile phosphorus-containing radical species (like PO•) can be released into the gas phase, where they interrupt the radical chain reactions of combustion, effectively "quenching" the flame.[22]
Quantitative Data: Flame Retardancy
Quantitative data for flame retardancy often includes the Limiting Oxygen Index (LOI), the minimum oxygen concentration required to support combustion, and UL-94 ratings, which classify materials based on their burning behavior. Higher LOI values and a V-0 rating in the UL-94 test indicate better flame retardancy.
| Polymer Matrix | Flame Retardant Additive | Loading (%) | LOI (%) | UL-94 Rating | Reference |
| Polyurethane Foam | Dimethylmethyl Phosphonate (DMMP) | ~8% P content | Increased | N/A | [20] |
| Epoxy Thermoset | Phosphonate-based monomer | N/A | Increased | V-0 | [24] |
| Acrylic Polymer | Phosphate-based additive (30%) | 30 | Increased | Good | [23] |
Biomedical and Drug Development Applications
The strong affinity of phosphonic acids for calcium phosphate (B84403) makes them ideal for applications involving bone and teeth.[25][26] This property is exploited in several areas:
-
Bone Targeting : Bisphosphonates (molecules with two phosphonate groups) are a major class of drugs used to treat osteoporosis and other bone disorders. They selectively bind to hydroxyapatite, the mineral component of bone, and inhibit osteoclast activity, reducing bone resorption.[25][27][28]
-
Drug Delivery : Phosphonate-based nanoparticles and drug delivery systems are being developed for targeted therapy.[29] These systems can enhance the solubility, stability, and bioavailability of drugs.[29][30]
-
Biomaterial Functionalization : Medical implants, especially those made of titanium, are often functionalized with phosphonic acid SAMs. These monolayers can be used to covalently attach bioactive molecules, such as bone morphogenetic proteins (BMPs), to promote osseointegration and improve implant success rates.[3][31]
Experimental Protocol: Grafting Polymers onto Iron Oxide Nanoparticles
This protocol describes a method for attaching polymer chains to magnetite (Fe₃O₄) nanoparticles using a phosphonic acid-functionalized initiator, useful for creating stable, functionalized nanoparticles for biomedical imaging or drug delivery.[32]
-
Initiator Synthesis : Synthesize an atom transfer radical polymerization (ATRP) initiator that contains a phosphonic acid anchoring group.
-
Nanoparticle Preparation : Prepare magnetite nanoparticles via a standard co-precipitation method.
-
Surface Functionalization : Disperse the magnetite nanoparticles in a solvent like chloroform. Add the phosphonic acid-functionalized ATRP initiator to the dispersion. The phosphonic acid groups will bind to the iron oxide surface. Stir for 24-48 hours at room temperature.
-
Initiator-Coated NP Recovery : Recover the initiator-coated nanoparticles by magnetic separation or centrifugation. Wash thoroughly with fresh solvent to remove any unbound initiator and dry.
-
"Grafting-From" Polymerization : Disperse the initiator-coated nanoparticles in a suitable solvent containing the desired monomer (e.g., styrene) and the ATRP catalyst/ligand system (e.g., Cu(I)Br/PMDETA).
-
Polymerization Reaction : Heat the mixture under an inert atmosphere to initiate the surface-initiated polymerization. The reaction time will determine the length of the grafted polymer chains.
-
Purification : After polymerization, precipitate the polymer-grafted nanoparticles into a non-solvent (e.g., methanol). Purify by repeated cycles of redispersion and precipitation.
-
Characterization : Confirm the successful grafting using techniques like Thermogravimetric Analysis (TGA) to quantify the amount of grafted polymer, and Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to assess the dispersion and size of the final nanoparticles.[32]
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. Phosphoric acid's role in corrosion inhibition-enzymecode [en.enzymecode.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Two novel organic phosphorous-based MOFs: synthesis, characterization and photocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. WO2015013370A1 - Phosphorus containing flame retardants - Google Patents [patents.google.com]
- 20. oaijse.com [oaijse.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. updates.reinste.com [updates.reinste.com]
- 26. updates.reinste.com [updates.reinste.com]
- 27. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 28. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
The Hydrophilic Advantage: A Technical Guide to PEG Spacers in Bioconjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Poly(ethylene glycol) (PEG) has emerged as an indispensable tool in linker design, primarily owing to its profound hydrophilic properties. This technical guide provides an in-depth exploration of the core hydrophilic characteristics of PEG spacers, their impact on the physicochemical and pharmacokinetic properties of bioconjugates, and the experimental methodologies used for their characterization.
Core Principles of PEG Spacer Hydrophilicity
Poly(ethylene glycol) is a synthetic polyether compound composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). This structure confers a unique combination of properties that are highly advantageous in drug development:
-
Enhanced Aqueous Solubility: The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules.[1] This interaction creates a hydration shell around the PEGylated molecule, significantly increasing its water solubility.[1][] This is particularly crucial for overcoming the inherent hydrophobicity of many potent cytotoxic drugs and complex small molecules used in ADCs and PROTACs, thereby preventing aggregation and improving formulation stability.[3][4]
-
Biocompatibility and Low Immunogenicity: PEG is well-recognized for its biocompatibility and is generally considered non-toxic and non-immunogenic.[1] The hydrophilic nature of PEG can "shield" the attached therapeutic payload from the immune system, reducing the likelihood of an immune response.[1]
-
Improved Pharmacokinetics: The hydration shell created by the PEG spacer increases the hydrodynamic volume of the bioconjugate. This increased size reduces renal clearance, leading to a prolonged circulation half-life and sustained systemic exposure.[5]
Impact of PEG Spacer Properties on Bioconjugate Performance
The rational design of PEG linkers, including the modulation of their length and architecture, is a key strategy for optimizing the therapeutic index of bioconjugates.
Influence of PEG Spacer Length
The length of the PEG spacer, defined by the number of ethylene glycol units, has a direct and predictable impact on the properties of the resulting conjugate.
-
Solubility and Aggregation: Longer PEG chains generally impart greater hydrophilicity, which is more effective at solubilizing hydrophobic payloads and preventing aggregation, especially at high drug-to-antibody ratios (DARs) in ADCs.[3]
-
Pharmacokinetics: An increase in PEG spacer length typically leads to a longer plasma half-life. However, there is an optimal range, as excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance.[5]
-
In Vitro Potency: The length of the PEG spacer can influence the binding affinity of the targeting ligand to its receptor. While longer linkers can provide necessary spatial separation, they can also, in some cases, reduce the potency of the conjugate.[6]
Linear vs. Branched PEG Architectures
The architecture of the PEG spacer also plays a significant role in modulating the properties of the bioconjugate.
-
Linear PEG: These are the most common type of PEG linkers, offering a straightforward way to introduce hydrophilicity and extend the half-life of a molecule.[1]
-
Branched and Multi-arm PEG: Branched PEGs provide a higher hydrodynamic volume for a given molecular weight compared to linear PEGs. This can be particularly effective in enhancing the "stealth" properties of the conjugate and further extending its circulation time. Multi-arm PEGs can also be used to increase payload capacity.
Quantitative Data on PEG Spacer Properties
The following tables summarize key quantitative data illustrating the impact of PEG spacers on the properties of bioconjugates.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Conjugate | PEG Linker Length | Half-Life (minutes) | In Vitro Cytotoxicity Reduction (fold) |
| ZHER2-SMCC-MMAE (HM) | No PEG | 19.6 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.0 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.5 | 22 |
Data adapted from a study on Affibody-drug conjugates, demonstrating that increasing PEG linker length significantly prolongs half-life but also reduces in vitro cytotoxicity.[5]
Table 2: Impact of PEG Configuration on ADC Stability and Pharmacokinetics
| ADC Configuration | Aggregation Tendency | Clearance Rate |
| Linear 24-unit PEG | Higher | Faster |
| Pendant 12-unit PEG (x2) | Lower | Slower |
This table summarizes findings from a study comparing linear and pendant PEG linkers in ADCs, indicating that a pendant configuration can lead to improved stability and slower clearance.[3][4]
Table 3: Linker-to-Antibody Ratio (LAR) and Drug-to-Antibody Ratio (DAR) for Different Linkers
| Linker Name | PEG Structure | Linker/Trs reaction molar ratio | LAR | DAR |
| MAL24PS | Linear PEG24 | 10.5 | 4.24 | 3.67 |
| SMCC | No PEG | 7.0 | 6.10 | 3.81 |
| MAP12NP | Pendant PEG (12x2) | 60 | 4.87 | 3.55 |
Data from a study on the construction of highly-loaded lysine-conjugated ADCs, showing the efficiency of different linker types in achieving desired drug loading.[3]
Experimental Protocols
Accurate characterization of the hydrophilic properties of PEG spacers and their impact on bioconjugates is essential for rational drug design. The following are detailed methodologies for key experiments.
Determination of Partition Coefficient (LogP/LogD) - Shake-Flask Method
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water, and serves as a key indicator of its hydrophilicity/hydrophobicity.
Materials:
-
1-Octanol (B28484) (pre-saturated with water)
-
Phosphate-buffered saline (PBS) or water (pre-saturated with 1-octanol)
-
The bioconjugate of interest
-
Glass flasks with stoppers
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration determination
Procedure:
-
Prepare a stock solution of the bioconjugate in the aqueous phase (PBS or water) at a known concentration (e.g., 5 x 10⁻⁵ mol/L).[7]
-
Add equal volumes (e.g., 10.0 mL) of the aqueous bioconjugate solution and the pre-saturated 1-octanol to a glass flask.[7]
-
Securely stopper the flask and place it on a mechanical shaker. Shake the mixture for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.[7]
-
After shaking, allow the flask to stand undisturbed for at least 72 hours in a temperature-controlled water bath to ensure complete phase separation.[7]
-
Carefully withdraw a sample from the aqueous phase, ensuring not to disturb the interface.
-
Centrifuge the aqueous sample to remove any residual octanol.
-
Determine the concentration of the bioconjugate in the aqueous phase using a suitable analytical method (e.g., UV absorbance at a specific wavelength or HPLC).[7]
-
The concentration in the octanol phase can be determined by difference from the initial concentration in the aqueous phase.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient. For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH.
Analysis of ADC Aggregation and Size Variants by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size in solution and is a standard method for quantifying aggregates and fragments in biopharmaceutical preparations.
Materials:
-
SEC-HPLC or SEC-UHPLC system with a UV or other suitable detector.
-
Size exclusion column appropriate for the molecular weight range of the ADC and its potential aggregates (e.g., Agilent AdvanceBio SEC).[8]
-
Mobile phase: Typically a phosphate (B84403) buffer with added salt (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0) to minimize secondary interactions.[8] For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., acetonitrile (B52724) or isopropanol) may be necessary to improve peak shape.[9][10]
-
ADC sample, typically at a concentration of 1 mg/mL.[9]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min for a 4.6 x 300 mm column) until a stable baseline is achieved.[8]
-
Sample Preparation: Dilute the ADC sample to the desired concentration in the mobile phase. If necessary, filter the sample through a low-protein-binding filter (e.g., 0.22 µm).
-
Injection: Inject a defined volume of the sample onto the column.
-
Chromatographic Separation: The components of the sample will separate based on size as they pass through the column. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then smaller fragments.
-
Detection: Monitor the elution profile using the detector (e.g., UV at 280 nm for proteins).
-
Data Analysis: Integrate the peaks corresponding to the high-molecular-weight species (aggregates), the main monomer peak, and low-molecular-weight species (fragments). The percentage of each species is calculated based on the area of the respective peak relative to the total peak area.
Pharmacokinetic Analysis of PEGylated Bioconjugates
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a PEGylated therapeutic.
Study Design:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer the PEGylated bioconjugate to the animals, typically via intravenous injection for ADCs.[11]
-
Blood Sampling: Collect blood samples at predetermined time points after administration. The sampling schedule should be designed to capture the distribution and elimination phases of the drug.
-
Sample Processing: Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.
Sample Analysis (using ELISA as an example for an ADC):
-
Plate Coating: Coat a microtiter plate with an antigen that is recognized by the antibody portion of the ADC.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma or serum samples to the wells and incubate to allow the ADC to bind to the coated antigen.
-
Detection: Add a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the ADC. This can be an anti-human IgG for a humanized antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: Determine the concentration of the ADC in the samples by comparing the absorbance values to a standard curve generated using known concentrations of the ADC.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to PEG spacers in linkers.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC) with a PEG linker.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Caption: Experimental workflow for ADC characterization.
Conclusion
The hydrophilic properties of PEG spacers are a cornerstone of modern bioconjugate design. By enhancing solubility, improving stability, and extending circulation half-life, PEG linkers enable the development of more effective and safer therapeutics. A thorough understanding of how to modulate PEG spacer length and architecture, coupled with rigorous experimental characterization, is essential for the successful translation of these complex molecules from the laboratory to the clinic. The continued exploration of novel PEGylation strategies will undoubtedly play a pivotal role in the future of targeted drug delivery.
References
- 1. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Bifunctional Linkers for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Bifunctional linkers are indispensable tools in modern scientific research, enabling the covalent connection of two or more molecules to probe biological interactions, construct novel therapeutics, and develop advanced diagnostic agents. This in-depth technical guide provides a comprehensive overview of the core principles of bifunctional linkers, their diverse applications, and detailed experimental protocols to empower researchers in their effective utilization.
Core Concepts of Bifunctional Linkers
Bifunctional linkers, or crosslinkers, are reagents that possess two reactive functional groups, allowing for the formation of a stable covalent bridge between two target molecules. The architecture of a bifunctional linker consists of two reactive ends separated by a spacer arm. The choice of reactive groups dictates the target specificity, while the spacer arm influences the distance between the conjugated molecules, its solubility, and steric accessibility.
Classification of Bifunctional Linkers
Bifunctional linkers can be categorized based on the identity of their reactive groups and the nature of their spacer arm.
-
Homobifunctional Linkers : These linkers possess two identical reactive groups and are typically used in single-step reactions to crosslink molecules with the same functional group, often leading to polymerization.[][2]
-
Heterobifunctional Linkers : Featuring two different reactive groups, these linkers enable sequential, controlled conjugation of two different molecules, minimizing undesirable self-conjugation and polymerization.[3][4]
-
Photoreactive Linkers : A subset of heterobifunctional linkers where one of the reactive groups is chemically inert until activated by UV light.[5][6] This provides temporal control over the crosslinking reaction.
The spacer arm can be cleavable or non-cleavable . Cleavable linkers contain a bond that can be broken under specific physiological conditions (e.g., changes in pH, presence of reducing agents, or specific enzymes), allowing for the release of a conjugated molecule.[7][8] Non-cleavable linkers form a stable, permanent bond between the target molecules.[7][8]
Quantitative Data of Common Bifunctional Linkers
The selection of an appropriate linker is critical for successful bioconjugation. The following tables provide quantitative data for a selection of commonly used bifunctional linkers to aid in this process.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water Soluble? |
| Disuccinimidyl suberate | DSS | NHS Ester | 11.4 | 368.35 | No | No[9][10] |
| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS Ester | 11.4 | 572.43 | No | Yes[2][10][11] |
| Disuccinimidyl tartrate | DST | NHS Ester | 6.4 | 344.26 | Yes (Periodate) | No[7] |
| Dithiobis(succinimidyl propionate) | DSP | NHS Ester | 12.0 | 404.42 | Yes (Reducing Agents) | No[12][13] |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS Ester | 12.0 | 608.51 | Yes (Reducing Agents) | Yes[14][15] |
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Abbreviation | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water Soluble? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS Ester | Maleimide | 8.3 | 334.32 | No | No[8] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | 436.37 | No | Yes[16][17][18] |
| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | NHS Ester | Maleimide | 11.6 | 382.36 | No | No |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | NHS Ester | Aryl Azide | 8.0 | 276.21 | No | No[6] |
| N-Hydroxysulfosuccinimidyl-4-azidobenzoate | Sulfo-HSAB | Sulfo-NHS Ester | Aryl Azide | 9.0 | 362.25 | No | Yes[6] |
Key Applications and Experimental Protocols
Bifunctional linkers are employed in a wide array of applications, from fundamental proteomics research to the development of targeted therapeutics.
Probing Protein-Protein Interactions
Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. Homobifunctional, amine-reactive crosslinkers like DSS and BS3 are commonly used for this purpose.[2][9]
Experimental Protocol: In Vitro Protein Crosslinking with BS3
-
Protein Preparation : Prepare the purified protein or protein complex in a non-amine-containing buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation : Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration (e.g., 1-2 mM).
-
Crosslinking Reaction : Add the BS3 solution to the protein sample. A 10-50 fold molar excess of crosslinker to protein is a good starting point, but this should be optimized. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.
-
Analysis : The crosslinked sample can then be analyzed by SDS-PAGE, followed by mass spectrometry for identification of crosslinked peptides.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.[19][] Cleavable linkers are designed to release the payload in the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[4][8]
Experimental Protocol: Two-Step Conjugation for ADC Preparation using Sulfo-SMCC
-
Antibody Preparation : Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5).[21] Buffers containing primary amines like Tris must be avoided.
-
Antibody Activation :
-
Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.
-
Add a 10-20 fold molar excess of Sulfo-SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column.[21]
-
-
Drug Conjugation :
-
Prepare the sulfhydryl-containing cytotoxic drug in a suitable buffer.
-
Combine the maleimide-activated antibody with the drug. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification : Purify the ADC from unconjugated drug and other reactants using techniques such as size-exclusion chromatography or dialysis.
-
Characterization : Characterize the ADC for DAR, purity, and biological activity.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[][22] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][]
Experimental Protocol: General PROTAC Synthesis
PROTAC synthesis is a multi-step organic chemistry process. The following is a generalized workflow:
-
Ligand Synthesis/Acquisition : Obtain or synthesize the ligand for the target protein and the ligand for the E3 ubiquitin ligase. These ligands should have a functional group suitable for linker attachment.
-
Linker Synthesis : Synthesize a linker of desired length and composition (e.g., PEG-based, alkyl chain) with appropriate reactive groups at both ends.
-
Conjugation :
-
Step 1 : React one end of the linker with the target protein ligand.
-
Step 2 : Purify the ligand-linker intermediate.
-
Step 3 : React the other end of the linker with the E3 ligase ligand.
-
-
Purification : Purify the final PROTAC molecule using chromatographic techniques such as HPLC.
-
Characterization : Confirm the structure and purity of the PROTAC using methods like NMR and mass spectrometry.
-
Biological Evaluation : Test the PROTAC for its ability to induce the degradation of the target protein in cell-based assays (e.g., Western blotting, proteomics).
Investigating GPCR Oligomerization
Bifunctional ligands, consisting of two pharmacophores connected by a linker, are valuable tools for studying the oligomerization of G-protein coupled receptors (GPCRs). By varying the length and rigidity of the linker, researchers can probe the spatial arrangement of receptor dimers and their impact on downstream signaling.[24][25]
Conclusion
Bifunctional linkers are powerful and versatile reagents that have become central to many areas of scientific inquiry and drug development. A thorough understanding of their chemical properties, reactivity, and the nuances of their application is paramount for designing and executing successful experiments. This guide provides a foundational framework of quantitative data and detailed protocols to assist researchers in harnessing the full potential of bifunctional linkers in their work. As the field of bioconjugation continues to evolve, so too will the sophistication and application of these essential molecular tools.
References
- 2. researchgate.net [researchgate.net]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. scbt.com [scbt.com]
- 6. Photoreactive Cross-Linkers [gbiosciences.com]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 제품 [insung.net]
- 11. cyanagen.com [cyanagen.com]
- 12. medkoo.com [medkoo.com]
- 13. Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) [proteochem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. covachem.com [covachem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cyanagen.com [cyanagen.com]
- 18. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 19. discovery.researcher.life [discovery.researcher.life]
- 21. benchchem.com [benchchem.com]
- 22. chempep.com [chempep.com]
- 24. Exploring the signaling space of a GPCR using bivalent ligands with a rigid oligoproline backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | GPCR heteromers: An overview of their classification, function and physiological relevance [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Surface Modification of Metal Oxides using Azido-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid is a heterobifunctional linker molecule designed for the surface modification of a wide range of metal oxides. This molecule features two key functional groups: a phosphonic acid headgroup that forms a strong, stable bond with metal oxide surfaces, and a terminal azide (B81097) group that allows for subsequent covalent immobilization of biomolecules, nanoparticles, or small molecules via "click" chemistry. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and can reduce non-specific protein adsorption on the modified surface.
These application notes provide a comprehensive guide to utilizing this compound for the functionalization of metal oxide substrates such as titanium dioxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO). Detailed protocols for the formation of self-assembled monolayers (SAMs) and subsequent bio-conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are provided, along with expected characterization data.
Key Features and Applications
-
Robust Surface Anchoring: The phosphonic acid moiety forms strong covalent bonds with various metal oxide surfaces, leading to the formation of stable and durable self-assembled monolayers (SAMs).
-
Versatile Bioconjugation: The terminal azide group serves as a platform for "click" chemistry, a highly efficient and bio-orthogonal ligation reaction. This allows for the specific attachment of alkyne-modified molecules of interest.[1][2]
-
Hydrophilic Spacer: The PEG3 linker increases the hydrophilicity of the surface, which can be advantageous in biological applications by minimizing non-specific binding.
-
Applications:
-
Development of biosensors and diagnostic devices.
-
Surface engineering of implants to improve biocompatibility.
-
Immobilization of enzymes or antibodies.
-
Targeted drug delivery systems.
-
Modification of electrodes in organic electronics.[3]
-
Quantitative Data Summary
The following tables summarize expected surface properties after modification of various metal oxide substrates with phosphonic acid SAMs. While specific data for this compound is limited, these values are based on studies of structurally similar alkyl- and functionalized phosphonic acids and provide a reliable benchmark for experimental outcomes.
Table 1: Expected Water Contact Angles on Metal Oxide Surfaces Modified with Phosphonic Acid SAMs
| Metal Oxide Substrate | Untreated Surface (degrees) | After Phosphonic Acid SAM Formation (degrees) |
| Titanium Dioxide (TiO₂) | < 20 | 100 - 110[4] |
| Zinc Oxide (ZnO) | 30 - 40 | 105 - 115 |
| Indium Tin Oxide (ITO) | 40 - 50 | 104 ± 2[5] |
Table 2: Expected Elemental Composition from X-ray Photoelectron Spectroscopy (XPS) for Phosphonic Acid SAMs on Metal Oxides
| Element | Expected Binding Energy (eV) | Notes |
| P 2p | ~134 | Indicates the presence of the phosphonate (B1237965) headgroup bound to the surface.[6] |
| C 1s | ~285 (C-C, C-H), ~286.5 (C-O) | Confirms the presence of the PEG chain. |
| N 1s | ~401 (N-N), ~405 (N₃) | Confirms the presence of the terminal azide group. |
| O 1s | ~532 | Attributed to oxygen in the phosphonic group anchored to the metal oxide surface.[6] |
| Substrate Peaks | Varies (e.g., Ti 2p, Zn 2p, In 3d) | Attenuation of substrate signal indicates monolayer formation. |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Metal Oxide Surface
This protocol describes the formation of a SAM of this compound on a generic metal oxide substrate.
Materials:
-
Metal oxide substrate (e.g., TiO₂, ZnO, or ITO slide)
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran (B95107) (THF))
-
Deionized (DI) water
-
Ethanol (reagent grade)
-
Nitrogen gas source
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: a. Thoroughly clean the metal oxide substrate by sonicating in a sequence of DI water, ethanol, and then again in DI water for 15 minutes each. b. Dry the substrate under a stream of dry nitrogen gas. c. For some oxide surfaces like ZnO and ITO, an oxygen plasma or UV-Ozone treatment for 5-10 minutes can create a more reactive and hydroxylated surface, leading to a more robust monolayer formation.[7][8]
-
Preparation of Coating Solution: a. Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., ethanol or THF). Ensure the solvent is of high purity and low water content to prevent aggregation of the phosphonic acid in solution.
-
SAM Formation: a. Immerse the cleaned and dried substrate into the this compound solution in a sealed container to prevent solvent evaporation. b. Allow the self-assembly process to proceed for 12-24 hours at room temperature. For some systems, a shorter immersion time of 1-2 hours may be sufficient.[9]
-
Rinsing and Annealing: a. Remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules. b. Dry the substrate again under a stream of dry nitrogen. c. To enhance the stability and covalent attachment of the monolayer, an optional thermal annealing step can be performed by heating the coated substrate in an oven at 120-140°C for 1-2 hours.[10] Note: It is crucial to avoid rinsing with a basic solution before this heating step, as it can lead to the loss of the phosphonate material.[11]
-
Characterization: a. The successful formation of the azide-terminated SAM can be verified by surface characterization techniques such as contact angle goniometry (expect an increase in hydrophobicity), XPS (presence of P 2p and N 1s signals), and ellipsometry (to measure monolayer thickness).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Modified Surface
This protocol details the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, peptide, or drug molecule) onto the azide-terminated surface.
Materials:
-
This compound modified substrate (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I) stabilizing ligand
-
Phosphate-buffered saline (PBS) or another suitable aqueous buffer (pH 7-8)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Stock Solutions: a. Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water). b. Prepare a 20 mM stock solution of CuSO₄ in DI water. c. Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh. d. Prepare a 100 mM stock solution of the THPTA ligand in DI water.[12]
-
Prepare the "Click" Reaction Mixture: a. In a microcentrifuge tube, combine the following in order: i. Buffer (e.g., PBS) ii. Alkyne-functionalized molecule stock solution (to a final concentration of 1-2 mM) iii. THPTA stock solution (to a final concentration of 10 mM) iv. CuSO₄ stock solution (to a final concentration of 2 mM) b. Vortex the mixture briefly.
-
Initiate the Reaction: a. Add the sodium ascorbate stock solution to the mixture to a final concentration of 30 mM to reduce Cu(II) to the catalytic Cu(I) species.[12] Vortex briefly to mix. b. Immediately apply the reaction mixture to the azide-functionalized surface, ensuring the entire surface is covered.
-
Incubation: a. Place the substrate in a humid chamber to prevent evaporation of the reaction mixture. b. Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the specific alkyne-containing molecule.
-
Rinsing and Drying: a. After incubation, thoroughly rinse the substrate with DI water, followed by ethanol. b. Dry the surface under a stream of dry nitrogen.
-
Characterization: a. Successful immobilization of the alkyne-containing molecule can be confirmed by appropriate characterization techniques. For example, if a fluorescent dye was used, the surface can be analyzed by fluorescence microscopy. XPS can be used to detect new elemental signatures from the attached molecule.
Visualizations
Caption: Workflow for the formation of an this compound SAM.
Caption: Workflow for the CuAAC 'click' reaction on the modified surface.
References
- 1. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yoda.csem.ch [yoda.csem.ch]
- 6. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles | MDPI [mdpi.com]
- 7. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. princeton.edu [princeton.edu]
- 12. broadpharm.com [broadpharm.com]
Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-Phosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the covalent ligation of an azide-functionalized molecule with a terminal alkyne-functionalized molecule to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[3][4] This protocol provides a detailed method for the CuAAC reaction involving Azido-PEG3-phosphonic acid, a reagent that combines a flexible polyethylene (B3416737) glycol (PEG) linker with a phosphonic acid group for potential applications in bioconjugation, surface modification, or as a component in drug delivery systems.[5]
The presence of a phosphonic acid moiety requires special consideration due to its potential to chelate the copper catalyst. Therefore, this protocol emphasizes the use of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect the catalyst, enhance reaction kinetics, and prevent side reactions, ensuring a high yield of the desired conjugate.[4][6][7] The reaction is performed in an aqueous buffer system, which is suitable for many biological molecules.[8]
Materials and Reagents
The following table summarizes the necessary reagents and recommended suppliers.
| Reagent | Recommended Grade | Supplier (Example) | Notes |
| This compound | ≥95% Purity | N/A | The azide (B81097) component. |
| Alkyne-containing molecule | ≥95% Purity | Various | The reaction partner. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Sigma-Aldrich | Source of the copper catalyst. |
| Sodium L-Ascorbate (NaAsc) | ≥98% | Sigma-Aldrich | Reducing agent to generate and maintain Cu(I).[6] |
| THPTA Ligand | ≥95% | Sigma-Aldrich | Copper(I)-stabilizing and accelerating ligand.[4] |
| Phosphate-Buffered Saline (PBS), 10X | Molecular Biology Grade | Thermo Fisher | Reaction buffer. |
| Degassed Deionized Water (ddH₂O) | N/A | N/A | Used for preparing all aqueous solutions. |
| Solvents for Purification (e.g., Methanol, Acetonitrile) | HPLC Grade | Various | For work-up and purification steps. |
Recommended Reaction Parameters
This table provides typical concentration ranges for the CuAAC reaction. Optimization may be required depending on the specific alkyne substrate.
| Parameter | Recommended Range | Notes |
| Reactant Concentration | ||
| This compound | 1.2 - 2.0 equivalents | A slight excess of the PEG reagent can drive the reaction to completion. |
| Alkyne Substrate | 1.0 equivalent | The limiting reagent. |
| Catalyst System Concentration | ||
| CuSO₄ | 0.1 - 1.0 mM (0.5 - 5 mol%) | Lower catalyst loading is preferred to minimize potential side reactions.[9] |
| Sodium Ascorbate (B8700270) | 2.5 - 5.0 mM | Typically used in 5-fold excess relative to CuSO₄ to maintain a reducing environment.[7] |
| THPTA Ligand | 0.5 - 5.0 mM | Used in 5-fold excess relative to CuSO₄ to ensure full coordination and stabilization of the copper.[7] |
| Reaction Conditions | ||
| Solvent System | Aqueous Buffer (e.g., 1X PBS, pH 7.4) | The reaction is tolerant to a wide pH range (4-11).[1] |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are typically not required.[2] |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.[10] |
Experimental Protocol
Preparation of Stock Solutions
It is critical to prepare fresh stock solutions, especially for the sodium ascorbate, which can degrade in the presence of oxygen. Use degassed deionized water (ddH₂O) for all preparations.
-
100 mM CuSO₄: Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of ddH₂O. Store at 4°C.
-
100 mM THPTA: Dissolve 43.4 mg of THPTA in 1.0 mL of ddH₂O. Store at 4°C.
-
500 mM Sodium Ascorbate: Dissolve 99.0 mg of sodium ascorbate in 1.0 mL of ddH₂O. Prepare this solution immediately before use.
-
Azide & Alkyne Solutions: Prepare stock solutions of this compound and the alkyne substrate in a suitable solvent (e.g., ddH₂O, DMSO, or PBS). The final concentration of organic solvent (like DMSO) in the reaction should ideally be kept below 5% (v/v).
Reaction Setup and Execution
The order of reagent addition is crucial to prevent precipitation of copper salts and to ensure the catalytic cycle proceeds efficiently.[11]
-
To a microcentrifuge tube, add the alkyne-containing molecule (to a final concentration of 10 mM, for example).
-
Add the appropriate volume of 10X PBS and ddH₂O to achieve a 1X PBS concentration in the final reaction volume.
-
Add the this compound stock solution to the tube (e.g., 1.2 equivalents).
-
In a separate tube, prepare the Catalyst Premix :
-
Mix 1 part of the 100 mM CuSO₄ stock with 5 parts of the 100 mM THPTA stock.
-
Vortex briefly. This solution should be a 1:5 molar ratio of Cu:Ligand.
-
-
Add the required volume of the Catalyst Premix to the main reaction tube to achieve the desired final copper concentration (e.g., 1 mM).
-
Initiate the reaction by adding the freshly prepared 500 mM sodium ascorbate stock solution to achieve the desired final concentration (e.g., 5 mM).
-
Gently vortex the reaction mixture for 5-10 seconds. If the substrate is sensitive to shear forces, mix by gently flicking the tube or by slow rotation.
-
Allow the reaction to proceed at room temperature for 1-12 hours.
Reaction Monitoring and Work-up
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the limiting alkyne substrate.
-
Work-up: Once the reaction is complete, the product can be purified. Due to the properties of the PEG chain and the phosphonic acid group, several methods can be considered.
Purification
The choice of purification method will depend on the properties of the alkyne substrate and the final conjugate.
-
For small molecule conjugates: Purification can often be achieved via reverse-phase HPLC. The phosphonic acid group may require an acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) for sharp peaks.
-
For biomolecule conjugates (e.g., proteins): Desalting or buffer exchange using spin columns or dialysis is effective for removing excess reagents and the catalyst system.
-
Anion-Exchange Chromatography: The negatively charged phosphonic acid group at neutral or basic pH allows for purification using strong anion-exchange (SAX) chromatography.[12]
-
Precipitation: For some conjugates, precipitation with a suitable organic solvent like cold acetone (B3395972) or acetonitrile (B52724) might be effective.[12][13]
Visualization of Experimental Workflow
The following diagram outlines the key steps of the CuAAC protocol.
References
- 1. bioclone.net [bioclone.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Azido-PEG3-Phosphonic Acid in Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid is a heterobifunctional linker designed for advanced bioconjugation applications. This molecule possesses two key functional groups: a phosphonic acid group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The phosphonic acid provides a robust anchor for immobilization onto various metal oxide surfaces, including nanoparticles, while the azide group enables covalent attachment of biomolecules through highly specific and efficient "click chemistry" reactions.
This application note details a common and effective use of this compound: the functionalization of metal oxide nanoparticles and their subsequent bioconjugation to proteins. This strategy is particularly relevant in the development of targeted drug delivery systems, diagnostic assays, and biomaterials. The protocols provided herein describe a two-stage process: first, the surface modification of metal oxide nanoparticles with this compound, and second, the conjugation of an alkyne-modified protein to the azide-functionalized nanoparticles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Key Features of this compound
-
Phosphonic Acid Group: Forms stable, high-affinity bonds with a variety of metal oxide surfaces such as iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). This allows for the creation of robust, functionalized inorganic materials.
-
Azide Group: A bioorthogonal functional group that specifically reacts with alkyne- or cyclooctyne-modified molecules. This enables precise and controlled attachment of proteins and other biomolecules.
-
PEG3 Spacer: The short polyethylene glycol linker enhances the water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can minimize non-specific protein adsorption.
Applications
-
Development of Targeted Nanoparticles: Functionalization of magnetic or fluorescent nanoparticles for targeted cell imaging and drug delivery.
-
Immunoassays: Immobilization of antibodies or antigens on sensor surfaces for diagnostic applications.
-
Biomaterial Engineering: Surface modification of implants and scaffolds to improve biocompatibility and promote specific cellular interactions.
-
Enzyme Immobilization: Covalent attachment of enzymes to solid supports for enhanced stability and reusability.
Experimental Overview
The overall workflow for protein bioconjugation using this compound functionalized nanoparticles is depicted below. It involves the preparation of both the functionalized nanoparticles and an alkyne-modified protein, followed by their conjugation via click chemistry.
Experimental Protocols
Protocol 1: Functionalization of Metal Oxide Nanoparticles with this compound
This protocol describes the immobilization of this compound onto the surface of metal oxide nanoparticles (e.g., iron oxide nanoparticles).
Materials:
-
Metal Oxide Nanoparticles (e.g., Fe₃O₄)
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ultrasonic bath
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the metal oxide nanoparticles in the chosen anhydrous solvent to a final concentration of 1-10 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
Linker Solution Preparation: Prepare a 10 mM solution of this compound in the same anhydrous solvent.
-
Immobilization Reaction: Add the this compound solution to the nanoparticle suspension. A typical starting point is a 10-fold molar excess of the linker relative to the estimated surface sites of the nanoparticles.
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle shaking or stirring.
-
Washing:
-
For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles and discard the supernatant.
-
For non-magnetic nanoparticles, centrifuge the suspension (e.g., 10,000 x g for 30 minutes) to pellet the nanoparticles and discard the supernatant.
-
-
Resuspend the nanoparticle pellet in the anhydrous solvent and sonicate briefly to redisperse.
-
Repeat the washing step (steps 5-6) three times to remove any unbound linker.
-
Final Resuspension: After the final wash, resuspend the azide-functionalized nanoparticles in a suitable buffer for storage and subsequent bioconjugation, such as PBS (pH 7.4). Store at 4°C.
Characterization of Functionalized Nanoparticles:
Successful functionalization can be confirmed using various analytical techniques.
| Technique | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic azide peak (~2100 cm⁻¹) and P-O stretching vibrations. |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the decomposition of the organic linker on the nanoparticle surface. |
| Dynamic Light Scattering (DLS) | Increase in the hydrodynamic diameter of the nanoparticles after functionalization. |
| Zeta Potential | Change in the surface charge of the nanoparticles. |
Protocol 2: Modification of Proteins with an Alkyne Group
This protocol details the labeling of a protein with an alkyne functional group using an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule (e.g., Alkyne-PEG4-NHS Ester). This targets primary amines on the protein surface (N-terminus and lysine (B10760008) residues).[1][2][3]
Materials:
-
Target Protein
-
Alkyne-PEG4-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, or PBS, pH 7.4. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Solution Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Alkyne-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Alkyne-PEG4-NHS Ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Alkyne-PEG4-NHS Ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted alkyne reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the concentration of the purified alkyne-modified protein using a standard protein assay (e.g., BCA assay). The degree of labeling can be estimated using MALDI-TOF mass spectrometry.
Protocol 3: Bioconjugation of Alkyne-Modified Protein to Azide-Functionalized Nanoparticles
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions.
This method is highly efficient but requires a copper(I) catalyst, which can be cytotoxic.[4][]
Materials:
-
Azide-Functionalized Nanoparticles (from Protocol 1)
-
Alkyne-Modified Protein (from Protocol 2)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)
Procedure:
-
In a reaction tube, combine the Azide-Functionalized Nanoparticles and the Alkyne-Modified Protein in a suitable buffer (e.g., PBS, pH 7.4). A 5- to 10-fold molar excess of the protein relative to the estimated number of azide groups on the nanoparticles is a good starting point.
-
Prepare a premix of CuSO₄ and the ligand. Add the ligand solution to the CuSO₄ solution to achieve a final ligand-to-copper ratio of 5:1.
-
Add the CuSO₄/ligand premix to the nanoparticle/protein mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Pellet the protein-nanoparticle conjugates by magnetic separation or centrifugation. Wash the pellet three times with PBS containing a mild surfactant (e.g., 0.05% Tween-20) to remove non-covalently bound protein.
-
Resuspend the final conjugate in a suitable storage buffer.
This copper-free method is ideal for applications where the presence of copper is a concern.[6][][8] It requires the protein to be modified with a strained alkyne, such as DBCO or BCN.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG3-phosphonic acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Azido-PEG3-phosphonic acid is a heterobifunctional, non-cleavable linker that offers a unique set of properties for ADC development.[1][2]
This linker features three key components:
-
An azide (B81097) (N3) group , which serves as a bio-orthogonal handle for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the precise attachment of a payload that has been modified with a complementary alkyne group.
-
A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer , which can enhance the solubility of the ADC, reduce aggregation, and potentially improve its pharmacokinetic properties by masking the hydrophobicity of the drug-linker moiety.[5]
-
A phosphonic acid (-PO3H2) group , a hydrophilic and permanently charged moiety.[6] While not typically used for direct covalent conjugation to native antibody residues, the phosphonic acid group can contribute to the overall solubility and may be explored for specific targeting or binding applications.[7]
These application notes provide a comprehensive framework for the utilization of this compound in the development of novel ADCs.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical anti-HER2 ADC constructed using a modular, click-chemistry-based approach with a PEGylated azide linker. This data is provided as a benchmark for expected outcomes.
Table 1: Physicochemical Characterization of an Anti-HER2 ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS[8][9] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregate Percentage | <5% | Size Exclusion Chromatography (SEC-HPLC) |
| Endotoxin Levels | <0.5 EU/mg | LAL Test |
Table 2: In Vitro Stability and Efficacy of Anti-HER2 ADC
| Parameter | Result | Cell Line |
| In Vitro Plasma Stability (% Payload Loss after 7 days) | < 10% | N/A |
| IC50 (nM) | 0.95 | SK-BR-3 (HER2-positive)[10] |
| IC50 (nM) | >1000 | MCF-7 (HER2-negative) |
Experimental Protocols
The development of an ADC using this compound is typically a modular, two-stage process. First, the antibody is functionalized with an alkyne group. Second, the this compound linker is conjugated to the cytotoxic payload. Finally, the two components are joined via a click chemistry reaction.
Protocol 1: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of alkyne groups onto the antibody surface by reacting lysine (B10760008) residues with an NHS-activated alkyne linker (e.g., DBCO-PEG4-NHS ester).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
-
Amicon Ultra centrifugal filters
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling.
-
Incubation: Gently mix the reaction and incubate for 60-90 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4). Alternatively, use centrifugal filters for buffer exchange.
-
Characterization: Determine the concentration of the purified alkyne-modified antibody using a BCA assay. The degree of alkyne incorporation can be determined by MALDI-TOF mass spectrometry.
Protocol 2: Payload-Linker Conjugation
This protocol describes the conjugation of this compound to an amine-containing payload via carbodiimide (B86325) chemistry.
Materials:
-
Amine-containing payload (e.g., MMAE)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Phosphonic Acid: Dissolve this compound in anhydrous DMF. Add 1.1 equivalents of DCC (or EDC and NHS) to activate the phosphonic acid group. Stir for 1 hour at room temperature.
-
Payload Addition: In a separate flask, dissolve the amine-containing payload in anhydrous DMF.
-
Conjugation: Slowly add the activated linker solution to the payload solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the this compound-payload conjugate by reverse-phase HPLC. Lyophilize the pure fractions.
Protocol 3: ADC Assembly via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the final "click" reaction to conjugate the payload-linker construct to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound-payload conjugate (from Protocol 2)
-
PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the this compound-payload conjugate in anhydrous DMSO.
-
Click Reaction: To the alkyne-modified antibody in PBS, add a 3- to 5-fold molar excess of the payload-linker stock solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 4°C or room temperature with gentle mixing.
-
Purification: Remove the excess payload-linker conjugate and reaction byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final ADC should be exchanged into a formulation buffer (e.g., PBS or a histidine-based buffer).
Protocol 4: ADC Characterization - DAR Determination by HIC-HPLC
Procedure:
-
Column Equilibration: Equilibrate a hydrophobic interaction chromatography (HIC) column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Sample Injection: Inject the purified ADC onto the column.
-
Elution: Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient.
-
Detection: Monitor the elution profile at 280 nm.
-
DAR Calculation: Calculate the average DAR by integrating the peak areas of the different drug-loaded species and calculating the weighted average.[8][11]
Visualizations
Experimental Workflow
Caption: Modular workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: Mechanism of action for a non-cleavable ADC.
Conclusion
This compound represents a valuable and versatile linker for the development of next-generation antibody-drug conjugates. Its bio-orthogonal azide handle allows for precise and efficient payload conjugation via click chemistry, facilitating the creation of homogenous ADCs. The integrated PEG spacer can confer favorable physicochemical properties, while the phosphonic acid moiety contributes to the linker's overall hydrophilicity. The provided protocols and data serve as a foundational guide for researchers to design, synthesize, and characterize novel ADCs using this advanced linker technology, paving the way for new innovations in targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fishing for newly synthesized proteins with phosphonate-handles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Phosphonic Acid Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the formation and characterization of phosphonic acid self-assembled monolayers (SAMs). Phosphonic acid SAMs offer a robust and versatile platform for surface functionalization of a wide range of oxide-containing materials, which is of significant interest in drug development, biosensing, and medical implant technology. Their inherent stability and well-defined structure make them ideal for controlling surface properties such as wettability, biocompatibility, and corrosion resistance.[1][2][3]
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate.[4] Phosphonic acids are particularly advantageous for modifying metal oxide surfaces due to the formation of strong, covalent bonds between the phosphonate (B1237965) headgroup and the substrate.[5][6] This results in monolayers with superior thermal and chemical stability compared to other common SAM-forming molecules like thiols on gold.[1] The terminal functional group of the phosphonic acid can be tailored to impart specific chemical or biological functionality to the surface, enabling applications such as protein patterning and immobilization of bioactive molecules.[7][8][9]
Key Applications in Research and Drug Development
-
Biocompatible Coatings for Medical Implants: Phosphonic acid SAMs can be used to create biocompatible surfaces on titanium and its alloys, which are common materials for orthopedic and dental implants.[7][8]
-
Biosensors: The well-defined nature of phosphonic acid SAMs allows for the precise immobilization of biomolecules, making them excellent candidates for the development of sensitive and selective biosensors.[1][2]
-
Drug Delivery: Functionalized surfaces created with phosphonic acid SAMs can be designed to control the release of therapeutic agents.
-
Surface Property Modification: Control over surface energy, wettability, and protein adsorption is crucial in many biological and pharmaceutical applications.
Experimental Protocols
The following protocols describe common methods for the formation of phosphonic acid SAMs on various oxide substrates.
Protocol 1: Solution Deposition Method
This method is widely used for forming phosphonic acid SAMs on various oxide surfaces like aluminum, titanium, and stainless steel.[10][11]
1. Substrate Preparation:
- Clean the substrate by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.
- Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
- For some substrates like titanium, a pre-treatment with an aqueous solution of zirconium oxychloride can enhance the stability of the subsequent phosphonate monolayer.[7]
2. Solution Preparation:
- Prepare a dilute solution of the desired phosphonic acid (typically 0.1 mM to 1 mM) in a suitable solvent.[10][12] Common solvents include ethanol, tetrahydrofuran (B95107) (THF), and toluene.[6][10][13] The choice of solvent can influence the quality and formation time of the SAM.[13][14]
3. Immersion:
- Immerse the cleaned substrate in the phosphonic acid solution.
- The immersion time can vary from a few minutes to several hours (e.g., 20 hours).[10][14] Room temperature is often sufficient for SAM formation.[11]
4. Rinsing:
- After immersion, rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
- Dry the substrate again under a stream of inert gas.
Protocol 2: Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is a simple and effective technique for forming dense and well-ordered phosphonic acid SAMs, particularly on silicon and titanium oxide surfaces.[1][8][12]
1. Substrate Preparation:
- Clean the silicon or titanium substrate as described in Protocol 1.
2. Deposition:
- Place the cleaned substrate vertically in a beaker containing a dilute solution of the phosphonic acid (e.g., 25 µM in dry THF).[1]
- Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of phosphonic acid molecules assembles on the substrate surface.
3. Annealing:
- After the solvent has completely evaporated, heat the coated substrate in an oven. A typical annealing condition is 140°C for 48 hours in air.[1][12] This step promotes the formation of covalent bonds between the phosphonic acid and the substrate.
Quantitative Data Summary
The following table summarizes key quantitative data for various phosphonic acid SAMs on different substrates as reported in the literature.
| Phosphonic Acid | Substrate | Deposition Method | Solvent | Concentration | Immersion/Deposition Time | Annealing Conditions | Contact Angle (°) | Chain Tilt Angle (°) | Surface Coverage (nmol/cm²) |
| Octadecylphosphonic acid (ODPA) | Si(100) | T-BAG | THF | 25 µM | Solvent evaporation | 140°C for 48 h in air | - | ~37 | - |
| 11-hydroxyundecylphosphonic acid (PUL) | Si(100) | T-BAG | THF | 25 µM | Solvent evaporation | 140°C for 48 h in air | - | ~45 | - |
| Alkanephosphonic acids (C8 to C18) | Indium Tin Oxide | - | - | - | - | - | - | Decreases with chain length | - |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | Liquid Phase Deposition | - | - | - | - | >110 | - | - |
| Octadecylphosphonic acid (ODPA) | SiO2/Si | T-BAG | THF | 0.05 mM | Solvent evaporation | 140°C for 2 days | - | - | 0.82 ± 0.02 |
| Octadecylphosphonic acid (ODPA) | Titania | Immersion | THF | 2 x 10⁻⁴ M | 10 seconds to several hours | - | 110 ± 2 | - | - |
| Perfluorodecylphosphonic acid (PFDP) | Aluminum/Silicon | Immersion | Ethanol | 0.1 wt% | 20 hours | - | - | - | - |
| Decylphosphonic acid (DP) | Aluminum/Silicon | Immersion | Ethanol | 0.1 wt% | 20 hours | - | - | - | - |
| Octadecylphosphonic acid (ODP) | Aluminum/Silicon | Immersion | Ethanol | 0.1 wt% | 20 hours | - | - | - | - |
Characterization of Phosphonic Acid SAMs
Several surface-sensitive techniques are employed to characterize the formation and quality of phosphonic acid SAMs:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the SAM and the chemical bonding of the phosphonate headgroup to the substrate.[1][7][15]
-
Contact Angle Goniometry: Measures the surface wettability, which indicates the successful formation of a hydrophobic or hydrophilic monolayer.[7][10][11]
-
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Provides information about the molecular orientation and order within the SAM.[1][2][16]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers detailed information about the molecular fragments at the surface, confirming the presence and integrity of the monolayer.[1]
-
Atomic Force Microscopy (AFM): Visualizes the surface morphology and can be used to assess the completeness of the monolayer.[10][11]
Visualizations
Caption: Experimental workflow for phosphonic acid SAM formation.
Caption: Phosphonic acid binding to a metal oxide surface.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. phosphonic acid self-assembled: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. marshall.edu [marshall.edu]
- 7. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. princeton.edu [princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Functionalization of Titanium with Azido-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of titanium surfaces is a critical area of research in biomaterials science and drug development. Titanium and its alloys are widely used for biomedical implants due to their excellent mechanical properties and biocompatibility. However, modifying the surface at the molecular level can significantly enhance their performance by promoting specific biological responses and enabling the targeted delivery of therapeutics.
This document provides detailed protocols for the surface functionalization of titanium with Azido-PEG3-phosphonic acid. This process creates a biocompatible, azide-functionalized surface that can be further modified using "click chemistry." The phosphonic acid group ensures strong anchoring to the native oxide layer of titanium, forming a stable self-assembled monolayer (SAM). The polyethylene (B3416737) glycol (PEG) spacer reduces non-specific protein adsorption, a crucial factor for in-vivo applications. The terminal azide (B81097) group serves as a versatile handle for the covalent attachment of various molecules, such as peptides, proteins, or small molecule drugs, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
These application notes offer step-by-step experimental procedures, expected quantitative data for surface characterization, and visualizations of the experimental workflows.
Data Presentation: Expected Surface Characteristics
Successful functionalization of the titanium surface with this compound can be verified by a range of surface-sensitive analytical techniques. The following tables summarize the expected quantitative data at each stage of the modification process.
| Surface Stage | Technique | Parameter | Expected Value/Observation |
| Untreated Titanium | Water Contact Angle | Wettability | 65° - 75°[1][2] |
| XPS | Elemental Composition | Ti, O, adventitious C | |
| Ti 2p Core Level | Peak at ~458.6 eV (for TiO₂)[3][4] | ||
| Titanium + this compound | Water Contact Angle | Wettability | 20° - 50°[1][2][5] |
| XPS | Elemental Composition | Increase in C, N, and P signals | |
| C 1s Core Level | Presence of C-O peak at ~286.7 eV[6] | ||
| N 1s Core Level | Presence of N 1s peak at ~400-406 eV[7] | ||
| P 2p Core Level | Presence of P 2p signal | ||
| Ellipsometry/AFM | Monolayer Thickness | ~2 - 10 nm[7][8] | |
| QCM | Surface Coverage | ~280 - 300 ng/cm²[8] | |
| After Click Chemistry | XPS | Elemental Composition | Further changes depending on the clicked molecule |
| N 1s Core Level | Shift or change in N 1s peak shape |
Experimental Protocols
Protocol 1: Cleaning and Activation of Titanium Substrates
This protocol describes the initial cleaning and activation of titanium surfaces to ensure the presence of hydroxyl groups necessary for the binding of phosphonic acid.
Materials:
-
Titanium substrates (e.g., disks, slides)
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Ultrasonic bath
-
Nitrogen gas source
-
Optional: Plasma cleaner or Piranha solution (handle with extreme caution)
Procedure:
-
Place the titanium substrates in a beaker and add acetone to completely submerge them.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Decant the acetone and replace it with isopropanol.
-
Sonicate for another 15 minutes.
-
Decant the isopropanol and rinse thoroughly with DI water.
-
Sonicate in DI water for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
For enhanced surface hydroxylation, treat the cleaned substrates with oxygen plasma for 5 minutes or immerse them in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
If Piranha solution is used, rinse the substrates extensively with DI water and dry with nitrogen gas.
-
Use the activated substrates immediately for functionalization.
Protocol 2: Surface Functionalization with this compound
This protocol details the formation of a self-assembled monolayer of this compound on the activated titanium surface.
Materials:
-
Cleaned and activated titanium substrates
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or toluene)
-
Inert gas (e.g., argon or nitrogen)
-
Glass reaction vessel with a tight-fitting cap
Procedure:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.
-
Place the activated titanium substrates in the glass reaction vessel.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Introduce the this compound solution into the vessel, ensuring the substrates are fully submerged.
-
Seal the vessel and allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
After the incubation period, remove the substrates from the solution.
-
Rinse the functionalized substrates sequentially with the anhydrous solvent used for the reaction, followed by ethanol, and finally DI water to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the azide-functionalized substrates in a desiccator or under an inert atmosphere until further use.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface
This protocol describes the "clicking" of an alkyne-containing molecule of interest (e.g., a peptide, drug, or fluorescent dye) onto the azide-functionalized titanium surface.
Materials:
-
Azide-functionalized titanium substrates
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
DI water
Procedure:
-
Prepare Stock Solutions:
-
Alkyne Molecule: Dissolve the alkyne-containing molecule in a suitable buffer (e.g., PBS) to a desired concentration (e.g., 1-10 mM).
-
Copper Sulfate: Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
Ligand: Prepare a 50 mM stock solution of THPTA or TBTA in DI water or a suitable solvent.
-
-
Click Reaction:
-
In a reaction vessel, place the azide-functionalized titanium substrate.
-
Add the solution of the alkyne-containing molecule.
-
Prepare a premix of the copper catalyst and ligand. For a final copper concentration of 1 mM, mix the 100 mM CuSO₄ stock solution with the 50 mM ligand stock solution in a 1:5 molar ratio (Cu:ligand).
-
Add the copper/ligand premix to the reaction vessel to achieve a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere to improve efficiency.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with DI water to remove unreacted reagents and the copper catalyst.
-
Perform a final rinse with ethanol or another appropriate organic solvent.
-
Dry the surface under a stream of nitrogen gas.
-
Visualizations
Caption: Experimental workflow for the surface functionalization of titanium.
Caption: Chemical pathway for surface modification and bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Azido-PEG3-phosphonic acid for Nanoparticle PEGylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Azido-PEG3-phosphonic acid for the surface modification and functionalization of nanoparticles. This heterobifunctional linker is designed to impart "stealth" characteristics to nanoparticles, enhancing their stability and circulation time in biological systems, while also providing a reactive handle for subsequent bioconjugation via "click chemistry."
Introduction
This compound is a versatile surface modification reagent featuring three key components:
-
Phosphonic Acid Group: This group serves as a robust anchor for covalent attachment to a variety of metal oxide nanoparticles, such as iron oxide (Fe₃O₄) and titanium dioxide (TiO₂). The phosphonate-metal bond offers high stability in aqueous environments.
-
Triethylene Glycol (PEG3) Spacer: The short polyethylene (B3416737) glycol chain increases the hydrophilicity of the nanoparticle surface. This hydrophilic shield helps to reduce non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and prolonging circulation half-life.
-
Azide (B81097) Group: This terminal functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads that have been functionalized with an alkyne group.
This combination of features makes this compound an ideal tool for the development of advanced nanoparticle platforms for drug delivery, medical imaging, and diagnostics.
Product Information
| Property | Value |
| Full Chemical Name | 1-Azido-11-phosphono-3,6,9-trioxaundecane |
| Molecular Formula | C₈H₁₈N₃O₆P |
| Molecular Weight | 283.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water and most polar organic solvents |
| Purity | >95% |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols
This section details the protocols for the PEGylation of iron oxide nanoparticles with this compound and subsequent functionalization via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Part 1: PEGylation of Iron Oxide Nanoparticles (IONPs)
This protocol describes a ligand exchange procedure to replace the hydrophobic capping ligands on commercially available IONPs with the hydrophilic this compound.
Materials:
-
Iron oxide nanoparticles (IONPs) capped with oleic acid, dispersed in a nonpolar solvent (e.g., hexane (B92381) or chloroform)
-
This compound
-
Deionized water
-
Magnetic separator
-
Sonicator
Protocol:
-
Nanoparticle Preparation: In a fume hood, take a suspension of oleic acid-capped IONPs (e.g., 10 mg in 1 mL of chloroform).
-
Ligand Solution Preparation: Prepare a solution of this compound in a mixture of chloroform and methanol (1:1 v/v) at a concentration of 10 mg/mL.
-
Ligand Exchange Reaction: a. To the IONP suspension, add the this compound solution. The molar ratio of the PEG linker to the surface iron atoms should be optimized, but a starting point of 10:1 is recommended. b. Sonicate the mixture for 30 minutes at room temperature. c. Allow the mixture to react for at least 24 hours at room temperature with gentle stirring.
-
Purification of PEGylated IONPs: a. After the reaction, precipitate the nanoparticles by adding an excess of a non-solvent like hexane. b. Use a magnetic separator to collect the nanoparticle pellet and discard the supernatant containing the displaced oleic acid and excess PEG linker. c. Resuspend the pellet in a small volume of chloroform and repeat the precipitation and magnetic separation steps two more times to ensure complete removal of impurities. d. After the final wash, dry the nanoparticle pellet under a stream of nitrogen or in a vacuum oven at low heat.
-
Dispersion in Aqueous Buffer: a. Resuspend the dried Azido-PEG3-IONPs in deionized water or a buffer of choice (e.g., PBS, pH 7.4). b. Sonicate the suspension to ensure a homogenous dispersion.
-
Characterization: Characterize the resulting Azido-PEG3-IONPs for their hydrodynamic diameter, zeta potential, and surface functionalization (e.g., via FTIR to confirm the presence of the azide group).
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-functionalized molecule (e.g., an alkyne-modified fluorescent dye or peptide) onto the surface of the Azido-PEG3-IONPs.
Materials:
-
Azido-PEG3-IONPs dispersed in deionized water
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized water (degassed)
-
Magnetic separator or centrifugal filters for purification
Protocol:
-
Preparation of Stock Solutions (prepare fresh): a. Azido-PEG3-IONPs: Prepare a 1 mg/mL suspension in degassed deionized water. b. Alkyne-Molecule: Prepare a 10 mM solution in a suitable solvent (e.g., DMSO or water). c. Copper(II) Sulfate: Prepare a 20 mM solution in degassed deionized water. d. THPTA: Prepare a 100 mM solution in degassed deionized water. e. Sodium Ascorbate: Prepare a 100 mM solution in degassed deionized water.
-
Click Reaction: a. In a microcentrifuge tube, add the Azido-PEG3-IONP suspension. b. Add the alkyne-molecule solution. A 10-fold molar excess of the alkyne-molecule over the estimated number of surface azide groups is a good starting point for optimization. c. Prepare the catalyst solution by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. d. Add the CuSO₄/THPTA catalyst solution to the nanoparticle suspension. A final copper concentration of 1-2 mM is typically sufficient. e. Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 mM. f. Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature, protected from light.
-
Purification of Functionalized IONPs: a. Purify the nanoparticles to remove the copper catalyst, excess alkyne-molecule, and other reagents. This can be achieved by:
- Magnetic Separation: Use a magnetic separator to pellet the IONPs, discard the supernatant, and resuspend in fresh buffer. Repeat this process 3-4 times.
- Centrifugal Filtration: Use a centrifugal filter with an appropriate molecular weight cutoff to wash the nanoparticles.
-
Characterization: Characterize the final functionalized IONPs to confirm successful conjugation. This can be done using techniques such as UV-Vis spectroscopy (if the clicked molecule has a chromophore), fluorescence spectroscopy (if a fluorescent dye was used), or by observing changes in the hydrodynamic size and zeta potential.
Representative Data
The following tables provide representative data that can be expected from the characterization of nanoparticles at different stages of the functionalization process.
Table 1: Physicochemical Properties of IONPs Before and After PEGylation
| Nanoparticle Sample | Core Diameter (TEM) | Hydrodynamic Diameter (DLS) | Zeta Potential (pH 7.4) |
| Oleic Acid-capped IONPs (in hexane) | ~10 nm | N/A | N/A |
| Bare IONPs (after ligand removal, in water) | ~10 nm | > 200 nm (aggregated) | +15 mV |
| Azido-PEG3-IONPs | ~10 nm | ~35 nm | -25 mV |
Table 2: Characterization Before and After CuAAC Reaction
| Nanoparticle Sample | Hydrodynamic Diameter (DLS) | Zeta Potential (pH 7.4) | UV-Vis Absorbance (at dye λmax) |
| Azido-PEG3-IONPs | ~35 nm | -25 mV | Baseline |
| Dye-Clicked-PEG3-IONPs | ~38 nm | -22 mV | Significant Increase |
Table 3: Protein Adsorption on IONP Surfaces
| Nanoparticle Sample | Incubation Medium | Amount of Adsorbed Protein (µg protein / mg NP) |
| Bare IONPs | 10% Fetal Bovine Serum | ~150 µg/mg |
| Azido-PEG3-IONPs | 10% Fetal Bovine Serum | ~25 µg/mg |
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation and functionalization.
Caption: Functional components of this compound and their effects.
Application Notes & Protocols: Click Chemistry on Phosphonic Acid-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of various surfaces using phosphonic acid self-assembled monolayers (SAMs) followed by covalent immobilization of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction. This powerful and versatile strategy allows for the stable anchoring of a wide range of molecules, including biomolecules, on materials such as silicon, titanium, and indium tin oxide (ITO), with high specificity and efficiency.
Introduction
Phosphonic acids form robust, ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[1][2] This strong interaction, forming covalent or near-covalent bonds, provides a highly stable foundation for subsequent surface modification.[3][4] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for covalently attaching molecules to these phosphonic acid-modified surfaces.[5][6] The reaction is highly specific between a terminal alkyne and an azide (B81097), proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the immobilization of sensitive biomolecules.[7][8]
This combination of a stable phosphonic acid anchor and a highly efficient click chemistry conjugation provides a powerful platform for a multitude of applications, including:
-
Biosensor Development: Covalent immobilization of antibodies, enzymes, or nucleic acids for specific analyte detection.
-
Drug Delivery: Functionalization of implantable devices or nanoparticles for targeted drug release.
-
Materials Science: Tailoring surface properties such as wettability, biocompatibility, and corrosion resistance.[9]
-
Cell Culture Engineering: Creating surfaces with patterned biomolecules to control cell adhesion and growth.
Experimental Workflows & Signaling Pathways
The overall experimental workflow for click chemistry on phosphonic acid-modified surfaces can be broken down into three key stages: substrate preparation, phosphonic acid SAM formation, and the on-surface click chemistry reaction.
Caption: Experimental workflow for click chemistry on phosphonic acid-modified surfaces.
Detailed Experimental Protocols
Protocol 1: Formation of an Alkyne-Terminated Phosphonic Acid SAM on a Silicon Substrate
This protocol describes the formation of a self-assembled monolayer of (11-undecynyl)phosphonic acid on a silicon substrate with a native oxide layer.
Materials:
-
Silicon wafers (or other suitable substrate with a surface oxide)
-
(11-undecynyl)phosphonic acid
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Anhydrous toluene
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut the silicon wafer to the desired size.
-
Immerse the silicon substrate in piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Phosphonic Acid SAM Formation:
-
Prepare a 1 mM solution of (11-undecynyl)phosphonic acid in anhydrous toluene.
-
Immerse the cleaned and dried silicon substrate in the phosphonic acid solution.
-
Incubate for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene, followed by ethanol, and finally DI water to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Anneal the substrate at 120°C for 1 hour to promote the formation of a well-ordered monolayer.[10]
-
Protocol 2: On-Surface Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the immobilization of an azide-containing molecule (e.g., an azide-modified peptide or fluorescent dye) onto the alkyne-terminated phosphonic acid SAM prepared in Protocol 1.
Materials:
-
Alkyne-terminated phosphonic acid-modified substrate (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Deionized (DI) water
-
Ethanol (ACS grade)
-
Nitrogen gas source
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DI water, DMSO).
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DI water or DMSO.
-
-
On-Surface Click Reaction:
-
In a microcentrifuge tube, prepare the click reaction mixture. For a 1 mL final volume, add the following in order:
-
850 µL of PBS buffer
-
10 µL of the 10 mM azide-molecule stock solution (final concentration 0.1 mM)
-
10 µL of the 50 mM THPTA/TBTA stock solution (final concentration 0.5 mM)
-
10 µL of the 100 mM CuSO₄ stock solution (final concentration 1 mM)
-
20 µL of the 500 mM sodium ascorbate stock solution (final concentration 10 mM)
-
-
Vortex the solution gently to mix.
-
Place the alkyne-terminated substrate in a suitable reaction vessel (e.g., a petri dish).
-
Cover the surface of the substrate with the click reaction mixture.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction mixture.
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Characterization and Data Presentation
The success of the surface modification at each step should be verified using appropriate surface-sensitive analytical techniques.
Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the surface.[9][11] It can be used to confirm the presence of phosphorus after SAM formation and the introduction of nitrogen (from the azide and resulting triazole) after the click reaction.[1]
-
Contact Angle Goniometry: Measurement of the static water contact angle provides information about the surface hydrophobicity. A successful SAM formation and subsequent click reaction will result in predictable changes in the water contact angle.[4][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can be used to identify the characteristic vibrational modes of the functional groups on the surface, such as the alkyne C≡C stretch and the azide N₃ stretch.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the smoothness and completeness of the monolayer.
Expected Quantitative Data
The following tables summarize typical quantitative data expected from the characterization of the modified surfaces.
Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Data
| Surface Stage | Expected Elements | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) | P 2p (at. %) | N 1s (at. %) |
| Cleaned Si/SiO₂ | Si, O, C (adventitious) | ~10-20 | ~40-50 | ~30-40 | 0 | 0 |
| Alkyne-PA SAM | Si, O, C, P | ~40-50 | ~30-40 | ~10-20 | ~1-3 | 0 |
| After Click Reaction | Si, O, C, P, N | ~45-55 | ~25-35 | ~10-15 | ~1-3 | ~2-5 |
Table 2: Representative Static Water Contact Angle Data
| Surface Stage | Expected Contact Angle (°) |
| Cleaned Si/SiO₂ (Hydrophilic) | < 20° |
| Alkyne-PA SAM (Hydrophobic alkyl chain) | 70-80° |
| After Click with a Hydrophilic Peptide | 40-60° |
Logical Relationships in CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction follows a well-defined catalytic cycle.
Caption: Catalytic cycle of the CuAAC reaction on a surface.
Conclusion
The combination of robust phosphonic acid self-assembled monolayers and efficient click chemistry provides a powerful and versatile platform for the covalent immobilization of a wide range of molecules on various surfaces. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technology in their respective fields. The ability to create stable, well-defined functional surfaces opens up numerous possibilities for advancements in biosensors, medical implants, and materials science.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled vapor deposition of azide-terminated siloxane monolayers : a platform for tailoring oxide surfaces | Stanford Digital Repository [purl.stanford.edu]
- 4. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. azom.com [azom.com]
- 10. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. eag.com [eag.com]
Application Notes and Protocols for Immobilizing Biomolecules with Azido-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Azido-PEG3-phosphonic acid, a heterobifunctional linker, for the stable and oriented immobilization of biomolecules onto various metal oxide surfaces. This technology is particularly relevant for applications in drug development, biosensor fabrication, and fundamental biological research where precise control over biomolecule presentation is critical.
Introduction
This compound is a versatile linker molecule designed for the surface functionalization of metal oxides and subsequent covalent attachment of biomolecules. Its unique structure comprises three key components:
-
Phosphonic Acid Group: This moiety forms a strong, stable bond with a variety of metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), indium tin oxide (ITO), and iron oxides (FeₓOᵧ). This interaction serves as the anchor for the entire assembly.
-
Polyethylene Glycol (PEG) Linker (PEG3): The short PEG chain provides a hydrophilic spacer that extends the reactive group away from the surface. This spacer minimizes steric hindrance, reduces non-specific protein adsorption, and improves the accessibility of the immobilized biomolecule.
-
Azide (B81097) Group (N₃): This functional group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The azide group readily reacts with alkyne-modified biomolecules, enabling their covalent and oriented immobilization.
The use of this compound allows for a two-step immobilization strategy that offers excellent control over the surface chemistry and the subsequent biological functionalization.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 1-Azido-11-phosphono-3,6,9-trioxaundecane |
| Molecular Formula | C₈H₁₈N₃O₆P |
| Molecular Weight | 283.22 g/mol |
| CAS Number | 1964503-38-5 |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, ethanol, DMF, DMSO |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the immobilization of biomolecules using this compound.
Experimental Protocols
The following protocols provide a general framework for the immobilization of biomolecules. Optimization may be required for specific substrates and biomolecules.
Protocol 1: Surface Functionalization of Metal Oxide Substrates
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a metal oxide surface.
Materials:
-
Metal oxide substrate (e.g., titanium, indium tin oxide, zirconia)
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Deionized water
-
Nitrogen gas stream
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the metal oxide substrate to remove organic contaminants and ensure a reactive surface.
-
Sonication in a series of solvents such as acetone, isopropanol, and deionized water (15 minutes each) is recommended.
-
For some substrates, an oxygen plasma or UV-ozone treatment can be beneficial to generate hydroxyl groups on the surface.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Linker Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent. The choice of solvent may depend on the substrate and should be one in which the linker is fully soluble.
-
-
Surface Functionalization:
-
Immerse the cleaned and dried substrate in the this compound solution.
-
Incubate for 4-24 hours at room temperature. For some metal oxides, gentle heating (e.g., 40-60 °C) can promote the formation of a denser monolayer.
-
The incubation time can be optimized to achieve the desired surface coverage.
-
-
Rinsing and Curing:
-
Remove the substrate from the linker solution and rinse thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.
-
Sonication in the rinsing solvent for a short duration (1-2 minutes) can be effective.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
(Optional) For some applications, a thermal curing step (e.g., 100-120 °C for 1-2 hours) in an oven or under vacuum can enhance the stability of the phosphonate-surface bond.
-
-
Characterization (Optional but Recommended):
-
The functionalized surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen (from the azide group) and phosphorus, and contact angle measurements to observe the change in surface hydrophilicity.
-
Protocol 2: Immobilization of Alkyne-Modified Biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the immobilization of proteins, peptides, and nucleic acids that have been pre-functionalized with a terminal alkyne group.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in deionized water), sodium ascorbate (e.g., 250 mM in deionized water, freshly prepared), and THPTA (e.g., 50 mM in deionized water).
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., PBS) at a concentration of 0.1-1 mg/mL.
-
-
Click Reaction:
-
In a clean reaction vessel, combine the following in order:
-
Alkyne-modified biomolecule solution
-
THPTA solution (to a final concentration of 1-5 mM)
-
CuSO₄ solution (to a final concentration of 0.5-2 mM)
-
Sodium ascorbate solution (to a final concentration of 5-10 mM)
-
-
Gently mix the solution.
-
Place the azide-functionalized substrate in the reaction mixture, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature with gentle agitation. The reaction is typically complete within this timeframe, but longer incubation may be necessary for dilute biomolecule solutions.
-
-
Washing:
-
After the incubation, remove the substrate from the reaction solution.
-
Wash the substrate extensively with PBS and deionized water to remove the catalyst, unreacted biomolecules, and other reagents.
-
A final rinse with deionized water is recommended.
-
-
Drying and Storage:
-
Dry the substrate under a stream of nitrogen gas.
-
Store the biomolecule-immobilized substrate under appropriate conditions to maintain the activity of the biomolecule (e.g., at 4 °C in a desiccated environment).
-
Protocol 3: Immobilization of Alkyne-Modified Biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological systems where copper ions may be cytotoxic or interfere with the biomolecule's function. This protocol requires the biomolecule to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
DBCO-modified biomolecule
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Procedure:
-
Prepare Biomolecule Solution:
-
Dissolve the DBCO-modified biomolecule in a suitable buffer (e.g., PBS) to a final concentration of 0.1-1 mg/mL.
-
-
Immobilization Reaction:
-
Immerse the azide-functionalized substrate in the DBCO-biomolecule solution.
-
Incubate for 2-12 hours at room temperature or 37 °C with gentle agitation. The reaction kinetics of SPAAC are generally slower than CuAAC, so longer incubation times may be required.
-
-
Washing:
-
Remove the substrate from the solution and wash thoroughly with PBS and deionized water to remove any non-covalently bound biomolecules.
-
-
Drying and Storage:
-
Dry the substrate with a stream of nitrogen gas.
-
Store the functionalized substrate under conditions that preserve the biomolecule's activity.
-
Quantitative Data on Biomolecule Immobilization
The following tables provide representative data on the surface coverage and stability of biomolecules immobilized on phosphonate-functionalized surfaces. Note that these values can vary depending on the specific substrate, biomolecule, and experimental conditions.
Table 1: Representative Surface Density of Immobilized Proteins
| Immobilization Method | Substrate | Linker System | Protein | Surface Density (ng/cm²) | Reference |
| CuAAC | TiO₂ | Azido-PEG-phosphonate | BSA | 150 - 300 | [Hypothetical Data] |
| SPAAC | ZrO₂ | Azido-PEG-phosphonate | IgG | 200 - 400 | [Hypothetical Data] |
| CuAAC | ITO | Azido-PEG-phosphonate | Lysozyme | 100 - 250 | [Hypothetical Data] |
Table 2: Stability of Immobilized Peptides
| Substrate | Linker System | Peptide | Incubation Conditions | % Activity Remaining after 7 days | Reference |
| TiO₂ | Azido-PEG-phosphonate | RGD peptide | PBS, 37 °C | > 90% | [Hypothetical Data] |
| ZrO₂ | Azido-PEG-phosphonate | Antimicrobial Peptide | Serum, 37 °C | ~ 80% | [Hypothetical Data] |
Disclaimer: The data presented in these tables are illustrative and based on typical results reported in the literature for similar immobilization strategies. Actual results will depend on the specific experimental setup.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biomolecule Immobilization | Incomplete surface functionalization | - Ensure thorough cleaning of the substrate. - Optimize incubation time and temperature for the linker. - Confirm linker attachment with surface analysis techniques (XPS, contact angle). |
| Inefficient click chemistry | - For CuAAC, use freshly prepared sodium ascorbate. - Ensure the correct ratio of catalyst components. - For SPAAC, increase incubation time or temperature. - Verify the presence of alkyne groups on the biomolecule. | |
| High Non-Specific Binding | Inadequate washing | - Increase the number and duration of washing steps. - Include a mild detergent (e.g., Tween-20) in the washing buffer. |
| Surface contamination | - Ensure a clean working environment and use high-purity reagents. | |
| Loss of Biomolecule Activity | Denaturation during immobilization | - For CuAAC, ensure the copper concentration is not excessive. - Consider using SPAAC as a copper-free alternative. - Optimize buffer conditions (pH, ionic strength) during immobilization. |
| Steric hindrance | - Use a longer PEG linker to increase the distance between the biomolecule and the surface. |
Conclusion
This compound provides a robust and versatile platform for the covalent immobilization of biomolecules on a wide range of metal oxide surfaces. The combination of a stable phosphonate (B1237965) anchor and the highly specific nature of click chemistry allows for the creation of well-defined, biologically active surfaces with low non-specific binding. These characteristics make it an invaluable tool for researchers and professionals in drug development and various fields of biotechnology.
Application Notes and Protocols for Azido-PEG3-phosphonic acid in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid is a versatile heterobifunctional linker designed for advanced applications in chemical biology and proteomics. This linker possesses two key functional groups: an azide (B81097) (N₃) group and a phosphonic acid (-PO₃H₂) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] The azide group facilitates covalent conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2][3] The phosphonic acid moiety serves as a stable phosphate (B84403) mimic, enabling strong interaction with metal oxides or immobilized metal affinity chromatography (IMAC) resins, which are commonly used for phosphopeptide enrichment.[4][5][6] The PEG spacer enhances the linker's solubility in aqueous buffers.[1]
These properties make this compound an ideal tool for a variety of proteomics workflows, including the enrichment and identification of newly synthesized proteins, activity-based protein profiling (ABPP), and the study of post-translational modifications (PTMs).
Principle of Application: Phosphonate-Handle-Based Immuno-Affinity Daltonization (PhosID)
A primary application of this compound is in a workflow analogous to the "PhosID" (Phosphonate-handle-based Immuno-Affinity Daltonization) strategy.[4] This method allows for the selective enrichment and identification of a specific subset of proteins from a complex proteome. The general principle involves:
-
Metabolic or Chemical Labeling: A target protein sub-population is labeled with a bioorthogonal handle, typically an alkyne-containing amino acid analog (e.g., L-azidohomoalanine, AHA, can be used if the linker has an alkyne, or an alkyne analog if using an azide linker) or a probe with an alkyne group for ABPP.
-
Cell Lysis and Click Chemistry: The labeled cells are lysed, and the proteome is extracted. This compound is then "clicked" onto the alkyne-modified proteins via CuAAC. This reaction covalently attaches the phosphonic acid group as a tag to the proteins of interest.
-
Proteolytic Digestion: The protein mixture is digested into peptides using an enzyme such as trypsin.
-
Enrichment of Phosphonate-Tagged Peptides: The phosphonic acid group on the linker mimics a phosphate group, allowing for the highly selective enrichment of the tagged peptides using IMAC resins (e.g., Fe³⁺-IMAC).
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins of interest.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈N₃O₆P |
| Molecular Weight | 283.22 g/mol |
| CAS Number | 1964503-38-5 |
| Purity | >95% |
| Functional Group 1 | Azide (-N₃) for Click Chemistry |
| Functional Group 2 | Phosphonic Acid (-PO₃H₂) for Affinity Enrichment |
| Spacer | Triethylene glycol (PEG3) |
| Solubility | Soluble in aqueous buffers |
Table 2: Example Quantitative Proteomics Data from a PhosID-type Experiment
This table presents simulated data to illustrate the expected output from an experiment using this compound for the relative quantification of newly synthesized proteins in response to a stimulus.
| Protein Accession | Gene Symbol | Description | Log₂ Fold Change (Stimulated/Control) | p-value |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 |
| P12345 | XYZ1 | Hypothetical protein XYZ1 | 2.58 | 0.001 |
| Q67890 | ABC2 | ABC transporter 2 | -1.75 | 0.012 |
| O12345 | KIN3 | Kinase 3 | 3.12 | <0.001 |
Experimental Protocols
Protocol 1: Synthesis of a Phosphonate-Azide Handle
This protocol is adapted from a published method for synthesizing a similar phosphonate-azide handle and can be used as a general guideline.[7][8]
Materials:
-
2-aminoethyl phosphonic acid
-
Azidobutyric acid N-hydroxysuccinimide (NHS) ester
-
Dimethylsulfoxide (DMSO)
-
Milli-Q water
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Prepare a 500 mM stock solution of 2-aminoethyl phosphonic acid in Milli-Q water. Adjust the pH to 10 with NaOH.
-
Prepare a 400 mM stock solution of azidobutyric acid NHS ester in DMSO.
-
In a microcentrifuge tube, combine 75 µL of 500 mM 2-aminoethyl phosphonic acid, 20 µL of 400 mM azidobutyric acid NHS ester, and 45 µL of Milli-Q water.
-
Incubate the reaction mixture for at least 2 hours at room temperature with rotation in the dark.
-
The resulting solution will be an approximately 50 mM stock of the phosphonate-azide handle. Store at -20°C.
Protocol 2: Labeling, Lysis, and Click Chemistry
Materials:
-
Alkynyl-probe labeled cell lysate (e.g., from metabolic labeling with an alkyne-amino acid)
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dulbecco's Phosphate Buffered Saline (DPBS)
Procedure:
-
Start with a protein lysate from cells labeled with an alkyne-containing probe. The protein concentration should be determined using a standard assay like the BCA assay.
-
For a typical reaction, use 5.0 mg of protein lysate in a final volume of up to 2 mL.
-
Add the click chemistry reagents sequentially to the lysate. After each addition, vortex gently. The final concentrations should be:
-
5 mM THPTA
-
500 µM this compound
-
2.5 mM CuSO₄
-
25 mM sodium ascorbate (freshly prepared)
-
-
Incubate the reaction for 2 hours at room temperature with gentle rotation.
-
To remove the click chemistry reagents, perform a methanol-chloroform precipitation of the proteins.
-
Resuspend the air-dried protein pellet in 500 µL of 8 M urea.
Protocol 3: Protein Digestion and Phosphonate-Peptide Enrichment
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Lys-C
-
Trypsin
-
Ammonium (B1175870) bicarbonate
-
Fe³⁺-IMAC beads
-
IMAC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)
-
IMAC wash buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid)
-
IMAC elution buffer (e.g., 10% ammonia (B1221849) solution)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Perform a two-step digestion: first with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours at 37°C, followed by overnight digestion with trypsin (1:50 enzyme-to-protein ratio) at 37°C.
-
-
Enrichment:
-
Acidify the peptide solution with formic acid.
-
Equilibrate the Fe³⁺-IMAC beads with IMAC loading buffer.
-
Incubate the peptide solution with the equilibrated IMAC beads for 30 minutes with gentle mixing to capture the phosphonate-tagged peptides.
-
Wash the beads several times with IMAC wash buffer to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads using the IMAC elution buffer.
-
Immediately neutralize the eluate with formic acid.
-
-
Desalting and LC-MS/MS Analysis:
-
Desalt the enriched peptides using a C18 StageTip or similar reversed-phase cleanup method.
-
Analyze the desalted peptides by LC-MS/MS.
-
Visualizations
Caption: Overall experimental workflow for proteomic analysis using this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: A generic signaling pathway leading to altered protein synthesis.
References
- 1. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Fishing for newly synthesized proteins with phosphonate-handles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learn.cellsignal.com [learn.cellsignal.com]
- 6. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG3-phosphonic acid in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Azido-PEG3-phosphonic acid as a heterobifunctional linker in the development of advanced drug delivery systems. The unique combination of a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety allows for versatile applications in targeted drug delivery, particularly for bone-targeting and the functionalization of nanoparticles.
Introduction to this compound
This compound is a linker molecule designed for bioconjugation, featuring three key components:
-
Azide Group (N₃): Enables covalent conjugation to alkyne-modified molecules (e.g., drugs, imaging agents, or targeting ligands) via highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4]
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final drug delivery system.[5][6]
-
Phosphonic Acid Group (-PO(OH)₂): Acts as a strong chelating agent for metal ions and has a high affinity for calcium phosphate, the primary mineral component of bone (hydroxyapatite).[5][7] This makes it an excellent targeting ligand for bone-related diseases or for anchoring the linker to metal oxide nanoparticles.[8][9]
This combination of functionalities makes this compound a valuable tool for creating precisely engineered drug delivery systems with enhanced targeting and solubility.
Key Applications and Experimental Data
The primary applications of this compound in drug delivery are in the development of bone-targeted therapies and the surface functionalization of nanoparticles for theranostic purposes.
The phosphonic acid group has a strong affinity for hydroxyapatite, allowing for the targeted delivery of therapeutic agents to the bone matrix.[10][11] This is particularly useful for treating bone cancers, osteoporosis, and other bone-related disorders, as it can increase the local concentration of the drug at the disease site while minimizing systemic toxicity.[12][13]
Illustrative Quantitative Data for a Bone-Targeted Nanoparticle System:
The following table presents hypothetical, yet representative, data for a drug-loaded nanoparticle system targeted to bone using an Azido-PEG-phosphonic acid linker. Actual values must be determined empirically for each specific formulation.
| Parameter | Untargeted Nanoparticles | Phosphonate-Targeted Nanoparticles |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 125 ± 6 |
| Polydispersity Index (PDI) | 0.15 | 0.17 |
| Zeta Potential (mV) | -15 ± 2 | -25 ± 3 |
| Drug Loading Content (%) | 10 | 9.8 |
| Encapsulation Efficiency (%) | 90 | 88 |
| In Vitro Hydroxyapatite Binding (%) | 15 | 85 |
| Drug Release at 24h (pH 7.4) | 30% | 28% |
| In Vivo Bone Accumulation (%ID/g) | 2 | 15 |
The phosphonic acid group can form stable bonds with the surface of various metal oxide nanoparticles, such as iron oxide (for MRI contrast) or gold nanoparticles (for imaging and therapy).[14][15][16] The azide group then provides a convenient handle for attaching drugs, targeting ligands, or imaging agents via click chemistry.[17]
Illustrative Quantitative Data for Functionalized Iron Oxide Nanoparticles:
This table provides example data for iron oxide nanoparticles functionalized with this compound for use in theranostics.
| Parameter | Unfunctionalized IONPs | PEG-Phosphonate Functionalized IONPs |
| Core Diameter (TEM, nm) | 10 ± 1 | 10 ± 1 |
| Hydrodynamic Diameter (DLS, nm) | 55 ± 4 | 70 ± 5 |
| Zeta Potential (mV) | +10 ± 2 | -20 ± 3 |
| Relaxivity (r2, mM⁻¹s⁻¹) | 120 | 115 |
| Stability in PBS (24h) | Aggregation | Stable |
| Cellular Uptake (in cancer cells) | Low | Moderate |
| Conjugated Drug (µg/mg NP) | N/A | 50 |
Experimental Protocols
The following protocols provide a general framework for using this compound in drug delivery applications. Optimization will be required for specific molecules and nanoparticle systems.
This protocol describes the CuAAC click chemistry reaction to attach an alkyne-containing drug to the linker.
Materials:
-
This compound
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Dissolve this compound (1.2 equivalents) and the alkyne-modified drug (1 equivalent) in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 200 mM in water).
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.1 equivalents.
-
Add sodium ascorbate to the reaction mixture to a final concentration of 0.5 equivalents to reduce Cu(II) to Cu(I).
-
Allow the reaction to proceed at room temperature for 4-12 hours with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Upon completion, purify the drug-linker conjugate using a suitable method like reverse-phase HPLC or dialysis to remove unreacted starting materials and copper catalyst.
-
Characterize the final product by mass spectrometry and NMR.
This protocol details the surface coating of IONPs with the drug-linker conjugate from Protocol 1 for bone targeting.
Materials:
-
Hydrophobic IONPs in an organic solvent (e.g., chloroform)
-
Drug-linker conjugate from Protocol 1
-
A suitable solvent for ligand exchange (e.g., DMSO, DMF)
-
Phosphate-buffered saline (PBS)
-
Magnetic separator or centrifuge
Procedure:
-
Disperse the hydrophobic IONPs in a minimal amount of the organic solvent.
-
Dissolve the drug-linker conjugate in the ligand exchange solvent at a concentration determined by the desired surface density on the nanoparticles.
-
Add the IONP dispersion to the drug-linker conjugate solution.
-
Sonicate the mixture for 30-60 minutes to facilitate the ligand exchange process, where the phosphonic acid group displaces the original hydrophobic ligands on the IONP surface.
-
Heat the mixture to 60-80°C for 2-4 hours to complete the ligand exchange.
-
Cool the mixture to room temperature.
-
Precipitate the functionalized IONPs by adding a non-solvent (e.g., ethyl acetate).
-
Collect the nanoparticles using a magnetic separator or by centrifugation.
-
Wash the nanoparticles multiple times with the non-solvent and then with water or PBS to remove excess unconjugated material.
-
Resuspend the purified, water-soluble IONPs in PBS or another aqueous buffer.
-
Characterize the functionalized nanoparticles for size (DLS, TEM), surface charge (zeta potential), and drug loading (e.g., UV-Vis spectroscopy or fluorescence).
Visualizations
Caption: Structure and conjugation strategy of this compound.
Caption: Workflow for creating drug-loaded, targeted nanoparticles.
Caption: Mechanism of phosphonic acid-mediated bone targeting.
Conclusion
This compound is a potent trifunctional linker for advanced drug delivery applications. Its azide and phosphonic acid moieties allow for the straightforward construction of drug delivery systems with high specificity for bone tissue or for stable anchoring to metal oxide nanoparticles. The inclusion of a PEG spacer enhances the biocompatibility and solubility of the resulting conjugates. The provided protocols and conceptual frameworks serve as a guide for researchers to design and synthesize novel targeted therapies and diagnostic agents. Further optimization and characterization are essential for the clinical translation of these systems.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 7. TARGETING POLYMER THERAPEUTICS TO BONE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ame.nd.edu [ame.nd.edu]
- 12. [PDF] Targeted delivery to bone and mineral deposits using bisphosphonate ligands. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Hydrophilic Surfaces using Azido-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of material surfaces to control their interaction with biological environments is a cornerstone of modern biomaterial science and drug development. Creating hydrophilic surfaces is often a primary objective to reduce non-specific protein adsorption, prevent biofouling, and improve biocompatibility. Azido-PEG3-phosphonic acid is a heterobifunctional molecule designed for the facile creation of such surfaces on a variety of metal oxide substrates.
This molecule features three key components:
-
A phosphonic acid group that serves as a robust anchor to various metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), zirconium oxide (ZrO₂), and indium tin oxide (ITO), forming stable self-assembled monolayers (SAMs).
-
A short, hydrophilic polyethylene glycol (PEG) chain (n=3) that extends from the surface, creating a hydrated layer that repels protein adsorption and confers hydrophilicity.
-
A terminal azide (B81097) group (N₃) that provides a versatile handle for subsequent bioconjugation via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific attachment of targeting ligands, antibodies, or therapeutic molecules.
These application notes provide detailed protocols for the formation of hydrophilic surfaces using this compound, methods for their characterization, and a protocol for subsequent bioconjugation.
Data Presentation
Table 1: Surface Wettability Before and After Modification
This table summarizes the expected changes in water contact angle on various substrates after modification with this compound, indicating a significant increase in hydrophilicity.
| Substrate Material | Initial Water Contact Angle (°) | Water Contact Angle after Modification (°) | Reference |
| Titanium Oxide (TiO₂) | 60 - 70 | 15 - 30 | [1] |
| Silicon Dioxide (SiO₂) | 40 - 50 | < 20 | General observation for PEGylated surfaces |
| Aluminum Oxide (Al₂O₃) | 50 - 60 | 20 - 35 | General observation for phosphonic acid SAMs |
| Indium Tin Oxide (ITO) | 55 - 65 | 20 - 30 | General observation for phosphonic acid SAMs |
Table 2: Elemental Surface Composition Analysis (XPS)
X-ray Photoelectron Spectroscopy (XPS) is used to confirm the presence of the this compound monolayer on the substrate. The table below shows the expected atomic percentage changes on a titanium oxide surface after modification.
| Element | Expected Atomic % (Unmodified TiO₂) | Expected Atomic % (Modified TiO₂) | Key Observations |
| Ti | ~25-30% | ~15-20% | Decrease due to monolayer coverage |
| O | ~55-60% | ~45-50% | Decrease due to monolayer coverage |
| C | ~10-15% (Adventitious) | ~20-30% | Increase from PEG chain |
| N | 0% | ~5-10% | Appearance from the azide group |
| P | 0% | ~2-5% | Appearance from the phosphonic acid headgroup[2][3] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation
A pristine and activated substrate surface is critical for the formation of a well-ordered self-assembled monolayer. The following are general cleaning protocols for common metal oxide surfaces.
Materials:
-
Substrates (e.g., TiO₂, SiO₂, Al₂O₃, or ITO coated glass)
-
Deionized (DI) water
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
UV-Ozone cleaner or plasma cleaner
-
Nitrogen gas (high purity)
Procedure:
-
Solvent Cleaning:
-
Sonciate the substrates in acetone for 15 minutes.
-
Sonciate the substrates in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Oxidative Cleaning (Choose one):
-
Piranha Etching: Immerse the substrates in freshly prepared piranha solution for 15-30 minutes. Rinse extensively with DI water.
-
UV-Ozone/Plasma Treatment: Place the substrates in a UV-Ozone or plasma cleaner and treat for 10-20 minutes according to the manufacturer's instructions. This process removes organic contaminants and generates surface hydroxyl groups.[4]
-
-
Drying:
-
Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for modification to prevent re-contamination.
-
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of a hydrophilic SAM on a cleaned metal oxide surface via dip-coating.
Materials:
-
Cleaned substrates
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))
-
Clean glass vial with a cap
-
Tweezers
Procedure:
-
Preparation of Coating Solution:
-
Prepare a 1 mM solution of this compound in the chosen anhydrous solvent. For example, dissolve 2.83 mg of this compound (MW: 283.2 g/mol ) in 10 mL of anhydrous ethanol.
-
-
SAM Formation:
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
The modified substrates are now ready for characterization or further functionalization.
-
Protocol 3: Surface Characterization
1. Water Contact Angle Measurement (Goniometry):
-
Place a 2-5 µL droplet of DI water on the unmodified and modified surfaces.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
A significant decrease in the contact angle indicates a successful increase in hydrophilicity.[1]
2. X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition of the surface before and after modification.
-
The appearance of nitrogen (N 1s) and phosphorus (P 2p) peaks and an increase in the carbon (C 1s) signal confirm the presence of the this compound monolayer.[2][3]
Protocol 4: Bioconjugation to the Azide-Functionalized Surface via Click Chemistry (CuAAC)
This protocol describes the attachment of an alkyne-containing molecule (e.g., a fluorescent dye, peptide, or drug) to the azide-terminated surface.
Materials:
-
This compound modified substrate
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Reaction Solutions:
-
Prepare a 1-10 mM solution of the alkyne-containing molecule in PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water (prepare fresh).
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a clean container.
-
Add the solution of the alkyne-containing molecule to cover the surface.
-
Add sodium ascorbate to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Gently agitate the reaction mixture and incubate for 1-4 hours at room temperature, protected from light if using a fluorescent molecule.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with PBS and then with DI water to remove unreacted reagents and the copper catalyst.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The surface is now functionalized with the molecule of interest and ready for use in its intended application.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal face dependent intrinsic wettability of metal oxide surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions on Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions on self-assembled monolayers (SAMs). The protocols outlined below cover the preparation of azide-terminated SAMs on gold substrates, the subsequent CuAAC reaction to immobilize alkyne-functionalized molecules, and the characterization of the resulting functionalized surfaces.
Introduction
The Copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently immobilizing molecules onto surfaces.[1][2] When applied to self-assembled monolayers (SAMs), this technique allows for the precise control of surface chemistry, which is critical in fields such as biosensor development, cell adhesion studies, and drug discovery.[3][4] The bio-orthogonality of the CuAAC reaction ensures that it can be performed in the presence of a wide range of functional groups, making it ideal for the immobilization of complex biomolecules.[5]
Experimental Workflow
The overall experimental workflow for performing a CuAAC reaction on a SAM is a multi-step process that begins with the preparation of the substrate and culminates in the characterization of the functionalized surface. The following diagram illustrates the key stages of this process.
Caption: Experimental workflow for CuAAC reactions on SAMs.
Experimental Protocols
Protocol 1: Preparation of Azide-Terminated SAMs on Gold
This protocol details the formation of a mixed SAM comprising an azide-terminated thiol and a diluent thiol on a gold substrate. This approach allows for control over the surface density of the azide (B81097) groups.[3][6]
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides)
-
Azide-terminated alkanethiol (e.g., 11-azido-1-undecanethiol)
-
Diluent thiol (e.g., 1-undecanethiol (B1195683) or an oligo(ethylene glycol)-terminated thiol for bio-inert surfaces)[3]
-
200-proof ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with deionized water, followed by ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
SAM Formation:
-
Immerse the clean, dry gold substrates in the thiol solution in a sealed container.[7]
-
Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.[4]
-
Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Protocol 2: CuAAC Reaction on Azide-Terminated SAMs
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-terminated SAM.
Materials:
-
Azide-terminated SAM on a gold substrate
-
Alkyne-functionalized molecule of interest (e.g., peptide, DNA, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Procedure:
-
Reaction Solution Preparation:
-
Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and TBTA in a suitable solvent (e.g., water or a water/DMSO mixture).
-
In a reaction vessel, combine the reagents to the desired final concentrations. A typical reaction mixture may contain:
-
-
CuAAC Reaction:
-
Immerse the azide-terminated SAM substrate in the freshly prepared reaction solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the specific reactants.[8]
-
After the reaction, remove the substrate and rinse it thoroughly with deionized water, followed by ethanol, to remove unreacted reagents and catalyst.
-
Dry the functionalized SAM under a stream of nitrogen gas.
-
Data Presentation
The success of the SAM formation and the subsequent CuAAC reaction can be quantified using various surface-sensitive techniques. The following tables summarize key characterization data.
Table 1: PM-IRRAS Data for Monitoring CuAAC Reaction on SAMs
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Expected Change After CuAAC |
| Azide asymmetric stretch | ~2100 | Presence of azide groups on the SAM.[6] | Disappearance or significant decrease in intensity. |
| Amide I (for peptides) | ~1675 | Presence of the peptide backbone.[3] | Appearance of a new peak. |
| Methylene C-H stretches | 2850-2960 | Aliphatic chains of the SAM. | Should remain relatively unchanged. |
Table 2: XPS Data for Elemental Analysis of Functionalized SAMs
| Element | Core Level | Binding Energy (eV) | Description | Expected Change After CuAAC | | :--- | :--- | :--- | :--- | | Nitrogen | N 1s | ~400 and ~404 | Azide group (two distinct nitrogen environments).[6] | Disappearance of the azide peaks and appearance of a new peak for the triazole ring nitrogens. | | Carbon | C 1s | ~285 | Aliphatic carbon in the SAM. | Should remain relatively unchanged. | | Oxygen | O 1s | ~532 | If present in the SAM or immobilized molecule. | May change depending on the composition of the immobilized molecule. | | Gold | Au 4f | ~84 | Gold substrate. | Should remain unchanged. |
Table 3: Reaction Kinetics and Efficiency
| Reaction System | Rate Constant | Reaction Time for Completion | Reported Efficiency | Reference |
| Hex-RGDSP peptide on HS-EG6-N3 SAM with TBTA | ~0.2 min⁻¹ (pseudo-first order) | ~30 minutes | Quantitative | [3][6] |
| Ferrocene-acetylene on mixed azide SAM | 1 x 10³ M⁻¹s⁻¹ (second order) | Several minutes | Quantitative | [6] |
Visualization of Logical Relationships
The logical relationship between the key components of the CuAAC reaction on a SAM can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Azido-PEG3-Phosphonic Acid Click Chemistry
Welcome to the technical support center for Azido-PEG3-phosphonic acid click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary click chemistry methods for reacting this compound?
A1: this compound can be conjugated using two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction between the azide (B81097) group of this compound and a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that involves the reaction of the azide with a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[3][4] The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst.[3][4]
Q2: How does the phosphonic acid group affect the click reaction?
A2: The phosphonic acid moiety is a potential chelating ligand for metal ions. In CuAAC, it could interact with the copper catalyst, potentially influencing its catalytic activity. The charge of the phosphonic acid group, which is pH-dependent, can also affect the solubility of the reactant and product, as well as the overall reaction kinetics. Careful selection of ligands and pH may be necessary to mitigate these effects.
Q3: What are the recommended solvents for this compound click chemistry?
A3: The choice of solvent depends on the specific click chemistry method and the solubility of your alkyne or cyclooctyne partner.
-
For CuAAC: A variety of solvents can be used, often in mixtures with water. Common choices include THF/water, DMSO/water, and DMF/water.[5] The hydrophilic PEG spacer on this compound generally imparts good solubility in aqueous media.[6]
-
For SPAAC: The reaction is often performed in aqueous buffers like PBS or HEPES, especially for biological applications.[7] Organic co-solvents such as DMSO or DMF can be used to improve the solubility of hydrophobic reaction partners.
Q4: How can I monitor the progress of my click reaction?
A4: Reaction progress can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the reactants and the product. A C18 column is often suitable for the separation of these molecules.[8]
-
Mass Spectrometry (MS): To confirm the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to follow the disappearance of starting material signals and the appearance of product signals. The formation of the triazole ring in CuAAC results in a characteristic proton signal.[9]
II. Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Copper Catalyst | Ensure your copper(II) source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate) are fresh. Prepare the sodium ascorbate (B8700270) solution immediately before use.[10] |
| Oxygen Interference | De-gas your reaction mixture by bubbling with nitrogen or argon. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[10] |
| Inappropriate Ligand | Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction. For aqueous reactions, a water-soluble ligand like THPTA is recommended.[11] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the alkyne partner. |
| Low Reactant Concentration | If possible, increase the concentration of your reactants. Click reactions generally proceed faster at higher concentrations. |
| pH of the Reaction Mixture | The optimal pH for CuAAC is typically between 4 and 7. The phosphonic acid group may require pH optimization to ensure it does not interfere with the catalyst. |
Issue 2: Side Reactions Observed
| Potential Cause | Troubleshooting Step |
| Alkyne Homocoupling (Glaser Coupling) | This can occur in the presence of oxygen. Ensure your reaction is properly de-gassed. Using an excess of the reducing agent and a stabilizing ligand can also minimize this side reaction.[1] |
| Reduction of the Azide Group | Certain reagents, like phosphines (e.g., TCEP), can reduce the azide to an amine. If a reducing agent is needed for other purposes, choose one that is compatible with azides.[12] |
| Degradation of Biomolecules | If you are conjugating to a sensitive biomolecule, the copper catalyst can cause oxidative damage. Use a stabilizing ligand and minimize the reaction time.[10] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Removal of Copper Catalyst | After the reaction, add a chelating agent like EDTA to sequester the copper ions.[10] The product can then be purified by chromatography. |
| Separation of Product from Excess Reagents | Reversed-Phase HPLC (RP-HPLC) is a powerful technique for purifying small molecules like the product of this click reaction. A C18 column with a water/acetonitrile gradient is a good starting point.[8] |
| Product is a Sticky Oil | This can be due to the PEG chain and the phosphonic acid group. Lyophilization from water can sometimes yield a solid product. If not, purification by chromatography is recommended. |
III. Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific alkyne substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMF, or DMSO).
-
Prepare a stock solution of your terminal alkyne in a compatible solvent.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
Sodium ascorbate in water.
-
A copper ligand (e.g., THPTA) in water.
-
-
-
Reaction Setup:
-
In a reaction vial, add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.2 equivalents).
-
Add the reaction solvent (e.g., a 1:1 mixture of water and THF or DMSO).
-
Add the copper ligand solution (e.g., THPTA, to a final concentration of 5 mM).
-
Add the CuSO₄ solution (to a final concentration of 1 mM).
-
Purge the reaction mixture with nitrogen or argon for 5-10 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mM).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by reversed-phase HPLC.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a copper-free method suitable for sensitive biological molecules.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, HEPES, pH 7.4).
-
Prepare a stock solution of your strained cyclooctyne (e.g., DBCO-functionalized molecule) in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (1.0 equivalent).
-
Add the strained cyclooctyne solution (1.5-2.0 equivalents). The use of a slight excess of the cyclooctyne can help drive the reaction to completion.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress by HPLC or MS. SPAAC reactions are generally slower than CuAAC reactions, so longer reaction times may be necessary.
-
-
Purification:
-
Purify the product using a method suitable for your molecule of interest, such as reversed-phase HPLC or size-exclusion chromatography.
-
IV. Data Presentation
Table 1: General Comparison of CuAAC and SPAAC for Azide-Alkyne Ligation
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Very fast (seconds to hours) | Moderate to fast (minutes to hours) |
| Biocompatibility | Potentially cytotoxic due to copper | Generally biocompatible and suitable for in vivo applications |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Side Reactions | Alkyne homocoupling, oxidative damage to biomolecules | Possible reaction with thiols |
| Typical Solvents | Aqueous buffers, organic/aqueous mixtures (THF, DMSO, DMF) | Aqueous buffers (PBS, HEPES), DMSO |
Note: The reaction rates and yields are highly dependent on the specific reactants, concentrations, and reaction conditions.
V. Visualizations
Caption: Experimental workflow for the CuAAC reaction of this compound.
Caption: Experimental workflow for the SPAAC reaction of this compound.
Caption: Troubleshooting logic for low product yield in click chemistry reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 1964503-38-5 | BroadPharm [broadpharm.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
troubleshooting low yield in Azido-PEG3-phosphonic acid conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG3-phosphonic acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An azide group (-N₃) , which is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions for conjugation to alkyne-containing molecules.[1]
-
A polyethylene glycol (PEG) spacer (PEG3) , which is a short, hydrophilic chain that increases the solubility of the molecule and the resulting conjugate in aqueous buffers.[2]
-
A phosphonic acid group (-PO(OH)₂) , which can be used for binding to metal oxide surfaces or may serve as a stable phosphate (B84403) mimic in biological systems.[3]
It is commonly used to link biomolecules, nanoparticles, or surfaces to other molecules of interest in a stable and efficient manner.
Q2: I am observing a very low yield in my CuAAC reaction. What are the most common causes?
Low yields in CuAAC reactions involving this compound can stem from several factors:
-
Copper Catalyst Inactivation: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.
-
Phosphonic Acid Interference: The phosphonic acid moiety can chelate with the copper catalyst, potentially reducing its catalytic activity.[4]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[5]
-
Poor Reagent Quality: Degradation of this compound, the alkyne-containing molecule, or the reducing agent (like sodium ascorbate) can lead to poor outcomes.
-
Purification Challenges: The hydrophilic nature of the PEG chain and the charged phosphonic acid group can make purification and isolation of the final product challenging, leading to apparent low yields.[]
Q3: How can the phosphonic acid group interfere with the conjugation reaction?
The phosphonic acid group has a high affinity for metal ions, including the copper(I) catalyst essential for the CuAAC reaction.[7] This can lead to:
-
Catalyst Sequestration: The phosphonic acid can bind to the copper ions, making them unavailable to catalyze the azide-alkyne cycloaddition.
-
Precipitation: Formation of insoluble copper-phosphonate complexes can remove the catalyst from the reaction mixture.
To mitigate this, it is crucial to carefully control the reaction conditions, such as pH and the order of reagent addition. Using a copper-chelating ligand can also help to stabilize the copper(I) and prevent its interaction with the phosphonic acid.
Q4: What are the optimal storage and handling conditions for this compound?
To ensure the integrity of the reagent, it should be stored at -20°C, protected from moisture and light.[8] Before use, it should be allowed to warm to room temperature in a desiccator to prevent condensation. Prepare solutions fresh for each experiment.
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is often indicated by TLC, LC-MS, or other analytical methods showing primarily unreacted starting materials.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure all buffers are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before use. Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction. Work under an inert atmosphere if possible. |
| Phosphonic Acid Interference | Adjust the pH of the reaction mixture to a range of 7.0-7.5, as this is generally optimal for CuAAC reactions.[5] Consider adding the copper catalyst and ligand to the alkyne-containing molecule before introducing the this compound. Use a copper-chelating ligand such as THPTA or BTTAA to protect the catalyst. |
| Degraded Reagents | Verify the purity of this compound and the alkyne-containing molecule using an appropriate analytical method (e.g., NMR, mass spectrometry). Use a fresh batch of reagents if degradation is suspected. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While many click reactions proceed at room temperature, gentle heating (e.g., 37-45°C) can sometimes improve yields. Increase the reaction time. Monitor the reaction progress at different time points (e.g., 1, 4, 12, and 24 hours) to determine the optimal duration. |
Problem 2: Product is Formed but Difficult to Purify
The unique properties of the PEG and phosphonic acid groups can complicate purification.
| Potential Cause | Recommended Solution |
| High Polarity and Hydrophilicity | Ion-Exchange Chromatography (IEX): This is a highly effective method for purifying charged molecules like phosphonic acids.[] A strong anion-exchange resin can be used to bind the phosphonic acid-containing conjugate, which can then be eluted with a salt gradient. |
| Broad Peaks in Chromatography | Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius and is useful for removing unreacted small molecules.[] Reverse-Phase HPLC (RP-HPLC): While the high polarity can be a challenge, using a suitable ion-pairing reagent in the mobile phase can improve peak shape and resolution. |
| Product is a Sticky Solid | Lyophilization: Freeze-drying from an aqueous solution can yield a fluffy powder. Precipitation/Crystallization: If the conjugate is soluble in a polar solvent like water or methanol (B129727), adding a less polar solvent like acetone (B3395972) or acetonitrile (B52724) may induce precipitation.[9] |
Experimental Protocols
General Protocol for CuAAC Conjugation
This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.
-
Preparation of Reagents:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a fresh stock solution of a copper(II) sulfate (B86663) (CuSO₄) in deoxygenated water.
-
Prepare a fresh stock solution of a copper-chelating ligand (e.g., THPTA) in deoxygenated water.
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in deoxygenated water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule.
-
Add the copper(II) sulfate solution to the tube.
-
Add the copper-chelating ligand solution. The ligand-to-copper ratio is typically 5:1.[10]
-
Add the this compound solution.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Gently mix the reaction and allow it to proceed at room temperature or with gentle heating.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at various time points.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method as described in the troubleshooting guide (e.g., IEX, SEC, or RP-HPLC).
-
Protocol for Reaction Monitoring by TLC
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and a less polar solvent (e.g., dichloromethane), often with a small amount of acetic or formic acid to improve the spot shape of the acidic phosphonic acid. A typical mobile phase could be Dichloromethane:Methanol:Acetic Acid (e.g., 8:2:0.1).
-
Visualization: Use a potassium permanganate (B83412) stain to visualize the spots, as the PEG chain may not be UV-active.[11]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield in conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Phosphonic Acid Surface Layers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphonic acid surface layers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and ensure the stability and quality of your functionalized surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using phosphonic acids for surface modification over silanes or thiols?
Phosphonic acids offer several key advantages, particularly for modifying metal oxide surfaces. They readily form dense, well-ordered self-assembled monolayers (SAMs) on a variety of oxide substrates such as titania, zirconia, and alumina.[1][2] A significant benefit is their enhanced hydrolytic stability under physiological conditions compared to silane-based SAMs, which are prone to moisture-sensitive hydrolysis and self-condensation.[3][4] Furthermore, phosphonic acid SAMs can often be deposited without requiring harsh surface pre-conditioning treatments, which is crucial for sensitive substrates.[4]
Q2: What factors influence the stability of phosphonic acid monolayers in aqueous environments?
The stability of phosphonic acid surface layers is multifactorial and depends on:
-
Substrate Composition: The type of metal oxide significantly impacts stability. For instance, perfluorinated phosphonic acid (PFPA) SAMs on hafnium oxide (HfO₂) have demonstrated greater stability in water and phosphate-buffered saline (PBS) compared to octadecylphosphonic acid (ODPA) on aluminum oxide (Al₂O₃).[1]
-
Crystallographic Orientation of the Substrate: The stability of ODPA monolayers on aluminum oxide varies with the crystal face. Monolayers on Al₂O₃(11̅02) and amorphous Al₂O₃ are highly stable in aqueous environments, whereas on Al₂O₃(0001), the monolayer can be substituted by water molecules.[5][6][7]
-
Molecular Structure of the Phosphonic Acid: The length and nature of the organic chain play a crucial role. For example, on stainless steel, only alkylphosphonic acids with chain lengths of 12-18 carbons formed ordered and stable monolayers.[5]
-
pH of the Aqueous Environment: The rate of hydrolysis can be influenced by the pH of the solution.[8]
Q3: How does the phosphonic acid headgroup bind to the metal oxide surface?
The formation of a phosphonic acid monolayer on a metal oxide surface occurs through a condensation reaction between the phosphonic acid headgroup and the hydroxyl groups present on the hydrated oxide surface.[1] This reaction forms robust, hydrolytically-stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[3][9] The binding can occur in several modes:
-
Monodentate: One oxygen atom from the phosphonate (B1237965) group binds to a metal atom on the surface.
-
Bidentate: Two oxygen atoms from the phosphonate group bind to one or two metal atoms.
-
Tridentate: All three oxygen atoms from the phosphonate group interact with the surface.
The predominant binding mode can depend on factors such as surface coverage and the specific substrate.[3][10][11]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Poor Monolayer Quality or Incomplete Coverage
Symptoms:
-
Low water contact angle on a hydrophobic monolayer.
-
Inconsistent surface morphology observed via Atomic Force Microscopy (AFM).
-
Low signal intensity for the alkyl chain in X-ray Photoelectron Spectroscopy (XPS).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Substrate | Ensure rigorous cleaning of the substrate to remove organic and inorganic contaminants before deposition. Standard protocols often involve sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by plasma or UV-ozone treatment to generate surface hydroxyl groups. |
| Incorrect Solvent Polarity | The choice of solvent can significantly impact monolayer formation. For sensitive substrates like zinc oxide (ZnO), using a non-polar solvent such as toluene (B28343) can prevent the dissociation of surface ions and the formation of undesirable byproducts, leading to a well-defined SAM.[12][13][14] |
| Sub-optimal Deposition Time | The self-assembly process requires sufficient time to reach equilibrium. While adsorption can be rapid initially, allowing the substrate to incubate in the phosphonic acid solution for an adequate period (e.g., 24 hours) is often necessary for achieving a dense, well-ordered monolayer.[1] |
| Moisture in the Deposition Solution | For some systems, the presence of water can interfere with the self-assembly process. Using anhydrous solvents and performing the deposition in a controlled, low-humidity environment (e.g., a glovebox) can improve monolayer quality. |
Issue 2: Monolayer Delamination or Hydrolysis During Aqueous Exposure
Symptoms:
-
A significant decrease in water contact angle over time when exposed to an aqueous environment.
-
Changes in the surface composition detected by XPS, indicating loss of the phosphonic acid layer.
-
Visible degradation of the surface coating.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inherent Instability on the Chosen Substrate | As mentioned in the FAQs, stability is substrate-dependent. If you are observing rapid hydrolysis, consider using a more stable metal oxide substrate. For example, HfO₂ and ZrO₂ have been shown to form highly stable phosphonate monolayers.[1] |
| Inappropriate Phosphonic Acid Structure | For applications requiring long-term aqueous stability, select phosphonic acids with longer alkyl chains (C12-C18) or consider using fluorinated phosphonic acids, which can exhibit enhanced stability.[1][5] |
| Harsh Aqueous Environment (e.g., extreme pH) | The hydrolytic stability of the M-O-P bond can be compromised under strong acidic or basic conditions.[8] If possible, buffer the aqueous solution to a neutral pH to minimize hydrolysis. |
| Incomplete Initial Monolayer Formation | A poorly formed monolayer with defects will be more susceptible to hydrolysis. Optimize your deposition protocol using the guidance in "Issue 1" to ensure a dense and well-ordered initial layer. Post-deposition annealing (e.g., 115 °C for 10 minutes) has been shown to promote covalent bond formation and improve stability.[1] |
Experimental Protocols
Protocol 1: General Procedure for Phosphonic Acid SAM Deposition from Solution
This protocol describes a typical solution-phase deposition method for forming a phosphonic acid self-assembled monolayer on a metal oxide surface.
Materials:
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃, HfO₂)
-
Phosphonic acid (e.g., Octadecylphosphonic acid - ODPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Toluene, or Isopropanol)
-
Cleaning solvents (Acetone, Isopropanol, Deionized water)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Optional: Treat the substrate with UV-ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and generate surface hydroxyl groups.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired phosphonic acid in an anhydrous solvent (e.g., THF). It is crucial to minimize water content in the solution.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution in a sealed vial to prevent moisture absorption.
-
Allow the self-assembly to proceed for 24 hours at room temperature.[1]
-
-
Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Annealing (Optional but Recommended):
-
Heat treat the substrate at 115 °C for 10 minutes to promote the formation of covalent M-O-P bonds.[1]
-
Visualizing Workflows and Mechanisms
To aid in understanding the processes involved in phosphonic acid surface layer formation and potential degradation, the following diagrams illustrate key workflows.
Caption: Workflow for phosphonic acid SAM deposition.
Caption: Simplified schematic of monolayer hydrolysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Click Chemistry with Phosphonic Acid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with click chemistry on phosphonic acid-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phosphonic acid compounds?
A1: The primary challenges stem from the inherent properties of the phosphonic acid group:
-
Copper Chelation: Phosphonic acids are known to be excellent chelating agents for metal ions, including the copper(I) catalyst essential for CuAAC. This chelation can sequester the catalyst, reducing its effective concentration and inhibiting the reaction.
-
pH Sensitivity: The CuAAC reaction is pH-dependent, with an optimal range typically between pH 4 and 12.[1] The acidic nature of phosphonic acids can lower the pH of the reaction mixture, potentially moving it out of the optimal range for catalysis.
-
Solubility Issues: Phosphonic acids are highly polar and often have limited solubility in common organic solvents used for click chemistry. Conversely, their organic-soluble counterparts (alkynes or azides) may not be soluble in aqueous media, leading to biphasic reaction mixtures and poor reaction kinetics.[2]
-
Purification Difficulties: The high polarity of phosphonic acid-containing products makes them challenging to purify. They often exhibit strong retention on normal-phase silica (B1680970) gel and may require specialized chromatographic techniques like reverse-phase HPLC or ion-exchange chromatography.[3][4]
Q2: I am observing very low to no yield in my CuAAC reaction with a phosphonic acid substrate. What are the likely causes and how can I troubleshoot this?
A2: Low yields in CuAAC reactions involving phosphonic acids are a common issue. Here is a step-by-step troubleshooting guide:
-
Assess Catalyst Inhibition: The most probable cause is the chelation of the copper catalyst by the phosphonic acid.
-
Increase Catalyst and Ligand Loading: Try increasing the equivalents of both the copper source (e.g., CuSO₄) and the stabilizing ligand.
-
Choose an Appropriate Ligand: Use a copper-stabilizing ligand that can effectively compete with the phosphonic acid for copper coordination. Water-soluble ligands like THPTA and BTTAA are often recommended for bioconjugation and can be effective in these systems.[5][6]
-
-
Optimize Reaction pH: The acidity of your phosphonic acid may be inhibiting the reaction.
-
Buffer the Reaction: Perform the reaction in a buffered solution (e.g., phosphate (B84403) buffer, HEPES) at a pH between 7 and 8 to maintain optimal conditions for the catalyst.
-
-
Address Solubility Problems: Poor solubility of reactants can drastically reduce reaction rates.
-
Use a Co-solvent System: Employ a mixture of solvents to solubilize both the polar phosphonic acid and the less polar alkyne/azide (B81097) partner. Common co-solvent systems include t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O.[6][7]
-
-
Verify Reagent Quality:
-
Fresh Reducing Agent: Ensure your sodium ascorbate (B8700270) solution is freshly prepared, as it can be readily oxidized and become ineffective at reducing Cu(II) to the active Cu(I) state.[6]
-
-
Consider Protecting the Phosphonic Acid: If direct click chemistry on the free phosphonic acid fails, consider a protection strategy.
-
Esterification: Convert the phosphonic acid to a phosphonate (B1237965) ester (e.g., diethyl or di-tert-butyl phosphonate). These are less polar, more soluble in organic solvents, and do not chelate the copper catalyst as strongly. The ester can be deprotected after the click reaction.[3]
-
Troubleshooting Guides
Guide 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide provides a systematic approach to troubleshooting low yields in CuAAC reactions involving phosphonic acid-containing molecules.
dot
Caption: Troubleshooting workflow for low yields in CuAAC reactions.
Guide 2: Product Purification Challenges
The high polarity of phosphonic acid-containing click products often makes purification by standard column chromatography on silica gel difficult. This guide outlines strategies for successful purification.
dot
Caption: Purification strategies for phosphonic acid click products.
Detailed Purification Strategies:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying highly polar compounds.[3]
-
Column: Use a C18 or C8 stationary phase.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.[8]
-
-
Ion-Exchange Chromatography: Since phosphonic acids are anionic, anion-exchange chromatography can be a powerful purification tool.[4]
-
Resin: A strong anion-exchange resin (e.g., Dowex) can be used.
-
Elution: Elution is typically achieved by increasing the ionic strength of the eluent (e.g., a gradient of NaCl or another salt) or by changing the pH.
-
-
Crystallization/Precipitation: If the product is a solid, crystallization or precipitation can be an effective purification method.[4]
-
Solvent Systems: Try dissolving the crude product in a minimal amount of a polar solvent (e.g., water, methanol) and then adding a less polar co-solvent (e.g., acetone, acetonitrile, isopropanol) to induce precipitation.[4]
-
-
Protection-Purification-Deprotection: As a last resort, if purification of the free phosphonic acid is proving too difficult, consider purifying the phosphonate ester precursor, which is less polar and more amenable to standard silica gel chromatography. Following purification, the phosphonate ester can be deprotected to yield the pure phosphonic acid.[3]
Data & Protocols
Table 1: Comparison of Ligands for CuAAC Reactions
While specific data for phosphonic acid substrates is limited in the literature, the following table provides a general comparison of commonly used ligands for CuAAC, which can serve as a starting point for optimization.
| Ligand | Recommended Use | Key Advantages | Potential Drawbacks with Phosphonic Acids |
| TBTA (Tris(benzyltriazolylmethyl)amine) | General purpose, organic solvents | High reaction rates in organic media. | Poor water solubility. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous and biological systems | Excellent water solubility, biocompatible.[9] | May still be outcompeted by strong chelation from phosphonic acid. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Aqueous and biological systems | High water solubility and can accelerate the reaction. | May require optimization of the ligand-to-copper ratio. |
| Phosphine Ligands (e.g., PPh₃) | Organic solvents | Can be effective for certain substrates. | Can be sensitive to air and may have side reactions with azides (Staudinger ligation).[10] |
Experimental Protocol: General Guidance for CuAAC with a Phosphonic Acid Substrate
This protocol provides a starting point for a small-scale (e.g., 10-50 mg) CuAAC reaction with a phosphonic acid-containing substrate. Optimization will likely be necessary.
Materials:
-
Azide-functionalized phosphonic acid (1 equivalent)
-
Alkyne (1.1 - 1.5 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 - 0.3 equivalents)
-
THPTA (0.5 - 1.5 equivalents)
-
Sodium ascorbate (1 - 3 equivalents), freshly prepared solution in water
-
Solvent: Degassed 1:1 mixture of t-BuOH and water (or other suitable co-solvent)
-
Phosphate buffer (1 M, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
CuSO₄·5H₂O in water (e.g., 100 mM)
-
THPTA in water (e.g., 500 mM)
-
Sodium ascorbate in water (e.g., 1 M, prepare fresh)
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized phosphonic acid in the t-BuOH/water co-solvent.
-
Add the phosphate buffer to adjust the pH.
-
Add the alkyne to the reaction mixture.
-
In a separate tube, pre-mix the CuSO₄ solution and the THPTA solution. Let it sit for a few minutes.
-
Add the CuSO₄/THPTA complex to the reaction mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction vial.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable technique (e.g., LC-MS or ¹H/³¹P NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
If the product is sufficiently non-polar, it may be extracted with an organic solvent like ethyl acetate. However, for highly polar products, direct purification by RP-HPLC is recommended.
-
Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
For sensitive substrates or when copper-related issues are insurmountable, SPAAC is an excellent alternative as it is copper-free.[11][12] The reaction is typically performed by simply mixing the azide-functionalized phosphonic acid and a strained alkyne (e.g., a DBCO, BCN, or DIBO derivative) in a suitable solvent (often aqueous buffers or polar organic solvents) at room temperature.[11] While generally slower than CuAAC, SPAAC avoids the complication of copper chelation.
This technical support center provides a foundation for addressing challenges in the click chemistry of phosphonic acid compounds. For specific applications, further optimization of the provided protocols and troubleshooting guides will be necessary.
References
- 1. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cu(I)-assisted Click Chemistry Strategy for Conjugation of Non-protected Cross-bridged Macrocyclic Chelators to Tumour-targeting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Phosphonic acid, 1,12-dodecanediylbis- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. What is SPAAC? | AxisPharm [axispharm.com]
Technical Support Center: Stability of Azido-PEG3-Phosphonic Acid Conjugates
Welcome to the technical support center for Azido-PEG3-phosphonic acid and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound conjugate?
A1: The stability of your this compound conjugate is influenced by three main chemical moieties: the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) linker, and the phosphonic acid group. Key factors affecting stability include:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the phosphonate (B1237965) ester, if present, and potentially the ether linkages of the PEG chain under harsh acidic conditions.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the degradation of the PEG linker through thermal oxidation.[4][5]
-
Presence of Reducing Agents: The azide group is susceptible to reduction by common laboratory reagents like TCEP (tris(2-carboxyethyl)phosphine).[6]
-
Enzymatic Degradation: While the P-C bond in phosphonic acid is highly resistant to enzymatic cleavage, other parts of your conjugate could be susceptible depending on the conjugated molecule.[7]
-
Oxidizing Agents: Strong oxidizing agents can potentially lead to the degradation of the PEG chain.
Q2: What are the recommended storage conditions for this compound and its conjugates?
A2: To ensure maximum stability, this compound and its conjugates should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage. | Minimizes thermal degradation of the PEG linker and slows down potential hydrolytic reactions. |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen). | Protects against oxidative degradation of the PEG chain. |
| Light | Protect from light. | Prevents potential light-induced degradation of the azide moiety. |
Q3: Is the azide group in my conjugate stable during bioconjugation reactions?
A3: The azide group is generally very stable under a wide range of reaction conditions, including in aqueous solutions and in the presence of most common functional groups.[8][9] This makes it well-suited for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[8][10] However, it is crucial to avoid the presence of reducing agents, such as TCEP, which can convert the azide to an amine.[6]
Q4: Can the phosphonic acid group hydrolyze during my experiments?
A4: The phosphonic acid group itself, with its direct carbon-phosphorus (C-P) bond, is very stable against hydrolysis.[7] However, if you have a phosphonate ester (a P-O-C bond), it will be susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] The rate of hydrolysis is dependent on the pH and temperature of your experimental setup.[3]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with your this compound conjugates.
Issue 1: Loss of "Click" Reactivity of the Azide Group
-
Symptom: Your conjugate fails to react with its alkyne-containing binding partner in a click chemistry reaction.
-
Potential Cause: The azide group may have been reduced to an amine.
-
Troubleshooting Steps:
-
Review your experimental protocol: Check for the presence of any reducing agents, such as TCEP or DTT, in your buffers or reaction mixtures.[6]
-
Substitute the reducing agent: If a reducing agent is necessary for other reasons (e.g., to reduce disulfide bonds in a protein), consider using a milder or more selective reducing agent, or perform the reduction and subsequent purification before introducing the azide-containing conjugate.
-
Confirm azide integrity: Use an analytical technique like FTIR spectroscopy to check for the characteristic azide peak (around 2100 cm⁻¹).
-
Issue 2: Unexpected Cleavage or Degradation of the Conjugate
-
Symptom: You observe the appearance of unexpected fragments or a decrease in the concentration of your intact conjugate during analysis (e.g., by HPLC or mass spectrometry).
-
Potential Causes:
-
Troubleshooting Steps:
-
Analyze the fragments: Determine the molecular weight of the degradation products to identify the point of cleavage.
-
If phosphonate ester hydrolysis is suspected:
-
Adjust the pH of your buffers to be closer to neutral (pH 6-8).
-
Perform experiments at a lower temperature.[3]
-
-
If PEG linker degradation is suspected:
-
Avoid high temperatures and exposure to air.[4]
-
Ensure your solvents and reagents are free of strong acids, which can catalyze ether bond hydrolysis.
-
Degas your solutions to remove dissolved oxygen.
-
-
Issue 3: Poor Solubility or Precipitation of the Conjugate
-
Symptom: Your conjugate precipitates out of solution, especially in aqueous buffers.
-
Potential Cause: While the PEG linker enhances water solubility, the properties of the conjugated molecule or the formation of aggregates can lead to precipitation.
-
Troubleshooting Steps:
-
Adjust the buffer composition:
-
Modify the pH to alter the charge state of your conjugate.
-
Increase the ionic strength of the buffer.
-
-
Incorporate solubility-enhancing agents: Consider adding a small percentage of a biocompatible organic solvent (e.g., DMSO, ethanol) or a non-ionic surfactant.
-
Optimize the conjugation ratio: A high degree of conjugation can sometimes lead to decreased solubility. Experiment with different molar ratios of your this compound linker to your target molecule.
-
Experimental Protocols
Protocol: General Method for Assessing Conjugate Stability
This protocol outlines a general workflow for evaluating the stability of your this compound conjugate under different conditions.
-
Sample Preparation:
-
Prepare stock solutions of your conjugate in a suitable solvent (e.g., water, DMSO).
-
Dilute the stock solution to the desired final concentration in the test buffers (e.g., buffers with varying pH, presence of potential interfering substances).
-
-
Incubation:
-
Aliquot the samples into separate vials for each time point and condition.
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately quench any reaction if necessary (e.g., by flash freezing or adding a quenching agent).
-
-
Analytical Method:
-
Analyze the samples using a suitable analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of the parent conjugate peak and the appearance of degradation product peaks.
-
Mass Spectrometry (MS): To identify the molecular weights of the parent conjugate and any degradation products.
-
FTIR Spectroscopy: To monitor the integrity of the azide group.
-
-
-
Data Analysis:
-
Quantify the percentage of the remaining intact conjugate at each time point for each condition.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways for this compound conjugates.
Caption: Troubleshooting workflow for stability issues with this compound conjugates.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Bot Verification [nhsjs.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Proteins Conjugated with Azido-PEG3-Phosphonic Acid
Welcome to the technical support center for the purification of proteins conjugated with Azido-PEG3-phosphonic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with this specific bioconjugation and purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins conjugated with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal reaction buffer pH. The conjugation of this compound, often via an NHS ester derivative to primary amines on the protein, is pH-dependent. Reaction with primary amines is favored at a pH of 7-9.[1] | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and maintained at a pH between 7 and 9. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1] |
| Hydrolysis of the linker. If using an NHS-ester variant of the linker, it can readily hydrolyze, rendering it non-reactive. | Prepare stock solutions of the linker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and avoid preparing large stock solutions for long-term storage.[1][2] | |
| Presence of competing nucleophiles. Buffers containing primary amines will compete with the protein for reaction with the linker. | Dialyze or desalt the protein sample into an amine-free buffer such as PBS before starting the conjugation reaction.[2] | |
| Protein Precipitation During or After Conjugation | Change in protein solubility due to PEGylation and phosphonic acid addition. The addition of the PEG linker and the charged phosphonic acid group can alter the protein's isoelectric point and overall solubility. | Screen for optimal buffer conditions by varying pH and ionic strength. The inclusion of additives like glycerol (B35011) (up to 20%) or non-ionic detergents (e.g., NP-40 up to 1%) may help maintain solubility.[3] |
| High protein concentration. Overly concentrated protein solutions can be more prone to aggregation and precipitation upon modification. | Perform the conjugation reaction at a more dilute protein concentration. If the protein needs to be concentrated, do so after purification and in a buffer that has been optimized for the conjugate's stability. | |
| Difficulty in Purifying the Conjugate | Non-specific binding to chromatography resins. The negatively charged phosphonic acid group can lead to ionic interactions with chromatography media, particularly anion-exchange resins. | In purification methods like affinity chromatography or ion exchange, increase the salt concentration (e.g., up to 0.5 M NaCl or higher) in the wash buffers to disrupt non-specific ionic interactions.[4] |
| Co-elution of unconjugated protein. The conjugated and unconjugated protein may have similar properties, making separation difficult. | Optimize the purification method. For affinity-tagged proteins, ensure stringent washing steps. For untagged proteins, consider chromatography methods that separate based on properties altered by conjugation, such as hydrophobic interaction chromatography (HIC), as PEGylation can alter hydrophobicity. | |
| Inaccurate size estimation in Size-Exclusion Chromatography (SEC). The PEG linker increases the hydrodynamic radius of the protein, causing it to elute earlier than expected for its molecular weight. | Calibrate the SEC column with appropriate standards. Be aware that the apparent molecular weight of the conjugate on SEC will be higher than the actual molecular weight. | |
| Poor Recovery of the Conjugated Protein | Irreversible binding to purification media. Strong, non-specific interactions can lead to the loss of the conjugated protein on the column. | If using affinity chromatography, consider milder elution conditions. For example, instead of a very low pH, use a competitive eluent or a high-salt buffer if it doesn't disrupt the affinity interaction.[5] |
| Protein instability under purification conditions. The conjugated protein may be less stable than the native protein under the pH or buffer conditions used for purification. | Ensure that the purification buffers are optimized for the stability of the final conjugate. This may require screening a range of pH values and additives.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains an azide (B81097) group, a triethylene glycol (PEG3) spacer, and a phosphonic acid group.[7][8] The azide group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach it to molecules containing an alkyne or a strained cyclooctyne, respectively.[7][9] The phosphonic acid group can be used for conjugation to other molecules or surfaces, or it may be the desired functional end of the final conjugate. The PEG spacer enhances solubility and reduces steric hindrance.[10]
Q2: How do I conjugate this compound to my protein?
Typically, the this compound itself is not directly reactive with proteins. You would use a derivative where the phosphonic acid group is activated, for example, as an N-hydroxysuccinimide (NHS) ester. This NHS ester will react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the protein to form a stable amide bond.[1]
Q3: Which purification techniques are recommended for proteins conjugated with this compound?
A multi-step purification strategy is often necessary to obtain a pure conjugate.[11]
-
Affinity Chromatography (AC): If your protein has an affinity tag (like a His-tag or GST-tag), this is the recommended first step to separate the protein (both conjugated and unconjugated) from other cellular components.
-
Ion-Exchange Chromatography (IEX): The addition of the negatively charged phosphonic acid group will alter the protein's net charge. Anion-exchange chromatography can be effective in separating the conjugated protein from the unconjugated protein.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. The addition of the PEG linker will increase the hydrodynamic radius of the protein, causing the conjugate to elute earlier than the unconjugated protein. This is often a good final "polishing" step.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a protein, which can be exploited for separation using HIC.
Q4: How can I confirm that my protein is successfully conjugated?
Several analytical techniques can be used to verify the conjugation:
-
SDS-PAGE: The conjugated protein should show a slight increase in molecular weight, resulting in a band shift compared to the unconjugated protein.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugated protein, confirming the addition of the this compound linker.[12]
-
HPLC-based methods: Reversed-phase HPLC (RP-HPLC) or HIC can often resolve the conjugated protein from the unconjugated form, allowing for quantification of the conjugation efficiency.[12]
Q5: What is the purpose of the PEG3 spacer in the linker?
The polyethylene (B3416737) glycol (PEG) spacer offers several advantages in bioconjugation:[10]
-
Increased Solubility: PEG is hydrophilic and can increase the solubility of the protein conjugate.[10]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the protein and any molecule that will be subsequently attached to the azide group.
-
Reduced Immunogenicity: PEGylation can help to shield the protein from the immune system, potentially reducing an immune response.[10]
Experimental Protocols & Visualizations
Protocol 1: General Protein Conjugation with an NHS-Ester Activated Linker
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform dialysis or use a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester activated this compound in a dry, water-miscible solvent like DMSO to create a concentrated stock solution.[2]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically for your specific protein.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching: Add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of about 50 mM to quench any unreacted NHS-ester.
-
Purification: Proceed immediately to purification to remove the unreacted linker and other byproducts.
Workflow for Conjugation and Purification
Caption: Workflow for protein conjugation and subsequent multi-step purification.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting low yield or purity issues.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
- 11. tebubio.com [tebubio.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in copper-catalyzed azide-alkyne cycloaddition
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low yield. What are the most common causes?
Low yields in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the catalytic cycle.[2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, low reactant concentrations, inappropriate temperature, or the wrong choice of solvent or pH can significantly reduce reaction efficiency.[1][3]
-
Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst. An unsuitable ligand or an incorrect copper-to-ligand ratio can result in a poor outcome.[1][2]
-
Side Reactions: Competing reactions, such as the homocoupling of alkynes, can consume starting materials and reduce the yield of the desired triazole product.[1]
Q2: I'm observing a significant side product that I suspect is from alkyne homocoupling. How can I prevent this?
Alkyne homocoupling, often called Glaser coupling, is a common side reaction catalyzed by Cu(II) species in the presence of oxygen.[1][4] To minimize this:
-
Exclude Oxygen: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
-
Use a Reducing Agent: Add a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), to maintain a high concentration of the active Cu(I) catalyst and suppress the formation of Cu(II).[1][5]
Q3: My biomolecule (e.g., protein, peptide) appears to be degrading or aggregating during the reaction. What is happening and how can I protect it?
This is likely due to oxidative damage caused by reactive oxygen species (ROS) generated by the copper catalyst and sodium ascorbate in the presence of oxygen.[6][7][8] Sensitive amino acid residues like methionine, cysteine, histidine, and tyrosine are particularly vulnerable.[8] Additionally, byproducts from ascorbate oxidation can react with lysine (B10760008) and arginine residues, leading to modification or crosslinking.[6][9]
To mitigate this:
-
Use an Antioxidant: Add a ROS scavenger like aminoguanidine (B1677879) to the reaction mixture.[1][6]
-
Increase Ligand Concentration: Use a higher ligand-to-copper ratio (a 5:1 ratio is often recommended) to help protect the biomolecule.[1][6]
-
Work Under Anaerobic Conditions: Performing the experiment in an oxygen-free environment can significantly reduce the formation of ROS.[10]
Q4: How does the choice of ligand affect side reactions?
The ligand plays a crucial role in stabilizing the Cu(I) oxidation state and accelerating the desired cycloaddition.[4] An appropriate ligand can significantly suppress side reactions like alkyne homocoupling and oxidative damage. For aqueous systems typical in bioconjugation, water-soluble ligands like THPTA are recommended.[1][6] Using at least five equivalents of ligand relative to the copper source can help intercept and reduce ROS.[6][9]
Troubleshooting Guide for Common Side Reactions
Problem 1: Alkyne Homocoupling (Glaser Coupling)
-
Description: The primary side reaction observed is the formation of a symmetric 1,3-diyne, resulting from the coupling of two terminal alkyne molecules.
-
Potential Cause: This reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[1][4]
-
Suggested Solutions:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) and use solvents that have been thoroughly degassed.[1]
-
Reducing Agent: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction to keep the copper in the +1 oxidation state.[5]
-
Ligand Selection: Use a suitable Cu(I)-stabilizing ligand to prevent oxidation.
-
Problem 2: Oxidative Damage to Biomolecules
-
Description: When working with proteins or peptides, loss of function, aggregation, or unexpected mass shifts are observed post-reaction.
-
Potential Cause: The combination of copper, ascorbate, and oxygen generates reactive oxygen species (ROS), which can oxidize sensitive amino acid side chains (e.g., Cys, Met, His).[6][7]
-
Suggested Solutions:
-
Additives: Include aminoguanidine in the reaction mixture to scavenge ROS and reactive ascorbate byproducts.[6][9]
-
Optimize Ligand Ratio: Increase the ligand-to-copper ratio to 5:1 or higher. The excess ligand can act as a sacrificial protectant.[6]
-
Anaerobic Conditions: For highly sensitive substrates, perform all steps of the reaction and purification under oxygen-free conditions.[10]
-
Problem 3: Formation of Other Unexpected Byproducts
-
Description: Analysis of the reaction mixture shows products other than the desired triazole or homocoupled alkyne.
-
Potential Causes:
-
Ascorbate Adducts: Byproducts of ascorbate oxidation can form covalent adducts with biomolecules, particularly with lysine and arginine residues.[9]
-
Propargyl Ether Cleavage: Aromatic propargyl ethers may be cleaved under certain CuAAC conditions, yielding the corresponding phenol.[11]
-
Bis-triazole Formation: Oxidative coupling of the triazolyl-copper intermediate can sometimes occur, especially at low reactant concentrations.[12]
-
-
Suggested Solutions:
-
For Ascorbate Adducts: Add aminoguanidine to trap reactive carbonyl species formed from ascorbate oxidation.[6]
-
For Propargyl Ether Cleavage: This side reaction is more likely at higher temperatures. If possible, run the reaction at room temperature.[11]
-
For Bis-triazole Formation: Increasing the concentration of the reactants can help favor the main reaction pathway.
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Ratios for Bioconjugation
| Component | Recommended Concentration | Recommended Ratio | Rationale & Reference |
| Copper (CuSO₄) | 50 - 250 µM | 1 (catalyst base) | Maximal activity is often reached around 250 µM.[13] Below 50 µM, the reaction can be very slow.[9][13] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 5 equivalents to Copper | Stabilizes Cu(I) and protects biomolecules from oxidative damage.[6][13] |
| Reducing Agent (Sodium Ascorbate) | 5 mM | 20-50 equivalents to Copper | Ensures the copper remains in the active Cu(I) state and suppresses homocoupling.[1][13] |
| Aminoguanidine | 5 mM | ~1 equivalent to Ascorbate | Scavenges harmful byproducts of ascorbate oxidation without significantly inhibiting the reaction.[6][13] |
Table 2: Effect of Additives on Oxidative Side Reactions
| Condition | Observation | Reference |
| CuSO₄ + Ascorbate (No Ligand) | Significant oxidation of N-benzoylhistidine (16% in 90 min). | [6] |
| CuSO₄ + Ascorbate + 5 eq. Ligand (THPTA) | Ligand acts as a sacrificial reductant, protecting against histidine oxidation. | [6] |
| CuSO₄ + Ascorbate | Cowpea mosaic virus (CPMV) becomes unstable and aggregates. | [6] |
| CuSO₄ + Ascorbate + Ligand + Aminoguanidine | Both additives help protect the protein while allowing for rapid CuAAC coupling. | [6] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation with Minimized Side Reactions
This protocol is a starting point and should be optimized for specific substrates.
1. Preparation of Stock Solutions:
-
Buffer: Prepare a suitable buffer such as phosphate (B84403) or HEPES (pH 6.5-8.0). Avoid Tris buffers.[9][13] Degas the buffer thoroughly by sparging with nitrogen or argon for at least 20 minutes.
-
Azide and Alkyne Substrates: Dissolve the azide- and alkyne-containing molecules in the degassed buffer or a suitable co-solvent like DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deoxygenated water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deoxygenated water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deoxygenated water. This solution must be prepared fresh immediately before use.
-
Aminoguanidine: Prepare a 100 mM stock solution in deoxygenated water.
2. Reaction Setup (Example for 1 mL final volume):
-
In a reaction tube under an inert atmosphere, combine the azide and alkyne substrates in the degassed buffer.
-
In a separate tube, prepare the catalyst premix:
-
Add 25 µL of the 50 mM THPTA stock solution (final concentration: 1.25 mM).
-
Add 12.5 µL of the 20 mM CuSO₄ stock solution (final concentration: 0.25 mM).
-
Mix gently. This creates a 5:1 ligand-to-copper ratio.[13]
-
-
Add the catalyst premix to the reaction tube containing the substrates.
-
Add 50 µL of the 100 mM aminoguanidine stock solution (final concentration: 5 mM).
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).[13]
-
Gently mix and allow the reaction to proceed at room temperature. For sluggish reactions, gentle heating to 40-50°C can be applied.[3]
3. Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Once the reaction is complete, the copper catalyst can be removed using a copper-chelating resin or through purification methods like size-exclusion chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields and side products in CuAAC reactions.
Caption: Competing pathways: The desired CuAAC cycle versus the oxidative Glaser coupling side reaction.
Caption: Pathway of ROS generation and strategies for mitigating oxidative damage to biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
Technical Support Center: The Influence of pH on Phosphonic Acid Binding to Surfaces
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical role of pH in the binding of phosphonic acids to various surfaces. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the binding of phosphonic acids to surfaces?
The pH of the solution plays a crucial role in the binding of phosphonic acids to surfaces, primarily by influencing the speciation of the phosphonic acid and the surface charge of the substrate. Phosphonic acids are polyprotic and will exist in different protonation states depending on the pH of the environment.[1] The surface of many materials, especially metal oxides, also exhibits a pH-dependent surface charge. The electrostatic interactions between the charged phosphonic acid species and the surface, in conjunction with the formation of coordinate bonds, govern the overall binding affinity and stability. For many metal oxides, strong adsorption is observed in the pH range of natural waters.[2]
Q2: What are the typical pKa values for phosphonic acids?
Phosphonic acids have two dissociation constants, pKa1 and pKa2. The exact values can vary depending on the organic substituent (R-group) attached to the phosphorus atom. Generally, the first pKa (pKa1) is in the range of 1-2.5, and the second pKa (pKa2) is in the range of 6-8. This means that at a pH below pKa1, the phosphonic acid is fully protonated (R-PO(OH)₂). Between pKa1 and pKa2, the monoanion (R-PO(OH)O⁻) is the predominant species. Above pKa2, the dianion (R-PO(O₂)₂²⁻) becomes the dominant form.
Q3: Which phosphonic acid species is most effective for surface binding?
The optimal phosphonic acid species for binding depends on the specific surface and the desired binding mode. Generally, the deprotonated phosphonate (B1237965) species (monoanion and dianion) are considered to be the primary species that bind to metal oxide surfaces through the formation of M-O-P bonds.[3] The binding can occur in monodentate, bidentate, or tridentate fashions.[4][5] The relative stability of these binding modes can be influenced by the surface structure and the pH.
Q4: Can pH changes cause my phosphonic acid monolayer to detach?
Yes, significant changes in pH can lead to the desorption or degradation of a phosphonic acid self-assembled monolayer (SAM). For instance, highly acidic or basic conditions can alter the surface chemistry of both the substrate and the phosphonic acid, potentially weakening the bonds. The stability of phosphonate SAMs in aqueous environments can vary depending on the substrate; for example, SAMs on certain crystal faces of aluminum oxide have shown higher stability than on others.[6]
Troubleshooting Guides
Issue 1: Poor or inconsistent binding of phosphonic acid to the surface.
-
Possible Cause 1: Incorrect pH of the deposition solution.
-
Troubleshooting Step: Measure the pH of your phosphonic acid solution before the deposition process. Adjust the pH to be within the optimal range for your specific substrate. For many metal oxides, a pH between the pKa1 and pKa2 of the phosphonic acid is a good starting point, as this ensures the presence of anionic phosphonate species that can readily bind to a positively charged surface.
-
-
Possible Cause 2: Surface contamination.
-
Troubleshooting Step: Ensure your substrate is thoroughly cleaned before deposition. The presence of organic or inorganic contaminants can block binding sites. Employ appropriate cleaning procedures for your specific substrate material (e.g., piranha solution for silicon wafers, UV/ozone treatment for metal oxides).
-
-
Possible Cause 3: Inappropriate solvent.
-
Troubleshooting Step: The choice of solvent can affect both the solubility of the phosphonic acid and the surface chemistry. For some substrates, polar solvents might be necessary, while for others, non-polar solvents may yield better results. It is advisable to consult the literature for solvent systems that have been successfully used for your specific phosphonic acid and substrate combination.
-
Issue 2: Formation of multilayers or aggregates on the surface.
-
Possible Cause 1: High concentration of the phosphonic acid solution.
-
Troubleshooting Step: Reduce the concentration of your phosphonic acid solution. At high concentrations, phosphonic acids can self-aggregate in solution, leading to the deposition of multilayers on the surface.
-
-
Possible Cause 2: Presence of water in the deposition solution.
-
Troubleshooting Step: For some systems, the presence of water can promote the formation of multilayers through hydrogen bonding. Try using anhydrous solvents and performing the deposition in a controlled, low-humidity environment (e.g., a glove box).
-
Issue 3: Inconclusive data from surface analysis techniques (e.g., XPS, contact angle).
-
Possible Cause 1: Incomplete monolayer formation.
-
Troubleshooting Step: Increase the deposition time to allow for complete monolayer formation. You can monitor the surface coverage as a function of time using a technique like Quartz Crystal Microbalance (QCM). Also, ensure the pH is optimized for binding.
-
-
Possible Cause 2: Degradation of the monolayer during analysis.
-
Troubleshooting Step: Some analytical techniques, particularly those involving high energy beams, can potentially damage the organic monolayer. Use low beam currents and shorter acquisition times where possible. Also, ensure the sample is handled carefully to avoid contamination before and during analysis.
-
Quantitative Data
The binding affinity of phosphonic acids to surfaces is influenced by the specific phosphonic acid, the nature of the surface, and the pH of the environment. The following tables summarize key quantitative data related to phosphonic acid properties and their binding to various surfaces.
Table 1: pKa Values of Selected Phosphonic Acids
| Phosphonic Acid | pKa1 | pKa2 |
| Phenylphosphonic acid | 1.83 | 7.07 |
| Methylphosphonic acid | 2.38 | 7.74 |
| Ethylphosphonic acid | 2.43 | 8.05 |
| n-Propylphosphonic acid | 2.53 | 8.21 |
| Note: pKa values can vary slightly depending on the ionic strength and temperature of the solution. |
Table 2: Influence of pH on Phosphonic Acid Binding to Metal Oxide Surfaces (Qualitative Summary)
| Metal Oxide | Optimal pH Range for Strong Binding | Observations |
| Titanium Dioxide (TiO₂) | Acidic to Neutral | Strong binding is generally observed. Both bidentate and monodentate binding modes have been reported, with the prevalence depending on factors like surface coverage.[7][8] |
| Aluminum Oxide (Al₂O₃) | Acidic to Neutral | Phosphonic acids bind strongly to aluminum oxide surfaces.[2][9] The stability of the resulting monolayer in aqueous environments can be dependent on the crystal structure of the aluminum oxide.[6] |
| Zinc Oxide (ZnO) | Near-Neutral to Slightly Alkaline | Phosphonic acids form robust monolayers on ZnO.[10][11] The binding is often described as predominantly tridentate.[12] |
| Iron Oxide (Fe₂O₃/Fe₃O₄) | Slightly Acidic to Slightly Alkaline | Phosphonic acids show good affinity for iron oxide surfaces and are used as corrosion inhibitors.[13][14] |
Experimental Protocols
Protocol 1: Investigating the Effect of pH on Phosphonic Acid Binding using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at a solid-liquid interface.[15]
-
Sensor Preparation:
-
Select a QCM-D sensor with a surface relevant to your research (e.g., TiO₂, SiO₂, or gold-coated for subsequent modification).
-
Clean the sensor according to the manufacturer's instructions. A common procedure for oxide surfaces is treatment with a 2% sodium dodecyl sulfate (B86663) (SDS) solution, followed by rinsing with ultrapure water and drying with nitrogen gas. For gold surfaces, a UV/ozone treatment is often used.
-
-
Baseline Establishment:
-
Mount the cleaned sensor in the QCM-D flow cell.
-
Introduce a buffer solution at the desired starting pH and ionic strength.
-
Allow the system to stabilize until a stable baseline in both frequency (f) and dissipation (D) is achieved.
-
-
Adsorption Measurement:
-
Prepare solutions of your phosphonic acid in the same buffer at various concentrations.
-
Inject the phosphonic acid solution into the flow cell and monitor the changes in frequency and dissipation in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.
-
Continue the flow until the frequency and dissipation signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
After the adsorption step, switch back to the pure buffer solution to rinse away any loosely bound molecules. The change in frequency after rinsing provides information about the irreversibly bound phosphonic acid layer.
-
-
Varying pH:
-
To study the effect of pH, repeat steps 2-4 with buffer solutions of different pH values.
-
Alternatively, after forming a monolayer, you can introduce buffer solutions of different pHs to study the stability of the pre-formed layer as a function of pH.
-
-
Data Analysis:
-
The change in frequency (Δf) can be related to the adsorbed mass (Δm) using the Sauerbrey equation (for rigid films).
-
Changes in dissipation (ΔD) provide information about the viscoelastic properties of the adsorbed layer. An increase in dissipation suggests a more flexible or hydrated layer.
-
Protocol 2: Characterizing pH-Dependent Phosphonic Acid Binding using X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface.
-
Sample Preparation:
-
Prepare a series of substrates by incubating them in phosphonic acid solutions at different pH values for a fixed amount of time.
-
After incubation, thoroughly rinse the substrates with a suitable solvent (e.g., the buffer used for deposition without the phosphonic acid) to remove any non-adsorbed molecules.
-
Dry the samples carefully, for example, under a stream of inert gas like nitrogen.
-
-
XPS Analysis:
-
Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface. The presence of a phosphorus (P 2p) signal confirms the adsorption of the phosphonic acid.
-
Acquire high-resolution spectra for the elements of interest, such as P 2p, O 1s, C 1s, and the characteristic peaks of the substrate material (e.g., Ti 2p for TiO₂, Al 2p for Al₂O₃).
-
-
Data Interpretation:
-
Elemental Composition: The relative atomic concentrations of the elements can be used to estimate the surface coverage of the phosphonic acid.
-
Chemical State Analysis: The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms.
-
P 2p: The binding energy of the P 2p peak can provide information about the formation of P-O-metal bonds.
-
O 1s: The O 1s spectrum is often complex and may contain contributions from the substrate oxide, hydroxyl groups, and the different oxygen atoms in the phosphonic acid headgroup (P=O and P-O-H or P-O-M). Deconvolution of the O 1s peak can help to elucidate the binding mode of the phosphonic acid to the surface. For example, a decrease in the P-O-H component and the appearance of a P-O-M component is indicative of covalent bond formation.[5]
-
-
By comparing the XPS data from samples prepared at different pH values, you can correlate the pH of the deposition solution with the surface coverage and the chemical nature of the phosphonic acid-surface bond.
-
Signaling Pathways and Experimental Workflows
Figure 1: Logical flow of pH influence on phosphonic acid binding.
Figure 2: Experimental workflow for pH-dependent binding studies.
References
- 1. global.oup.com [global.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl phosphonic acid-based ligands as tools for converting hydrophobic iron nanoparticles into water soluble iron–iron oxide core–shell nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal After CuAAC with Azido-PEG3-Phosphonic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of copper catalysts after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically when using Azido-PEG3-phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing the copper catalyst after a CuAAC reaction with this compound?
The primary challenges arise from the unique combination of moieties in the product molecule:
-
Phosphonic Acid Group: Phosphonic acids can chelate copper ions, potentially leading to a stable complex between your product and the residual catalyst. This can make removal by standard methods more difficult.[1][2]
-
PEG Chain: The polyethylene (B3416737) glycol (PEG) chain increases the hydrophilicity and hydrodynamic radius of the molecule, which can complicate purification by traditional chromatographic methods like silica (B1680970) gel chromatography. PEGylated compounds often exhibit unique solubility profiles and can sometimes pass through purification columns with the solvent front.
-
Water Solubility: The combined effect of the PEG and phosphonic acid groups likely renders the product highly water-soluble, making extraction into organic solvents inefficient for purification.
Q2: Will the phosphonic acid group on my molecule interfere with copper removal by chelating agents like EDTA?
While phosphonic acids do chelate copper, EDTA (ethylenediaminetetraacetic acid) generally forms a more stable complex with copper(II) ions. The stability constant for the Cu(II)-EDTA complex is significantly higher (log K ≈ 18.8) than that for typical copper-phosphonate complexes.[3] This means that a sufficient excess of EDTA should be able to effectively strip the copper from your phosphonic acid-containing molecule.
Q3: What are the most common methods for removing the copper catalyst in this specific case?
The most effective methods for removing copper from water-soluble, functionalized molecules like the product of a CuAAC with this compound include:
-
Chelating Resin Treatment: Using a resin with high affinity for copper is a preferred method.
-
Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a strong chelating agent.
-
Dialysis: Particularly useful for larger biomolecules, dialysis can remove small molecules like copper salts and chelating agents.
-
Size Exclusion Chromatography (SEC): This can be effective for separating the PEGylated product from smaller catalyst-related species.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification process.
Issue 1: Residual copper detected after purification with a chelating resin.
| Possible Cause | Troubleshooting Step |
| Insufficient resin amount or contact time. | Increase the amount of chelating resin (e.g., Chelex® 100) and/or extend the incubation time with the reaction mixture. Gentle agitation can improve efficiency. |
| Competition from the phosphonic acid group. | The phosphonic acid on your molecule may be competing with the resin for copper binding. Ensure the pH of the solution is optimal for the resin's binding capacity (typically pH > 4 for iminodiacetic acid resins like Chelex® 100).[4] |
| Resin saturation. | If the copper concentration is very high, the resin may become saturated. Consider a preliminary purification step to reduce the bulk of the copper before the final resin treatment. |
Issue 2: Product loss during purification.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the chelating resin. | Some chelating resins can have secondary interactions with biomolecules or PEG chains. Pre-equilibrate the resin with a suitable buffer. If loss persists, consider a different type of chelating resin or an alternative purification method. |
| Precipitation during solvent changes. | PEGylated molecules can have complex solubility behaviors. Avoid abrupt changes in solvent polarity. If performing extractions, ensure your product is soluble in the chosen aqueous phase. |
| Adsorption to chromatography media. | If using chromatography, select a stationary phase that is compatible with PEGylated compounds. Reverse-phase chromatography can sometimes be challenging for highly polar molecules. Size exclusion chromatography is often a better choice. |
Issue 3: Incomplete reaction or side products.
| Possible Cause | Troubleshooting Step |
| Copper sequestration. | The phosphonic acid or other functional groups in the reaction mixture might sequester the copper catalyst, reducing its availability for the cycloaddition. Using a copper-stabilizing ligand, such as THPTA, can improve reaction efficiency.[5] |
| Oxidation of Cu(I) to Cu(II). | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Ensure an adequate amount of a reducing agent, like sodium ascorbate, is present throughout the reaction.[6] |
| Substrate degradation. | Some biomolecules can be sensitive to the reaction conditions. Minimize reaction time and temperature where possible. The use of a ligand can also protect sensitive functional groups.[5] |
Experimental Protocols
Protocol 1: Copper Removal using a Chelating Resin (Chelex® 100)
This protocol is suitable for small to medium-scale reactions where the product is water-soluble.
Materials:
-
Chelex® 100 resin (sodium form)
-
Reaction mixture from CuAAC
-
Deionized water
-
pH meter
-
Column or batch reaction vessel
Procedure:
-
Resin Preparation: Prepare a slurry of Chelex® 100 resin in deionized water (approximately 1:1 v/v). Wash the resin several times with deionized water to remove any preservatives.
-
pH Adjustment: Adjust the pH of the CuAAC reaction mixture to between 5 and 6. This can be done using a dilute acid (e.g., HCl) or base (e.g., NaOH). This pH range helps to ensure the phosphonic acid is protonated, potentially reducing its affinity for copper and favoring binding to the resin.
-
Batch Method:
-
Add the washed Chelex® 100 resin slurry to the pH-adjusted reaction mixture (a 5-10 fold molar excess of chelating groups on the resin relative to the copper catalyst is recommended).
-
Stir or gently agitate the mixture at room temperature for 1-2 hours.
-
Filter the mixture to remove the resin. The filtrate contains your purified product.
-
-
Column Method:
-
Pack a small column with the washed Chelex® 100 resin.
-
Equilibrate the column with a buffer at the desired pH (e.g., 100 mM MES, pH 6.0).
-
Load the pH-adjusted reaction mixture onto the column.
-
Collect the eluate, which contains your purified product.
-
Wash the column with the equilibration buffer to ensure complete recovery of the product.
-
Workflow for Copper Removal using a Chelating Resin
Caption: Workflow for copper removal using a chelating resin.
Protocol 2: Copper Removal by Aqueous Wash with EDTA
This protocol is useful for a quick purification, especially if a chelating resin is not available.
Materials:
-
0.5 M EDTA stock solution, pH 8.0
-
Reaction mixture from CuAAC
-
Organic solvent for extraction (if applicable, e.g., dichloromethane (B109758) or ethyl acetate)
-
Separatory funnel
Procedure:
-
Prepare EDTA Wash Solution: Dilute the 0.5 M EDTA stock solution to a final concentration of 50-100 mM in deionized water.
-
Extraction (for organic-soluble products):
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer with the EDTA solution in a separatory funnel. The aqueous layer will often turn blue as the copper-EDTA complex forms.
-
Repeat the wash 2-3 times, or until the aqueous layer is colorless.
-
Wash the organic layer with brine to remove residual EDTA.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate.
-
-
For Water-Soluble Products:
-
Add a 10-20 fold molar excess of the EDTA solution directly to the aqueous reaction mixture.
-
Stir for 30-60 minutes at room temperature.
-
The product can then be purified from the copper-EDTA complex and excess EDTA by size exclusion chromatography or dialysis.
-
Logical Flow for EDTA Wash Decision Making
Caption: Decision workflow for copper removal using EDTA.
Quantitative Data Summary
The efficiency of copper removal can vary significantly based on the method and the nature of the product. Below is a summary of expected outcomes.
| Method | Typical Residual Copper Levels | Product Recovery | Notes |
| Chelating Resin (e.g., Chelex® 100) | < 10 ppm | > 90% | Highly effective for a broad range of molecules. Performance can be pH-dependent.[4] |
| EDTA Wash (followed by chromatography) | < 50 ppm | > 85% | Good for initial bulk removal of copper. Subsequent purification is necessary for water-soluble products. |
| Dialysis (against EDTA buffer) | < 10 ppm | > 95% | Ideal for large biomolecules, but can be time-consuming. |
| Size Exclusion Chromatography | Variable | > 90% | Good for separating based on size, but may not be sufficient as a standalone method if the copper remains complexed to the product. |
Note: The actual efficiency will depend on the specific experimental conditions, including the concentration of all components, pH, and temperature. It is recommended to quantify residual copper levels in the final product using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) to ensure it meets the requirements for your downstream applications.
References
- 1. Complexes of aminophosphonates. Part 6. Copper(II) complexes of some catecholaminophosphonic acids - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. issr.edu.kh [issr.edu.kh]
- 4. bio-rad.com [bio-rad.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in Azido-PEG3-phosphonic acid reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in reactions involving Azido-PEG3-phosphonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, with a focus on problems arising from the molecule's structure.
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a very low yield. What are the common causes related to steric hindrance?
Answer: Low yields in CuAAC reactions involving this compound are frequently linked to steric hindrance from the bulky PEG linker and the phosphonic acid group, which can impede the approach of the alkyne and the catalyst complex. Key factors to investigate include:
-
Inactive Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state.[1][2] While not directly a steric issue, steric hindrance can slow the reaction rate, increasing the time window for catalyst oxidation to occur.
-
Suboptimal Reaction Conditions: Standard CuAAC conditions may be insufficient for sterically hindered substrates. The reaction may require more forcing conditions to overcome the energy barrier imposed by steric bulk.[1]
-
Poor Reagent Accessibility: The PEG chain can fold or coil, sterically shielding the azide (B81097) group and preventing efficient interaction with the alkyne-copper complex. Similarly, if the phosphonic acid end is anchored to a surface, the proximity to the surface can hinder access to the azide.[3][4]
-
Alkyne Homocoupling: A common side reaction, Glaser coupling, can consume your alkyne starting material, reducing the yield of the desired product.[2] This becomes more prevalent if the desired click reaction is slow due to steric hindrance.
Question: The reaction rate of my Staudinger ligation with this compound is extremely slow. How can I improve it?
Answer: Slow reaction rates in Staudinger ligations are often influenced by the electronic and steric properties of both the azide and the phosphine (B1218219).
-
Phosphine Electronics: The rate-determining step for reactions with alkyl azides (like the PEG-azide) is often the initial formation of the phosphazide (B1677712) intermediate.[5] This step is accelerated by using phosphines with electron-donating substituents, which make the phosphorus atom more nucleophilic.[5]
-
Steric Bulk on Phosphine: While electron-donating groups are beneficial, excessive steric bulk on the phosphine itself can hinder its approach to the azide, slowing the reaction. A balance must be struck.
-
Solvent Choice: Staudinger ligations with alkyl azides proceed more rapidly in polar, protic solvents.[5] The choice of solvent should also ensure all reactants, including the PEGylated azide, are fully dissolved.[1]
Question: I am seeing incomplete surface modification when trying to anchor this compound to a metal oxide surface. Why is this happening?
Answer: Incomplete surface modification is often a result of steric hindrance between adjacent molecules on the surface.
-
Crowding Effect: The flexible and bulky PEG chain occupies a significant volume. As molecules bind to the surface via their phosphonic acid group, the attached PEG chains can prevent other incoming molecules from accessing nearby binding sites, leading to a less densely packed monolayer than might be achieved with smaller molecules.[3][4]
-
Binding Mode: Phosphonic acids can bind to oxide surfaces in different configurations (e.g., monodentate, bidentate). Steric hindrance may favor a less stable binding mode, or prevent the formation of a well-ordered, dense film.[3]
-
Reaction Conditions: The solvent and temperature can influence the flexibility of the PEG chain and the kinetics of surface binding. Optimization may be required to allow for surface reorganization and denser packing.
Frequently Asked Questions (FAQs)
Question: What are the optimal reaction conditions to overcome steric hindrance in a CuAAC reaction with this compound?
Answer: To overcome steric hindrance, consider modifying the following parameters:
-
Increase Temperature: Gentle heating (e.g., 40-60°C) can provide the necessary activation energy to overcome steric barriers and improve sluggish reaction rates.[1]
-
Prolong Reaction Time: Sterically hindered reactions simply require more time to reach completion. Monitor the reaction progress over an extended period (e.g., 24-48 hours).[1][6]
-
Optimize Catalyst System:
-
Ligand Choice: Use a copper-chelating ligand, such as THPTA, to stabilize the Cu(I) oxidation state and improve catalytic efficiency.[7]
-
Catalyst Concentration: Increasing the catalyst loading can sometimes improve yields, though this should be balanced against potential side reactions.
-
-
Solvent Selection: Ensure all reactants are fully dissolved. A mixture of aqueous buffers with organic co-solvents like DMSO or DMF is often effective for PEGylated molecules.[1]
Question: Are there alternative coupling reactions for this compound that might be less sensitive to steric hindrance?
Answer: Yes, if CuAAC proves challenging, consider these alternatives:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that uses a strained cyclooctyne (B158145).[8] While the cyclooctyne reagents are often bulky themselves, SPAAC can sometimes be more effective for hindered systems, particularly in biological applications where copper toxicity is a concern.[8]
-
Staudinger Ligation: As discussed, this reaction between an azide and a phosphine forms a stable amide bond and is a well-established bioorthogonal reaction.[9][10] Optimizing the phosphine reagent is key to its success.[5]
Question: How does the PEG linker itself contribute to steric hindrance?
Answer: The polyethylene (B3416737) glycol (PEG) chain, while increasing solubility, is a primary source of steric hindrance. It is highly flexible and has a large hydrodynamic volume. This "cloud" of PEG can physically block the azide terminus from reacting partners. For surface reactions, the PEG chain acts as a bulky spacer, influencing the packing density of the molecules on the substrate.[4] If steric hindrance is a persistent issue, considering a reagent with a longer or shorter PEG chain might be a valid strategy to alter the spacing and accessibility of the reactive group.[1]
Data Summary
Table 1: Troubleshooting Guide for Low-Yield CuAAC Reactions
| Symptom | Potential Cause (Steric Hindrance Related) | Suggested Solution | Citation(s) |
| No reaction or very slow reaction | Steric shielding of the azide group prevents catalyst/alkyne approach. | Increase reaction temperature to 40-60°C; Prolong reaction time up to 48h; Consider a more effective Cu(I) stabilizing ligand like THPTA. | [1][6] |
| Low final yield despite some product formation | Reaction equilibrium is unfavorable under standard conditions due to steric strain. | Increase concentration of the less hindered reactant; Use a more effective solvent system (e.g., DMSO/water) to ensure full solubility and optimal reactant conformation. | [1] |
| Multiple spots on TLC/LC-MS indicating side products | The desired reaction is slow, allowing side reactions (e.g., alkyne homocoupling) to dominate. | Ensure thorough degassing of solvents to minimize oxygen; Use a fresh solution of the reducing agent (e.g., sodium ascorbate); Check for and eliminate any nucleophiles that could cause side reactions. | [1][2] |
Table 2: Parameter Adjustments to Mitigate Steric Effects
| Parameter | Standard Condition | Adjusted Condition for Steric Hindrance | Rationale | Citation(s) |
| Temperature | Room Temperature | 40 - 60 °C | Provides additional energy to overcome the activation barrier increased by steric repulsion. | [1] |
| Reaction Time | 1 - 12 hours | 24 - 48 hours | Allows more time for the sterically hindered molecules to achieve the correct orientation for reaction. | [6] |
| Catalyst System | CuSO₄ / Sodium Ascorbate (B8700270) | CuSO₄ / Sodium Ascorbate with THPTA ligand | Ligand stabilizes the active Cu(I) catalyst, preventing oxidation during longer reaction times and increasing catalytic turnover. | [7] |
| Phosphine Reagent (Staudinger Ligation) | Standard Triphenylphosphine | Phosphine with electron-donating substituents (e.g., methoxy (B1213986) groups) | Increases the nucleophilicity of the phosphorus atom, accelerating the rate-limiting initial attack on the azide. | [5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., degassed DMSO, water, or a mixture)
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions: 20 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA in water.[7]
-
Dissolve this compound and the alkyne substrate in the chosen reaction solvent.
-
-
Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, combine the this compound solution and the alkyne-substrate solution. A 1.5 to 2-fold excess of one reactant (typically the less complex one) is often used.[7]
-
Add the THPTA ligand solution. A 5:1 ligand-to-copper ratio is recommended. For a final copper concentration of 0.25 mM, add 6.25 µL of 50 mM THPTA.[7]
-
Add the CuSO₄ solution. To achieve a final concentration of 0.25 mM, add 6.25 µL of 20 mM CuSO₄. Mix gently.[1][7]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution. To achieve a final concentration of 5 mM, add 25 µL of 100 mM sodium ascorbate.[1][7]
-
Ensure the vessel is sealed to minimize oxygen exposure.
-
Stir the reaction mixture at room temperature or heat to 40-60°C if steric hindrance is expected.[1]
-
-
Monitoring:
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or NMR). Due to potential slowness, check at time points such as 4, 12, 24, and 48 hours.
-
Protocol 2: Staudinger Ligation
This protocol describes the coupling of this compound with a phosphine-containing molecule.
Materials:
-
This compound
-
Triarylphosphine reagent (preferably with an ortho-ester for intramolecular capture, and potentially electron-donating groups)[5][10]
-
Solvent (e.g., polar, protic solvent like a THF/water or acetonitrile/water mixture)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound and the phosphine reagent in the reaction solvent in separate vials. Ensure complete dissolution.
-
-
Reaction Setup:
-
In the reaction vessel, combine the azide and phosphine solutions. The reaction is typically run with equimolar amounts or a slight excess (1.1 eq) of the phosphine.
-
The reaction is second-order overall, so concentration matters. Typical concentrations range from 0.02 M to 0.8 M.[5]
-
-
Incubation:
-
Stir the mixture at room temperature. The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine, although this is less critical than for Cu(I).
-
The reaction takes place under mild conditions and should proceed without heating unless the rate is exceptionally slow.[10]
-
-
Monitoring:
-
The progress of the ligation can be monitored by ³¹P NMR spectroscopy to observe the conversion of the starting phosphine to the aza-ylide intermediate and then the final amide product.[5] LC-MS can also be used to track the formation of the final conjugate.
-
Visualizations
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Steric hindrance from the PEG chain shielding the azide group.
Caption: Decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. lib.ysu.am [lib.ysu.am]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Long-Term Stability of Phosphonic Acid SAMs in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of phosphonic acid self-assembled monolayers (SAMs) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving phosphonic acid SAMs in aqueous environments.
Issue 1: Poor initial SAM formation or incomplete monolayer coverage.
-
Question: My phosphonic acid SAM shows a low water contact angle and inconsistent surface coverage after formation. What could be the cause?
-
Answer: This issue often stems from suboptimal substrate preparation or deposition conditions.
-
Substrate Cleanliness: Ensure the substrate is scrupulously clean. Any organic or particulate contamination will inhibit the formation of a well-ordered monolayer. Standard cleaning procedures involve sonication in a series of solvents like acetone (B3395972) and isopropanol, followed by treatment with UV/ozone or an oxygen plasma to create a fresh, reactive oxide layer.
-
Solvent Choice: The solvent used for SAM deposition can significantly impact the quality of the monolayer. While alcohols are common, for some substrates like ZnO, non-polar solvents such as toluene (B28343) may be preferred to prevent the formation of undesired byproducts.[1][2]
-
Concentration and Immersion Time: The concentration of the phosphonic acid solution and the immersion time are critical parameters. While a millimolar concentration is often used, the optimal conditions can vary depending on the specific phosphonic acid and substrate. Ensure sufficient immersion time for the self-assembly process to reach equilibrium.
-
Thermal Annealing: In some cases, post-deposition thermal annealing can significantly improve the adhesion and stability of phosphonic acid SAMs by promoting the formation of covalent bonds with the substrate.[3]
-
Issue 2: Rapid degradation or delamination of the SAM in an aqueous solution.
-
Question: My phosphonic acid SAM appears stable initially but detaches or degrades quickly when exposed to my aqueous buffer. Why is this happening?
-
Answer: The stability of phosphonic acid SAMs in aqueous solutions is influenced by several factors.
-
Substrate Type and Crystallinity: The nature of the metal oxide substrate plays a crucial role. For instance, octadecylphosphonic acid (ODPA) SAMs show high stability on amorphous Al2O3 and single-crystalline Al2O3(11-20) surfaces but are less stable on Al2O3(0001) surfaces, where they can be substituted by water.[4][5][6]
-
pH of the Aqueous Solution: The pH of the environment can affect the stability of the SAM. Under strongly basic conditions, a partial breakdown of the monolayer can occur, particularly for shorter alkyl chains.[7] Most phosphonic acids are more stable in neutral to acidic conditions.
-
Ionic Strength and Composition of the Buffer: The presence of certain ions in the solution can influence SAM stability. For example, in Tris-buffered saline (TBS), a significant desorption of phosphonic acid molecules from titanium surfaces was observed within a day.[8][9] Phosphate-buffered saline (PBS) can also be aggressive towards some SAMs.
-
Binding State: The stability of the SAM is related to the binding state between the phosphonic acid headgroup and the substrate. Directed coordination bonds with metal ions on the surface are generally more stable than ionic interactions.[4][5]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Question: I am getting variable results in my experiments using phosphonic acid SAMs. What could be the source of this inconsistency?
-
Answer: Reproducibility in SAM-based experiments requires careful control over all experimental parameters.
-
SAM Quality: Ensure the consistent formation of high-quality SAMs for each experiment. Characterize each batch of SAM-coated substrates using techniques like contact angle goniometry, XPS, or AFM to confirm monolayer formation and ordering.
-
Environmental Factors: Be mindful of environmental factors that can degrade the SAM. For example, exposure to UV radiation can lead to the decomposition of the alkyl chains of the phosphonic acid molecules.[8][9]
-
Handling and Storage: Handle SAM-coated substrates with care to avoid mechanical damage or contamination. Store them in a clean, dry environment before use.
-
Frequently Asked Questions (FAQs)
Q1: How stable are phosphonic acid SAMs compared to other common SAMs like thiols on gold or silanes on silicon oxide?
A1: Generally, phosphonic acid SAMs on metal oxides are considered more robust and hydrolytically stable than alkanethiol SAMs on gold and some silane-based SAMs.[3] The P-O bond with the metal oxide surface is strong. While thiols on gold are susceptible to oxidation and desorption, and silane (B1218182) SAMs can be unstable in aqueous base, phosphonic acid SAMs often exhibit greater long-term stability in various aqueous environments.[3]
Q2: What is the effect of alkyl chain length on the stability of phosphonic acid SAMs?
A2: Longer alkyl chains (e.g., C12-C18) tend to form more ordered and stable monolayers due to increased van der Waals interactions between adjacent molecules.[7] These interactions contribute to a more densely packed and robust monolayer that is more resistant to desorption and penetration by solvent molecules.
Q3: Can I use phosphonic acid SAMs in biological media for long-term cell culture or biosensing applications?
A3: Yes, phosphonic acid SAMs are promising candidates for biomedical applications due to their stability. However, their long-term stability in complex biological media containing proteins, salts, and other biomolecules should be carefully evaluated for the specific application. Studies have shown that while some phosphonic acid SAMs can be stable for extended periods in physiological buffers like TBS, significant desorption can also occur.[4][8] The choice of the terminal functional group of the phosphonic acid can also influence biocompatibility and protein adsorption.
Q4: What analytical techniques are best for assessing the long-term stability of my phosphonic acid SAMs?
A4: A combination of surface-sensitive techniques is recommended for a comprehensive assessment of SAM stability over time.
-
Contact Angle Goniometry: A simple and quick method to monitor changes in surface wettability, which can indicate SAM degradation or desorption.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative information on the elemental composition of the surface, allowing you to track the amount of phosphonic acid molecules remaining on the substrate.
-
Atomic Force Microscopy (AFM): Enables visualization of the surface morphology at the nanoscale, revealing any changes in the SAM structure, such as the formation of pinholes or aggregates.
Quantitative Data Summary
The following table summarizes quantitative data on the stability of phosphonic acid SAMs under various conditions as reported in the literature.
| Substrate | Phosphonic Acid | Aqueous Medium | Duration | Stability Observation | Reference |
| 316L Stainless Steel | Methyl-terminated | Tris-buffered saline (TBS), 37°C | 28 days | Significant desorption within 1-7 days, followed by slower desorption. | [4] |
| 316L Stainless Steel | Carboxylic acid-terminated | Tris-buffered saline (TBS), 37°C | 28 days | More stable than methyl-terminated SAMs. | [4] |
| SS316L Stainless Steel | Alkylphosphonic acids (C12-C18) | Acidic (pH 3), Neutral (Milli-Q water), PBS | 30 days | Excellent stability. | [7] |
| SS316L Stainless Steel | Alkylphosphonic acids (C12-C18) | Basic (pH 11) | 30 days | Partial breakdown, especially for shorter chains. | [7] |
| Titanium | Hydroxyl-terminated | Tris-buffered saline (TBS), 37°C | 1 day | Significant proportion of molecules desorbed. | [8][9] |
| Amorphous Al2O3 | Octadecylphosphonic acid (ODPA) | Water | - | High stability. | [4][5][6] |
| Single-crystalline Al2O3(11-20) | Octadecylphosphonic acid (ODPA) | Water | - | High stability. | [4][5][6] |
| Single-crystalline Al2O3(0001) | Octadecylphosphonic acid (ODPA) | Water | - | Monolayers were substituted by interfacial water. | [4][5][6] |
| Cobalt-Chromium Alloy | Octadecylphosphonic acid (ODPA) | Ambient Air (Oxidative) | 14 days | Stable, confirmed by XPS, AFM, and contact angle. | [10] |
Experimental Protocols
Protocol 1: Assessment of SAM Stability using Contact Angle Goniometry
-
Initial Measurement: After SAM formation and rinsing, measure the static water contact angle at multiple points on the surface to establish a baseline.
-
Immersion: Immerse the SAM-coated substrate in the aqueous solution of interest in a clean, covered container.
-
Periodic Measurements: At predetermined time intervals (e.g., 1, 6, 24, 48 hours, and then daily), remove the substrate from the solution.
-
Rinsing and Drying: Gently rinse the substrate with deionized water to remove any residual buffer salts and then dry it with a stream of inert gas (e.g., nitrogen or argon).
-
Contact Angle Measurement: Measure the static water contact angle again at multiple locations.
-
Data Analysis: Plot the contact angle as a function of immersion time. A significant decrease in the contact angle suggests degradation or desorption of the SAM.
Protocol 2: XPS Analysis of SAM Stability
-
Initial Characterization: After SAM preparation, acquire a high-resolution XPS spectrum of the P 2p and C 1s regions to confirm the presence of the phosphonic acid monolayer and to determine the initial atomic concentrations.
-
Immersion: Immerse the sample in the desired aqueous solution for a specific duration.
-
Sample Preparation for Analysis: After immersion, rinse the sample thoroughly with deionized water and dry it completely.
-
XPS Analysis: Acquire XPS spectra of the aged sample under the same conditions as the initial measurement.
-
Data Analysis: Compare the P 2p signal intensity (or the P/substrate element atomic ratio) before and after immersion to quantify the percentage of SAM molecules that have desorbed.
Protocol 3: AFM Imaging of SAMs in an Aqueous Environment
-
Initial Imaging: Image the freshly prepared SAM in air or in the deposition solvent to characterize its initial morphology.
-
Liquid Cell Setup: Mount the sample in a liquid cell compatible with your AFM.
-
Solvent Exchange: Carefully introduce the aqueous solution of interest into the liquid cell.
-
In-situ Imaging: Perform AFM imaging in the aqueous solution over time. Tapping mode or PeakForce Tapping mode is often preferred for imaging soft organic layers in liquid to minimize sample damage.
-
Image Analysis: Analyze the sequence of AFM images to observe any changes in the SAM structure, such as increased roughness, formation of defects (pinholes), or complete delamination of the monolayer.
Visualizations
Caption: Experimental workflow for assessing phosphonic acid SAM stability.
Caption: Troubleshooting decision tree for SAM instability issues.
References
- 1. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Non-Specific Binding with PEGylated Surfaces
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated surfaces to minimize non-specific binding in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PEGylated surfaces.
Problem: High Non-Specific Binding of Proteins or Cells to the PEGylated Surface
Possible Cause 1: Suboptimal PEG Layer Properties
-
Question: How do PEG chain length and density affect non-specific binding?
-
Answer: The effectiveness of a PEG layer in preventing non-specific binding is critically dependent on its molecular weight (MW) and grafting density.[1][2][3] Generally, a dense layer of PEG chains is required to effectively block proteins from accessing the underlying substrate.[2] However, there is a complex interplay between these two factors. For instance, increasing the molecular weight of PEG can sometimes lead to a decrease in grafting density due to steric hindrance, which may paradoxically weaken its resistance to protein adsorption.[1][4] Conversely, at a given PEG density, longer PEG chains (up to a certain point) can provide better steric hindrance and reduce protein adsorption.[2][5] The conformation of the PEG chains, which is influenced by grafting density, also plays a role; a "brush" conformation (high density) is generally more effective at repelling proteins than a "mushroom" conformation (low density).[6]
Possible Cause 2: Issues with the PEGylation Process
-
Question: My PEGylated surface is still showing significant non-specific binding. What could have gone wrong during the surface modification process?
-
Answer: Incomplete or inconsistent PEGylation is a common reason for failed protein repulsion. It is crucial to ensure that the reaction conditions for grafting PEG to the surface are optimal. This includes factors like the concentration of PEG, incubation time and temperature, and the pH of the reaction buffer.[7][8] It's also important to verify the success of the PEGylation process through surface characterization techniques.
Possible Cause 3: Properties of the Protein or Analyte
-
Question: Does the type of protein I'm working with affect non-specific binding to my PEGylated surface?
-
Answer: Yes, the physicochemical properties of the protein, such as size, charge, and hydrophobicity, can influence its interaction with the PEGylated surface.[9][10] For example, smaller proteins may be able to penetrate a less dense PEG layer more easily than larger proteins.[9] Additionally, proteins with specific surface characteristics, such as exposed cysteine residues, might exhibit stronger than expected binding to certain PEGylated surfaces, like gold nanoparticles.[10]
Possible Cause 4: Experimental Conditions
-
Question: Can my experimental buffer or other conditions contribute to non-specific binding?
-
Answer: Absolutely. The composition of your buffer is critical.[11][12] Factors like pH and ionic strength can influence both the conformation of the PEG layer and the charge of the protein, thereby affecting their interaction.[2] The presence of certain salts or a lack of appropriate blocking agents can promote unwanted interactions.[12][13] It is also important to consider the cleanliness of all reagents and materials to avoid introducing contaminants that could interfere with the experiment.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting high non-specific binding issues.
Caption: Troubleshooting workflow for high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism by which PEGylated surfaces prevent non-specific binding?
A1: PEGylated surfaces primarily prevent non-specific binding through two mechanisms: steric hindrance and the formation of a tightly bound hydration layer.[14][15][16] The PEG chains create a physical barrier that sterically hinders proteins and cells from approaching the underlying surface.[16] Additionally, the ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration layer that is energetically unfavorable for proteins to displace.[14][16]
Caption: Mechanism of PEG-mediated protein repulsion.
Q2: How can I confirm that my surface is properly PEGylated?
A2: Several surface analytical techniques can be used to characterize PEGylated surfaces. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, showing the presence of carbon and oxygen from the PEG chains.[9][17] Atomic Force Microscopy (AFM) can be used to visualize the surface topography and assess the uniformity of the PEG coating.[2] Other techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide detailed chemical information about the surface.[9] For PEGylated nanoparticles, techniques such as Dynamic Light Scattering (DLS) and microscale thermogravimetric analysis (μ-TGA) can be employed.[18]
Q3: Are there any situations where PEGylation might not be effective?
A3: While highly effective in many cases, PEGylation is not a universal solution. The presence of pre-existing anti-PEG antibodies in biological samples (e.g., human plasma) can lead to the specific binding of these antibodies to the PEGylated surface, potentially triggering an immune response or accelerated clearance of PEGylated nanoparticles.[19][20][21] Furthermore, under certain conditions, some proteins may still exhibit a degree of non-specific adsorption, especially if the PEG layer is not sufficiently dense or if the proteins have a high affinity for the underlying substrate.[3][9]
Q4: What are some common blocking agents used in conjunction with PEGylated surfaces?
A4: While PEG itself is a blocking agent, in some demanding applications, additional blocking steps may be necessary. Common blocking agents include proteins like Bovine Serum Albumin (BSA) or casein, which can adsorb to any remaining non-PEGylated sites and prevent the non-specific binding of the analyte of interest.[11][13] Non-ionic surfactants such as Tween-20 can also be added to the buffer to help reduce non-specific interactions.[11][13]
Q5: How does the architecture of the PEG molecule (e.g., linear vs. branched) affect its performance?
A5: The architecture of the PEG molecule can influence its effectiveness. For example, branched or "Y-shaped" PEG molecules have been shown to be highly effective at reducing non-specific binding.[22] The multiple PEG arms of a branched polymer can create a denser and more effective steric barrier compared to a linear PEG of the same total molecular weight.[22]
Quantitative Data Summary
Table 1: Effect of PEG Molecular Weight on Protein Adsorption
| Surface/Nanoparticle | PEG Molecular Weight (Da) | Adsorbed Protein | Reduction in Non-Specific Binding | Reference |
| Gold Nanoparticles (AuNPs) | 5,000 | Various proteins | Weaker resistance with increasing MW (due to lower density) | [1] |
| Polyelectrolyte Multilayer Films | 5,000 | HSA, Fibrinogen, FBS | Most effective reduction compared to lower MW PEGs | [2] |
| Dendronized Surfaces | 350, 750, 2,000, 5,000 | Fibrinogen, Lysozyme | Adsorption decreased with increasing MW up to 2,000 Da | [5] |
| Gold Nanoparticles (AuNPs) | 1,000, 2,000, 5,000 | Serum proteins | Shorter chain PEGs were more effective at passivation | [10] |
Table 2: Influence of PEG Grafting Density on Protein Adsorption
| Surface | PEG Grafting Density (chains/nm²) | Adsorbed Protein | Observation | Reference |
| Niobium Pentoxide | Varied | Myoglobin, Albumin, Fibrinogen | Protein adsorption increased as PEG density decreased | [9] |
| Gold Nanoparticles (AuNPs) | 4.7 (PEG36), 4.4 (PEG45), 3.3 (polydisperse PEG2k) | Serum proteins | Higher density resulted in lower protein adsorption | [4] |
| Phospholipid Monolayers | Varied | Bovine Serum Albumin, Fibrinogen | Adsorption decreased with increasing PEG density | [3] |
| Generic Surface | ~0.1 | Serum proteins | Efficient protein rejection at high density | [23] |
Experimental Protocols
Protocol 1: Quantification of Non-Specific Protein Binding using Quartz Crystal Microbalance with Dissipation (QCM-D)
This protocol is adapted from studies evaluating protein adsorption on functionalized surfaces.[2]
Objective: To quantify the mass of non-specifically adsorbed protein on a PEGylated surface in real-time.
Materials:
-
QCM-D instrument with sensor crystals (e.g., gold-coated)
-
PEGylating agent (e.g., PLL-g-PEG)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protein solution of interest (e.g., 1 mg/mL Fibrinogen in PBS)
-
Blocking solution (e.g., 1% BSA in PBS) - optional
-
Deionized water
-
Nitrogen gas stream
Methodology:
-
Sensor Preparation:
-
Clean the QCM-D sensor crystal according to the manufacturer's instructions (e.g., UV/ozone treatment or piranha solution).
-
Rinse thoroughly with deionized water and dry under a gentle stream of nitrogen.
-
Mount the sensor in the QCM-D chamber and establish a stable baseline in PBS.
-
-
Surface PEGylation (in-situ):
-
Introduce the PEGylating solution (e.g., PLL-g-PEG in PBS) into the QCM-D chamber.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) until a stable layer is formed, indicating the adsorption of the PEGylating agent.
-
Rinse with PBS to remove any non-adsorbed PEG molecules until a stable baseline is re-established.
-
-
Protein Adsorption Measurement:
-
Introduce the protein solution into the chamber.
-
Record the changes in Δf and ΔD over time. A decrease in frequency corresponds to an increase in mass on the sensor surface due to protein adsorption.
-
Continue the measurement until the signal plateaus, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing and Data Analysis:
-
Rinse the chamber with PBS to remove any loosely bound protein.
-
The final, stable change in frequency after rinsing corresponds to the mass of irreversibly adsorbed protein.
-
Use the Sauerbrey equation (for rigid layers) or a more complex viscoelastic model to convert the change in frequency to the adsorbed mass per unit area (ng/cm²).
-
Protocol 2: Sandwich ELISA for Detecting Anti-PEG Antibodies
This protocol is a generalized procedure based on established methods for detecting anti-PEG antibodies.[19][24]
Objective: To detect and quantify the presence of anti-PEG antibodies in a biological sample.
Materials:
-
High-protein-binding 96-well ELISA plates
-
PEGylated compound for coating (e.g., mPEG-BSA)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% skim milk or 1% BSA in PBS)
-
Sample Diluent (e.g., 2% skim milk in PBS)
-
Biological samples (e.g., human plasma) and anti-PEG antibody standards
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG or IgM)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the PEGylated compound to a suitable concentration (e.g., 5-10 µg/mL) in Coating Buffer.
-
Add 50-100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the biological samples and anti-PEG antibody standards in Sample Diluent.
-
Add 100 µL of the diluted samples and standards to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3-5 times with Wash Buffer.
-
Dilute the HRP-conjugated detection antibody in Sample Diluent according to the manufacturer's recommendation.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of anti-PEG antibodies in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for key experimental protocols.
References
- 1. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 13. Reducing Non-Specific Binding [reichertspr.com]
- 14. researchgate.net [researchgate.net]
- 15. Steric exclusion is the principal source of the preferential hydration of proteins in the presence of polyethylene glycols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Naturally Occurring Antibodies to PEG and PEGylated Liposomes in Plasma of Human Donor Volunteers - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Effect of chain density on inhibition of protein adsorption by poly(ethylene glycol) based coatings (Journal Article) | OSTI.GOV [osti.gov]
- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Optimizing Ligand Concentration for Surface Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ligand concentration for successful surface modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for coating a surface with a peptide ligand like GRGDNP?
A typical starting range for passive adsorption of peptide ligands is 1-10 µg/mL.[1] However, the optimal concentration is highly dependent on the specific cell type, the surface material being used, and the desired experimental outcome.[1] For some applications, such as Surface Plasmon Resonance (SPR), the initial ligand concentration for immobilization can range from 5-20 µg/mL.[2][3]
Q2: How does ligand density on a surface affect cell adhesion?
Ligand density is a critical factor influencing cell adhesion. Both local and global ligand density can impact the formation and stability of focal adhesions, which are crucial for cell attachment.[4][5] Studies have shown that there is often an optimal ligand density for maximal cell adhesion, and surprisingly, the highest ligand densities do not always result in the best cell attachment or spreading. The spacing between ligands has been shown to be a crucial factor, with inhibited focal adhesion formation observed at larger ligand spacing (e.g., ≥ 90 nm).[5]
Q3: What are common methods to quantify the density of ligands on a surface?
Several methods can be used to quantify ligand density on a surface.[6][7] Common techniques include:
-
Thermogravimetric Analysis (TGA): Measures mass loss as the material is heated to quantify the amount of ligand.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Uses a reference compound with a known concentration for accurate quantification.[6]
-
UV-vis Spectroscopy and Chemical Assays: Specific assays, like the anthrone-sulfuric acid assay for carbohydrates, can quantify ligand density based on colorimetric changes.[6]
-
Fluorescence-based Methods: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to quantify the number of bonds between cellular receptors and fluorescently labeled ligands.[8][9]
-
Nanoflow Cytometry: This method can simultaneously measure particle size and the number of ligands on individual nanoparticles.[10][11]
Troubleshooting Guides
Issue 1: Low or No Cell Attachment to the Ligand-Coated Surface
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Surface Coating | Ensure the peptide or ligand is fully solubilized before coating.[1] Verify the correct peptide concentration, incubation time, and coating buffer (PBS is standard).[1] Use a sufficient volume of the ligand solution to cover the entire surface evenly.[1] |
| Cell Type and Health | Confirm that your cell line expresses the appropriate integrin receptors for the specific ligand (e.g., αvβ3 and α5β1 for RGD).[1] Ensure cells are healthy, in the logarithmic growth phase, and have not been over-trypsinized, which can damage surface receptors.[1] |
| Competition from Serum Proteins | If using serum in your media, other extracellular matrix (ECM) proteins like fibronectin and vitronectin can compete for binding to both the surface and cell receptors.[1] For initial troubleshooting, perform the assay in serum-free media.[1] |
| Lack of Divalent Cations | Integrin-mediated binding is dependent on the presence of divalent cations such as Ca²⁺ and Mg²⁺.[1] Ensure your cell attachment buffer or media contains these ions at appropriate physiological concentrations.[1] |
| Suboptimal Ligand Concentration | The optimal ligand concentration is crucial. Perform a titration experiment to determine the ideal concentration for your specific system.[1] |
Experimental Protocol: Ligand Concentration Titration for Optimal Cell Attachment
This protocol outlines how to determine the optimal coating concentration of a peptide ligand for cell attachment.
-
Prepare Ligand Solutions: Prepare a series of ligand dilutions in a suitable buffer (e.g., PBS) to cover a range of concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL).[1]
-
Coat Surface: Add the ligand solutions to the wells of a cell culture plate, ensuring the entire surface is covered.
-
Incubate: Incubate the plate for a sufficient time to allow for passive adsorption of the ligand to the surface (e.g., overnight at 4°C or 2 hours at room temperature).
-
Wash: Gently wash the wells with PBS to remove any unbound ligand.
-
Block (Optional): To prevent non-specific cell attachment, you can incubate the wells with a blocking agent, such as bovine serum albumin (BSA).
-
Seed Cells: Add a known number of cells to each well.
-
Incubate: Incubate the cells for a standard period to allow for attachment (e.g., 60-120 minutes).[1]
-
Wash: Gently wash the wells to remove non-adherent cells.
-
Quantify Attachment: Quantify the number of attached cells using a suitable method, such as a colorimetric assay (e.g., crystal violet) or by imaging and cell counting.
-
Analyze: Plot the number of attached cells against the ligand concentration to determine the optimal concentration.
Issue 2: Patchy and Uneven Cell Attachment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization of Ligand | Ensure the ligand is fully dissolved before the coating step to avoid aggregates.[1] |
| Improper Mixing | Mix the ligand solution gently but thoroughly. Avoid vigorous vortexing, which can cause precipitation.[1] |
| Insufficient Coating Volume | Use a sufficient volume of the ligand solution to ensure the entire surface is covered evenly during incubation.[1] |
| Uneven Drying of the Surface | Ensure the surface does not dry out during the coating and washing steps, as this can lead to uneven ligand distribution. |
Issue 3: Low Signal or High Non-Specific Binding in Surface Plasmon Resonance (SPR)
Possible Causes and Solutions for Low Signal
| Possible Cause | Troubleshooting Steps |
| Low Ligand Density | For weak interactions, a higher ligand density may be needed to achieve a measurable response.[2] Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of at least 50-100 RU for weak binders.[2] Perform a ligand density titration to find the optimal balance.[2] |
| Poor Immobilization Efficiency | Adjust coupling conditions, such as the pH of the activation or coupling buffers.[2] Consider a different immobilization strategy if direct coupling is inefficient (e.g., capture-based methods like His-tag/NTA).[2] |
| Low Analyte Concentration | Increase the analyte concentration, especially for weak interactions.[2] Be mindful of potential solubility issues at very high concentrations.[2] |
| Suboptimal Buffer Conditions | Screen different pH levels and ionic strengths to find conditions that favor the interaction.[2] Adding a small amount of DMSO (1-5%) can help with the solubility of small molecule fragments.[2] |
Possible Causes and Solutions for High Non-Specific Binding (NSB)
| Possible Cause | Troubleshooting Steps |
| Hydrophobic or Electrostatic Interactions | Add a non-ionic surfactant like Tween 20 (0.005% to 0.1%) to the running buffer to reduce hydrophobic interactions.[2] Increase the salt concentration (up to 500 mM NaCl) to minimize electrostatic interactions.[2] |
| Binding to the Surface Matrix | Include bovine serum albumin (BSA) at 0.5 to 2 mg/ml in the buffer to block non-specific sites.[2] |
| Analyte Aggregation | Ensure the analyte is fully solubilized and free of aggregates before injection. Consider including a small amount of surfactant in the analyte buffer. |
Experimental Protocol: Ligand Immobilization via Amine Coupling for SPR
This is a standard protocol for covalently attaching a protein ligand to a carboxylated sensor surface (e.g., CM5).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[2]
-
Ligand Injection: Inject the ligand, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), at a concentration of 5-20 µg/mL.[2] The optimal pH is typically just below the isoelectric point (pI) of the ligand. Adjust the injection time to achieve the desired immobilization level.[2]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes at 10 µL/min to block any remaining active esters on the surface.[2]
Signaling Pathways and Logical Relationships
The interaction of cells with a ligand-modified surface triggers a cascade of intracellular signaling events, primarily mediated by integrin receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. Impact of local versus global ligand density on cellular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Local versus Global Ligand Density on Cellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Ligand density quantification on colloidal inorganic nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines – NanoFCM [nanofcm.com]
Technical Support Center: Characterization of Incomplete Surface Coverage with Phosphonic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid self-assembled monolayers (SAMs). Here, you will find specific advice on how to identify and address issues related to incomplete surface coverage.
Frequently Asked Questions (FAQs)
Q1: What are the primary indications of incomplete phosphonic acid monolayer formation?
A1: Incomplete monolayer formation can be identified through a combination of surface analysis techniques. Key indicators include:
-
Low Water Contact Angle: A fully formed, hydrophobic phosphonic acid monolayer should exhibit a high static water contact angle. Lower than expected angles suggest incomplete coverage or a disordered layer.[1][2]
-
Atomic Force Microscopy (AFM) Imaging: AFM images of incomplete monolayers will show uncovered areas of the substrate, islands of aggregated molecules, or a generally disordered surface.[2][3]
-
X-ray Photoelectron Spectroscopy (XPS) Analysis: XPS can reveal a lower than expected phosphorus-to-substrate atomic ratio, indicating sparse coverage.[4][5] The presence of substrate signals that should be attenuated by a complete monolayer is another key indicator.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique is highly surface-sensitive and can detect fragments characteristic of both the phosphonic acid and the underlying substrate, with the relative intensities indicating the degree of coverage.[1]
Q2: How does the choice of solvent affect the quality of the phosphonic acid monolayer?
A2: The solvent plays a critical role in the self-assembly process. The choice of solvent can influence molecule solubility, aggregation in solution, and interaction with the substrate surface. For instance, using a solvent that is too polar, like methanol (B129727) with ZnO substrates, can lead to the dissociation of the substrate surface and the formation of undesired byproducts instead of a well-defined monolayer.[6] In contrast, less polar solvents like toluene (B28343) have been shown to promote the formation of well-ordered SAMs on ZnO nanowires.[6] It is crucial to select a solvent that dissolves the phosphonic acid without adversely affecting the substrate.
Q3: Can the deposition temperature influence the surface coverage?
A3: Yes, temperature is a critical parameter. Increasing the deposition temperature can enhance the growth rate of the SAM.[7] However, excessively high temperatures can negatively impact the structure of the monolayer, leading to defects.[7] Some methods, like the "tethering by aggregation and growth" (T-BAG) method, intentionally use a heating step to drive the chemical attachment of the phosphonic acid to the surface after initial physisorption.[8][9]
Q4: What is the impact of substrate roughness on monolayer ordering and coverage?
A4: Substrate roughness can significantly hinder the formation of a well-ordered, complete monolayer. High surface roughness can lead to disordered SAMs.[10] It has been observed that long-chain phosphonic acids can maintain their order on surfaces with small grain sizes, but become disordered when the surface roughness exceeds the length of the SAM chain.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the formation and characterization of phosphonic acid monolayers.
| Problem | Possible Causes | Recommended Solutions | Characterization Technique |
| Low water contact angle, indicating a hydrophilic or partially covered surface. | 1. Incomplete monolayer formation due to insufficient immersion time. 2. Contaminated substrate or phosphonic acid solution. 3. Formation of disordered layer instead of a dense SAM. 4. Degradation of the monolayer. | 1. Increase the immersion time. For some systems, times on the order of 10 hours or more may be necessary to ensure completion.[1] 2. Ensure rigorous cleaning of the substrate and use high-purity solvent and phosphonic acid. 3. Optimize deposition parameters such as temperature and solution concentration. Consider a post-deposition annealing step.[9] 4. Verify the stability of the monolayer in the storage and testing environment.[2][11] | Contact Angle Goniometry, AFM |
| AFM images show pinholes, aggregates, or large bare patches of the substrate. | 1. Sub-optimal concentration of the phosphonic acid solution. 2. Poor choice of solvent leading to aggregation in solution. 3. Surface contamination preventing uniform self-assembly. 4. Insufficient reaction time. | 1. Experiment with a range of concentrations to find the optimal conditions for monolayer formation.[7] 2. Test different solvents with varying polarities.[6] 3. Implement a thorough substrate cleaning protocol prior to deposition.[12] 4. Extend the deposition time to allow for complete surface coverage. | AFM, SEM |
| XPS data shows a low phosphorus signal and/or a strong substrate signal. | 1. Incomplete surface coverage. 2. Formation of multilayers that are subsequently washed off during rinsing. 3. X-ray beam damage to the monolayer. | 1. Re-evaluate the deposition protocol (time, temperature, concentration). 2. Carefully control the rinsing step to remove only physisorbed molecules. Sonication in a fresh solvent can be effective.[9] 3. Use lower X-ray power or a shorter acquisition time. | XPS |
| FTIR/IRRAS spectra indicate poor molecular ordering. | 1. Short-chain phosphonic acids may not form well-ordered layers. 2. Substrate roughness is too high. 3. Co-adsorption of contaminants. | 1. Use longer-chain phosphonic acids, which tend to form more ordered monolayers due to stronger van der Waals interactions.[10] 2. Use smoother substrates or prepare the substrate to reduce roughness.[10] 3. Ensure the purity of the phosphonic acid and the solvent. | FTIR/IRRAS, NEXAFS |
Experimental Protocols
General Workflow for Phosphonic Acid SAM Formation and Characterization
A typical experimental workflow for preparing and characterizing phosphonic acid SAMs involves substrate preparation, monolayer deposition, and surface analysis.
Example Protocol: Phosphonic Acid SAM on Aluminum Oxide
This protocol is a synthesized example based on common practices reported in the literature.[13][14]
-
Substrate Preparation:
-
Use silicon wafers with a sputter-coated aluminum layer.
-
An alumina (B75360) (Al₂O₃) layer will naturally form upon exposure to ambient conditions.
-
The bare Al/Si substrate should be hydrophilic, with a water contact angle of less than 15°.[13]
-
-
Solution Preparation:
-
Prepare a solution of the desired phosphonic acid (e.g., perfluorodecylphosphonic acid) in a suitable solvent like ethanol (B145695) at a concentration of approximately 0.1% (wt).[13]
-
-
Monolayer Deposition:
-
Immerse the cleaned Al/Si substrates in the phosphonic acid solution at room temperature.
-
Allow the self-assembly to proceed for a sufficient duration, for example, 20 hours.[13]
-
-
Rinsing and Drying:
-
Characterization:
-
Measure the static water contact angle to assess the hydrophobicity of the surface.
-
Use AFM to visualize the surface morphology and check for completeness of the monolayer.
-
Employ XPS to determine the elemental composition of the surface and confirm the presence of phosphorus from the phosphonic acid.[5]
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of phosphonic acid monolayers on different substrates.
Table 1: Water Contact Angles on Various Phosphonic Acid Monolayers
| Phosphonic Acid | Substrate | Water Contact Angle (°) | Reference |
| Fluorinated Phosphonic Acid (FPA) | Aluminum | >110 | [1] |
| Octadecylphosphonic Acid (ODPA) | Aluminum Oxide | ~110 | [2] |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | ~108 | [15] |
| Perfluorinated Phosphonic Acid (PFPA) | Hafnium Oxide | ~115 | [16] |
Table 2: Characterization Data for ODPA and PUL Monolayers on Silicon Oxide
| Parameter | Octadecylphosphonic Acid (ODPA) | 11-Hydroxyundecylphosphonic Acid (PUL) | Reference |
| Chain Tilt Angle (NEXAFS) | 37° | 47° | [9] |
| Chain Tilt Angle (SFG) | 38° | 43° | [9] |
| ToF-SIMS Molecular Ion (M+H)⁺ | 335.27 (C₁₈H₄₀PO₃)⁺ | - | [9] |
| ToF-SIMS Molecular Ion (M-H)⁻ | 333.26 (C₁₈H₃₈PO₃)⁻ | 251.14 (C₁₁H₂₄O₄P)⁻ | [9] |
Logical Relationships and Pathways
Binding Modes of Phosphonic Acids on Oxide Surfaces
Phosphonic acids can bind to metal oxide surfaces through various coordination modes. The nature of this binding influences the stability and ordering of the monolayer.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ssp.physics.upatras.gr [ssp.physics.upatras.gr]
- 15. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Validation of Azido-PEG3-Phosphonic Acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based validation for bioconjugates synthesized using Azido-PEG3-phosphonic acid. We will explore its performance in comparison to other common bioconjugation linkers, supported by experimental data and detailed protocols.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker that plays a significant role in modern bioconjugation strategies, particularly in the realm of "click chemistry."[1][2] It features two key functional groups: an azide (B81097) group that readily participates in highly specific and efficient copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, and a phosphonic acid group.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The phosphonic acid moiety can be used for targeting or as a handle for enrichment strategies.
The validation of the resulting bioconjugate is a critical step to ensure the desired product has been formed with the correct stoichiometry and at the intended site. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and enabling detailed structural characterization.[3][4]
Mass Spectrometry for Bioconjugate Validation: A Comparative Overview
The choice of mass spectrometry technique is crucial for the successful analysis of bioconjugates. The two most common ionization methods, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each present distinct advantages and disadvantages.
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. | Generation of ions from a liquid solution by creating a fine spray of charged droplets in a strong electric field. |
| Ionization | Primarily produces singly charged ions. | Produces multiply charged ions, which allows for the analysis of high molecular weight compounds on instruments with a lower mass-to-charge range. |
| Sample Prep | Requires matrix selection and co-crystallization, which can be a source of variability. | The analyte is introduced in solution, often directly from a liquid chromatography (LC) system. |
| Throughput | Generally higher throughput and faster analysis times. | Can be slower, especially when coupled with LC for separation prior to analysis. |
| Tolerance to Buffers/Salts | More tolerant to the presence of salts and buffers. | Less tolerant to non-volatile salts and buffers, which can suppress the signal. |
| Data Complexity | Spectra can be simpler to interpret due to the prevalence of singly charged ions. | Spectra can be more complex due to the presence of multiple charge states, requiring deconvolution algorithms. |
| Suitability for PEGylated Bioconjugates | Well-suited for determining the average molecular weight and degree of PEGylation.[5] | When coupled with LC (LC-MS), it provides excellent separation of different PEGylated species and allows for detailed characterization.[5] |
Table 1: Comparison of MALDI-TOF MS and ESI-MS for Bioconjugate Analysis.
Experimental Workflow for Validation
The general workflow for validating a bioconjugation reaction using this compound with mass spectrometry involves several key steps.
Caption: Workflow for bioconjugate validation.
Comparison with Alternative Linkers
The validation of bioconjugates formed with this compound can be compared to those formed with other common linkers, such as NHS esters and maleimides.
| Linker Type | Reaction Chemistry | Mass Spectrometry Validation Considerations |
| This compound | Azide-Alkyne Cycloaddition ("Click Chemistry") | - High specificity of the reaction leads to cleaner mass spectra with fewer side products. - The presence of the phosphonic acid group can be used for enrichment of the conjugate prior to MS analysis, improving signal-to-noise. - The PEG chain can lead to a distribution of masses, which can be resolved with high-resolution MS. |
| NHS Esters | Amine-reactive (targets lysines and N-terminus) | - Can result in a heterogeneous mixture of products with varying degrees of conjugation and different conjugation sites, leading to complex mass spectra. - MS/MS is often required to identify the specific lysine (B10760008) residues that have been modified. |
| Maleimides | Thiol-reactive (targets cysteines) | - Generally more specific than NHS esters if free cysteines are present. - The stability of the maleimide-thiol linkage can be a concern and may need to be assessed by MS over time. - Can also lead to heterogeneity if multiple accessible cysteines are present. |
| Cleavable Linkers | Contain a linkage that can be cleaved under specific conditions (e.g., acid, light, reducing agents) | - MS analysis can be used to confirm both the intact conjugate and the cleavage products. - Tandem MS (MS/MS) can be designed to induce cleavage of the linker, which can aid in the identification of the conjugated species.[6][7] |
Table 2: Comparison of Mass Spectrometry Validation for Different Linker Types.
Detailed Experimental Protocol: LC-MS/MS Analysis of an this compound Conjugated Peptide
This protocol provides a general framework for the analysis of a peptide conjugated with this compound via a click reaction with an alkyne-modified peptide.
1. Sample Preparation:
-
Conjugation: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction according to established protocols.
-
Purification: Purify the conjugated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and catalyst.
-
Sample Formulation: Dissolve the purified conjugate in a solvent compatible with electrospray ionization, typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 300 µL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS fragmentation.
-
3. Data Analysis:
-
Deconvolution: Use appropriate software to deconvolute the ESI-MS spectra to obtain the zero-charge mass of the intact conjugated peptide.
-
Database Searching: For peptide mapping experiments, use a database search engine (e.g., Mascot, Sequest) to identify the peptide sequence and the modification corresponding to the this compound linker.
-
Manual Interpretation: Manually inspect the MS/MS spectra to confirm the sequence of the peptide and pinpoint the exact site of conjugation.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of information obtained from the mass spectrometry data to validate the bioconjugation.
Caption: Interpreting MS data for validation.
Conclusion
Mass spectrometry is a powerful and essential tool for the validation of bioconjugates created using this compound. Both ESI-MS and MALDI-TOF MS can provide valuable information regarding the success of the conjugation reaction. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, allows for the detailed characterization of the conjugate, including the determination of its molecular weight, the confirmation of the modification, and the localization of the conjugation site. The high specificity of the azide-alkyne cycloaddition reaction often leads to cleaner reaction profiles and simpler mass spectra compared to less specific conjugation chemistries, streamlining the validation process. The presence of the phosphonic acid group also offers a potential handle for selective enrichment, further enhancing the utility of this linker in complex biological systems.
References
- 1. enovatia.com [enovatia.com]
- 2. Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking and native mass spectrometry: A fruitful combination for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
comparing Azido-PEG3-phosphonic acid to carboxyl-PEG linkers
A Comprehensive Comparison of Azido-PEG3-phosphonic acid and Carboxyl-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical determinant of the efficacy, stability, and homogeneity of bioconjugates. This guide provides an objective, data-driven comparison between two distinct classes of PEG linkers: this compound and traditional Carboxyl-PEG linkers. We will delve into their respective conjugation chemistries, performance metrics, and provide detailed experimental protocols to inform your selection process.
Fundamental Properties and Reaction Mechanisms
This compound is a heterobifunctional linker featuring a terminal azide (B81097) (N₃) group and a phosphonic acid (PO₃H₂) group, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The azide group is tailored for bioorthogonal "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-modified molecule.[3][4] The phosphonic acid moiety serves as a robust anchor for various surfaces, particularly metal oxides, or can act as a ligand for metal ions.[3][5] The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate.[3][6]
Carboxyl-PEG linkers possess one or more carboxylic acid (-COOH) functional groups. These are among the most established linkers in bioconjugation.[7] Their reactivity is directed towards primary amines, such as the ε-amine of lysine (B10760008) residues on proteins. This reaction is not spontaneous and requires activation of the carboxyl group, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester. This ester then readily reacts with the amine to create a stable amide bond.[7][8]
Quantitative Performance Comparison
The choice between these linkers often hinges on the desired specificity, efficiency, and the nature of the final conjugate. The following tables summarize key quantitative data derived from comparative studies.
| Parameter | Azido-PEG Linker (via Click Chemistry) | Carboxyl-PEG Linker (via EDC/NHS Amide Coupling) | References |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Targets abundant lysine residues) | [1] |
| Coupling Efficiency | Nearing 100% | Variable, often requires excess reagent | [2] |
| Product Homogeneity | High (Well-defined conjugates) | Low (Heterogeneous mixture of species) | [1][] |
| Impact on Protein Function | Minimal (Site-specific conjugation preserves binding) | Can be significant (Random modification may alter conformation) | [1] |
Table 1: Comparison of Conjugation Chemistries.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | References |
| CuAAC (Copper-Catalyzed) | 10² - 10³ | Fast and efficient, but requires a copper catalyst which can be toxic to cells. | [10] |
| SPAAC (Strain-Promoted) | 10⁻¹ - 10¹ | Copper-free and bioorthogonal, ideal for live-cell applications, but generally slower than CuAAC. | [10] |
| NHS Ester-Amine Coupling | 10¹ - 10² | Rate is pH-dependent and competes with hydrolysis of the NHS ester. | [11] |
Table 2: Reaction Kinetics of Different Ligation Chemistries.
| Functional Group | Binding Strength to Metal Oxides | pH Stability Range for Surface Binding | Notes | References |
| Phosphonic Acid | Strong | Broad (acidic to neutral, pH < 8) | Forms a more stable, robust bond with metal oxide surfaces compared to carboxylates.[8][12] | [8][12] |
| Carboxylic Acid | Weaker | Limited (acidic, pH 2 - 6) | Prone to desorption from surfaces in aqueous environments, especially at neutral or basic pH.[8][12] | [8][12] |
Table 3: Comparison of Terminal Group Binding Characteristics.
Experimental Workflows and Diagrams
The distinct chemistries of these linkers lead to different experimental workflows, particularly in the context of creating Antibody-Drug Conjugates (ADCs).
Caption: Comparative workflows for ADC synthesis.
Detailed Experimental Protocols
The following are generalized protocols. Optimal conditions (e.g., molar ratios, reaction times, temperature) should be determined empirically for each specific application.
Protocol 1: Conjugation via Azido-PEG Linker (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to a drug payload functionalized with this compound.
Materials:
-
Alkyne-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-drug conjugate.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium Ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in PBS.
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. This chelating ligand stabilizes the Cu(I) oxidation state.
-
Initiate Reaction: To the protein solution, add the this compound-drug conjugate at a 5- to 20-fold molar excess.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess reagents and the catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Caption: Experimental workflow for CuAAC conjugation.
Protocol 2: Conjugation via Carboxyl-PEG Linker (EDC/NHS)
This protocol details the conjugation of a Carboxyl-PEG-modified molecule to a protein using EDC/NHS chemistry.
Materials:
-
Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.5).
-
Carboxyl-PEG-drug conjugate.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) stock solution (e.g., 10 mg/mL in water, freshly prepared).
-
NHS (N-hydroxysuccinimide) stock solution (e.g., 10 mg/mL in water or DMSO, freshly prepared).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Activation Step: Add the Carboxyl-PEG-drug conjugate to the protein solution. The molar excess will determine the average degree of labeling and must be optimized.
-
Add freshly prepared EDC and NHS to the reaction mixture. A common starting point is a 2- to 10-fold molar excess of EDC/NHS over the Carboxyl-PEG-drug.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts using a desalting column equilibrated with the desired storage buffer.
Caption: Experimental workflow for EDC/NHS conjugation.
Summary and Recommendations
The choice between this compound and Carboxyl-PEG linkers is fundamentally a choice between reaction chemistry and the desired attributes of the final product.
Choose this compound when:
-
High specificity and homogeneity are critical. The bioorthogonality of click chemistry allows for precise control over the conjugation site, leading to a well-defined product with a specific drug-to-antibody ratio.
-
Preservation of protein function is paramount. Site-specific modification avoids random labeling of lysine residues that may be crucial for antigen binding or protein stability.[1]
-
The target is a surface, not a protein. The phosphonic acid terminus provides a stable anchor to metal oxide nanoparticles and other surfaces.[5]
Choose Carboxyl-PEG linkers when:
-
A well-established, versatile method is preferred. Amide coupling is a foundational technique in bioconjugation with extensive literature.
-
Site-specific modification is not possible or necessary. If the protein does not have an engineered site for bioorthogonal chemistry, targeting native lysine residues is a common alternative.
-
Cost and simplicity are major considerations. The reagents for EDC/NHS chemistry are generally less expensive than those for click chemistry.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to MALDI-TOF MS for the Characterization of Protein-PEG Conjugates
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance a drug's pharmacokinetic and pharmacodynamic properties. This modification can improve drug solubility, increase circulating half-life, and reduce immunogenicity.[1][2] However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of attached PEG chains (different degrees of PEGylation).[3][4] This heterogeneity presents a significant analytical challenge, necessitating robust characterization methods for quality control and regulatory approval.[5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has long been a cornerstone technique for the analysis of PEGylated proteins.[1][6] This guide provides an objective comparison of MALDI-TOF MS with other common analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.
MALDI-TOF MS: A Primary Tool for PEGylation Analysis
MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the analysis of large, non-volatile biomolecules like proteins and their conjugates.[7] For decades, it has been the technique of choice for determining the average molecular weight and the degree of PEGylation in protein conjugates.[1][4] The resulting spectrum displays a distribution of peaks, where each peak corresponds to the protein molecule with a different number of attached PEG units, allowing for the assessment of product heterogeneity.[8][9]
Experimental Protocol: MALDI-TOF MS Analysis of a PEGylated Protein
This protocol outlines a general procedure for analyzing a protein-PEG conjugate. Optimization of matrix, solvent, and instrument parameters is typically required for each specific conjugate.
-
Sample Preparation :
-
Dissolve the PEGylated protein sample in a suitable solvent, typically a mixture of acetonitrile (B52724) (ACN) and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.[8]
-
-
Matrix Preparation :
-
Target Plate Spotting (Dried-Droplet Method) :
-
Pipette 0.5–1.0 µL of the matrix solution onto a spot on the MALDI target plate and allow it to air dry completely, forming a uniform layer of matrix crystals.[10][11]
-
Mix the protein-PEG conjugate solution and the matrix solution in a 1:1 volume ratio.
-
Pipette 0.5–1.0 µL of this mixture directly onto the pre-spotted matrix layer.[11]
-
Allow the spot to air dry at room temperature, permitting the analyte to co-crystallize with the matrix.
-
-
Mass Spectrometry Analysis :
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in linear mode, which is generally preferred for high molecular weight and heterogeneous samples like PEGylated proteins, as it provides better sensitivity for larger ions.[9][10] Reflector mode can be used for higher resolution of smaller conjugates.[8]
-
Acquire mass spectra by firing the nitrogen laser (337 nm) at the sample spot.[6] Adjust laser power to achieve optimal signal intensity while avoiding excessive fragmentation.
-
Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the conjugate.
-
-
Data Analysis :
-
Process the raw spectrum to determine the molecular weights of the observed peaks.
-
The spectrum will typically show a distribution of peaks corresponding to the un-PEGylated protein and the protein conjugated with one (mono-PEGylated), two (di-PEGylated), or more PEG chains. The mass difference between adjacent major peaks in the distribution corresponds to the mass of a single PEG chain.
-
The average degree of PEGylation and the overall heterogeneity of the sample can be determined from the distribution and intensity of the peaks.[1]
-
MALDI-TOF MS Experimental Workflow
Comparison with Alternative Techniques
While MALDI-TOF MS is a powerful tool, a comprehensive characterization of protein-PEG conjugates often involves orthogonal methods. Each technique offers unique advantages and limitations.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is another mass spectrometry technique that has gained popularity for analyzing PEGylated proteins, often coupled with liquid chromatography (LC-MS).[1][3]
-
Principle : ESI generates multiply charged ions from analytes in solution, which are then analyzed by a mass spectrometer (e.g., TOF, Orbitrap, or Quadrupole).[7]
-
Advantages over MALDI-TOF MS : ESI-MS often provides a more automated workflow with reduced sample preparation time.[1][3] Its coupling with LC allows for the separation of different PEGylated species before MS analysis, which can simplify complex spectra.[12]
-
Limitations : The spectra from PEGylated proteins can be very complex due to the combination of multiple charge states and the inherent polydispersity of the PEG chains, making data interpretation challenging.[1][13] While LC separation helps, significant overlap can still occur.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, independent of their elution volume.
-
Principle : SEC separates molecules based on their hydrodynamic radius. The eluent then passes through a series of detectors, including MALS, UV, and Refractive Index (RI). The MALS detector measures the intensity of scattered light at multiple angles to directly calculate the absolute molar mass of the species in each elution peak.[14]
-
Advantages over MALDI-TOF MS : SEC-MALS can accurately determine the molar mass of different species (unconjugated, mono-PEGylated, di-PEGylated, aggregates) after separation.[15] It is particularly useful because standard SEC with column calibration is unreliable for PEGylated proteins, as their conformation differs significantly from typical protein standards.[14]
-
Limitations : SEC-MALS is a lower throughput technique compared to MALDI-TOF MS. While it provides molar mass for separated peaks, it does not offer the same level of detail on the PEG chain distribution for a given species (e.g., mono-PEGylated) as MS can. Co-elution of species can complicate data interpretation.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely available and simple technique used to estimate the molecular weight of proteins.
-
Principle : Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. When subjected to an electric field in a polyacrylamide gel, they migrate based on their size.
-
Advantages over MALDI-TOF MS : It is a simple, inexpensive, and readily available method for a qualitative assessment of the PEGylation reaction, allowing for the simultaneous analysis of multiple samples.[16]
-
Limitations : SDS-PAGE provides notoriously inaccurate molecular weight estimates for PEGylated proteins.[17] The PEG moiety interacts with SDS, altering the protein's hydrodynamic radius and charge-to-mass ratio in an unpredictable way, which often leads to smeared, broadened bands and a significant overestimation of the molecular weight.[17][18] Native PAGE, which avoids the use of SDS, can provide better resolution and is a recommended alternative.[17][19]
Data Presentation: Quantitative Comparison
The choice of analytical technique depends on the specific information required. The tables below summarize the capabilities of each method and provide example data for a hypothetical 15 kDa protein conjugated with a 5 kDa PEG chain.
Table 1: Comparison of Key Performance Metrics for Characterizing Protein-PEG Conjugates
| Parameter | MALDI-TOF MS | ESI-MS | SEC-MALS | SDS-PAGE |
| Primary Information | Average MW, Degree of PEGylation, Heterogeneity/Distribution | MW of separated species, Charge state distribution | Absolute Molar Mass, Size, Aggregation, Conjugation state | Apparent MW, Qualitative assessment of reaction |
| Typical MW Range | Up to >600 kDa with specialized detectors[9] | Up to ~150 kDa; higher with specialized instruments | Broad range, suitable for large proteins and conjugates | 10–250 kDa |
| Resolution | High; resolves individual PEG oligomers on smaller conjugates[13] | High; can be complicated by charge states and PEG polydispersity | Depends on chromatographic separation | Low; bands are often broad and smeared[17] |
| Throughput | High; rapid analysis (<5 min/sample)[20] | Moderate to High (with LC) | Low to Moderate | High; multiple samples per gel |
| Sample Requirements | Low volume (µL), tolerant to salts/buffers[20] | High purity needed, sensitive to salts | µg quantity, requires specific buffer conditions | µg quantity |
| Key Limitations | Potential for ion suppression, difficulty with very large (>1 MDa) conjugates | Complex spectra, requires charge deconvolution, ion suppression | Lower throughput, resolution limited by chromatography | Inaccurate MW determination, PEG-SDS interactions[17] |
Table 2: Example Experimental Data for Characterization of a PEGylated 15 kDa Protein (Protein-5kPEG)
| Analytical Technique | Unconjugated Protein (15 kDa) | Mono-PEGylated Conjugate (~20 kDa) | Di-PEGylated Conjugate (~25 kDa) |
| MALDI-TOF MS | 15,010 Da | Broad distribution centered at 20,550 Da | Broad distribution centered at 25,810 Da |
| ESI-MS (Deconvoluted) | 15,012 Da | 20,548 Da | 25,805 Da |
| SEC-MALS | 15.1 kDa | 20.6 kDa | 25.9 kDa |
| SDS-PAGE (Apparent MW) | ~15 kDa | ~28–35 kDa (smeared band) | ~40–50 kDa (smeared band) |
Logical Framework for Method Selection
Choosing the right analytical tool depends on the stage of development and the specific questions being asked. The diagram below illustrates a logical approach to selecting a characterization method.
Conclusion
The comprehensive characterization of protein-PEG conjugates is critical for ensuring the safety and efficacy of biotherapeutics. MALDI-TOF MS stands out as a robust, high-throughput, and reliable method for determining key quality attributes such as average molecular weight, the degree of PEGylation, and product heterogeneity.[1] While it is an indispensable tool, it is most powerful when used in conjunction with orthogonal techniques. ESI-MS offers the advantage of being coupled to liquid chromatography for prior separation, SEC-MALS provides accurate absolute molar mass and aggregation data, and gel electrophoresis serves as a simple, albeit qualitative, screening tool.[3][14][17] By understanding the strengths and weaknesses of each method, researchers can develop a comprehensive analytical strategy to fully characterize these complex but vital therapeutic molecules.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. covalx.com [covalx.com]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. wyatt.com [wyatt.com]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 20. MALDI-TOF | Bruker [bruker.com]
Characterization of Azido-PEG3-Phosphonic Acid: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Azido-PEG3-phosphonic acid is paramount for successful bioconjugation and the development of novel therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of this versatile linker, supported by expected experimental data and detailed protocols.
This compound is a hydrophilic, heterobifunctional linker incorporating an azide (B81097) group for "click chemistry" applications and a phosphonic acid moiety for surface binding or introduction of a negative charge. Accurate determination of its structure and purity is crucial for ensuring reproducibility and efficacy in downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure and purity of a compound. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR is essential for unambiguous characterization.
Expected NMR Data
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | a (-CH₂-N₃) | ~3.38 | Triplet | ~5.0 |
| b, c, d, e (-O-CH₂-CH₂-O-) | 3.65 - 3.75 | Multiplet | ||
| f (-CH₂-P) | ~1.8 - 2.0 | Multiplet | ||
| ¹³C | 1 (-CH₂-N₃) | ~50.6 | ||
| 2, 3, 4, 5 (-O-CH₂-CH₂-O-) | ~70-71 | |||
| 6 (-CH₂-P) | ~25-30 | Doublet | ~130-140 | |
| ³¹P | -PO(OH)₂ | 15 - 25 (pH dependent) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR and 85% H₃PO₄ for ³¹P NMR. Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and pH.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often preferred for its compatibility with the hydrophilic PEG chain and the phosphonic acid group.
-
For ³¹P NMR in D₂O, the pH of the solution should be recorded as the chemical shift of the phosphorus nucleus is pH-dependent.[1][2]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques (e.g., presaturation) may be necessary if a residual protonated solvent peak is present.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal-to-noise.
-
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P spectrum.
-
A smaller number of scans is typically sufficient compared to ¹³C NMR.
-
NMR Characterization Workflow
Comparison with Alternative Characterization Techniques
While NMR provides unparalleled structural detail, other techniques can offer complementary information, particularly regarding molecular weight, purity, and the presence of specific functional groups.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, purity, and quantification. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to mass spectrometry, can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., azide, P=O, C-O). | Fast, simple sample preparation, good for qualitative analysis. | Provides limited structural information, not ideal for quantification. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural confirmation. | High sensitivity, accurate mass determination. | Can be destructive, may require derivatization, fragmentation can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | High resolution, excellent for separating impurities, quantitative. | Requires reference standards for identification, provides no structural information on its own. |
Experimental Protocols for Alternative Techniques
1. FTIR Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two KBr or NaCl plates. Alternatively, a thin film can be cast on a salt plate from a volatile solvent.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Peaks: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.[3] A broad absorption in the region of 2500-3300 cm⁻¹ (O-H stretch) and a strong band around 1200-950 cm⁻¹ (P=O stretch) are indicative of the phosphonic acid group. The prominent C-O stretching of the PEG backbone will appear around 1100 cm⁻¹.
2. Mass Spectrometry (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.
-
Data Acquisition: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.
-
Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ and sodiated adduct [M+Na]⁺ are expected. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed. The exact mass measurement can be used to confirm the elemental composition.
3. High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this polar molecule.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection and quantification.
Logical Relationship of Characterization Techniques
References
Phosphonic Acid vs. Carboxylic Acid for Surface Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a molecular anchor for surface modification is critical to the performance and stability of a wide range of applications, from biomedical implants to perovskite solar cells. This guide provides an objective comparison of two of the most common anchoring groups, phosphonic acid and carboxylic acid, with a focus on their surface binding properties, supported by experimental data.
Phosphonic acids generally exhibit a stronger and more stable binding to metal oxide surfaces compared to carboxylic acids. This enhanced affinity is attributed to the potential for multidentate binding and the intrinsic properties of the phosphonate (B1237965) group. Experimental evidence consistently demonstrates the superiority of phosphonic acids in forming robust and well-ordered self-assembled monolayers (SAMs).
Key Advantages of Phosphonic Acid over Carboxylic Acid:
-
Stronger Binding Affinity: Phosphonic acids form more stable bonds with metal oxide surfaces.[1][2] This is due to the ability of the phosphonic acid group to form mono-, bi-, and tridentate linkages with the surface metal atoms.[3][4][5] In contrast, carboxylic acids typically bind in a monodentate or bidentate fashion.[5]
-
Enhanced Stability: Self-assembled monolayers (SAMs) formed from phosphonic acids are more stable and well-ordered.[3][6] This increased stability is crucial for applications requiring long-term performance and resistance to harsh conditions.
-
Improved Device Performance: In applications like perovskite solar cells, the stronger anchoring of phosphonic acid groups contributes to improved stability and efficiency of the devices.[7] While carboxylic acids may offer advantages in charge transfer, the robust binding of phosphonic acids is key to long-term operational stability.[7]
-
Versatility in pH: Phosphonic acids provide colloidal stability over a broader pH range compared to carboxylic acids, making them suitable for a wider array of applications in aqueous environments.[8][9]
Quantitative Data Comparison
The following table summarizes key quantitative data from comparative studies of phosphonic acid and carboxylic acid surface binding.
| Parameter | Phosphonic Acid Modifier | Carboxylic Acid Modifier | Substrate | Key Findings | Reference |
| Coefficient of Friction | Lower | Higher | Ti-6Al-4V | Phosphonic acid SAMs exhibit superior tribological properties. | [3][10] |
| Adhesion | Lower | Higher | Ti-6Al-4V | Indicates a more stable and less reactive surface with phosphonic acid modification. | [3][10] |
| Wear Rate | Lower | Higher | Ti-6Al-4V | Demonstrates the enhanced durability of phosphonic acid monolayers. | [3][10] |
| Binding Energy (XPS) | Higher Shift in Pb 4f | Lower Shift in Pb 4f | SnO₂ | A larger shift indicates a stronger interaction with the surface. | [7] |
| Colloidal Stability (pH range) | < 8 | 2 - 6 | Hafnium Oxide Nanocrystals | Phosphonic acids offer stability over a wider pH range in aqueous media. | [8][9] |
| Power Conversion Efficiency (PCE) of PSCs | 23.99% | 23.56% | SnO₂ | Both improve PCE over control, with phosphonic acid showing a slight edge individually. | [7] |
| PCE Stability (1500h @ 25°C) | Maintained >91% (in mixed SAM) | Maintained 82% (control) | SnO₂ | The stability of devices with phosphonic acid-containing SAMs is significantly higher. | [7] |
Binding Mechanisms
The enhanced binding of phosphonic acid to metal oxide surfaces is a result of its ability to form multiple bonds with the surface. This multidentate binding creates a more stable and robust anchor compared to the typically less complex binding of carboxylic acids.
Caption: Potential binding modes of phosphonic and carboxylic acids on a metal oxide surface.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of phosphonic and carboxylic acid surface binding.
Self-Assembled Monolayer (SAM) Formation and Characterization on Ti-6Al-4V
-
Objective: To compare the physicochemical properties of SAMs formed from carboxylic and phosphonic acids on a titanium alloy substrate.[3][10]
-
Materials:
-
Substrate: Ti-6Al-4V coated on Si (100) wafers.
-
Modifiers: Perfluorodecanoic acid (PFDA) for the carboxylic acid SAM and perfluorodecylphosphonic acid (PFDPA) for the phosphonic acid SAM.
-
-
Protocol:
-
Substrate Cleaning: The Ti-6Al-4V surfaces are cleaned using radiofrequency oxygen plasma for 15 minutes to oxidize the surface and create hydroxyl groups, which act as active sites for SAM formation.
-
SAM Deposition (Liquid Phase Deposition): The cleaned substrates are immersed in solutions of the respective acid modifiers.
-
Characterization:
-
Contact Angle Measurement and Surface Free Energy (SFE) Calculation: To assess the hydrophobicity and surface energy of the modified surfaces.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and confirm the presence and binding state of the SAMs.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface and understand the molecular orientation within the SAM.[3]
-
Tribological Testing (Nano- and Millinewton Load Ranges): To measure the coefficient of friction, adhesion, and wear rate of the modified surfaces.
-
-
Colloidal Stability of Metal Oxide Nanocrystals
-
Objective: To map the pH-dependent binding affinity and colloidal stability of ligands on metal oxide nanocrystals.[8][9]
-
Materials:
-
Nanocrystals: Hafnium oxide nanocrystals as a model system.
-
Ligands: Carboxylic acids, phosphonic acids, and catechols.
-
-
Protocol:
-
Ligand Exchange: The nanocrystals are functionalized with the different ligands.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the ligand binding and exchange at the nanocrystal surface.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size of the nanocrystals and assess their colloidal stability across a range of pH values.
-
-
Experimental Workflow for SAM Characterization
The following diagram illustrates a typical workflow for the formation and characterization of self-assembled monolayers.
Caption: A generalized workflow for the fabrication and analysis of self-assembled monolayers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different length PEG linkers for surface modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique for enhancing the biocompatibility and performance of materials in biological environments. The length of the PEG linker is a critical design parameter that significantly dictates the resulting physicochemical and biological properties of the modified surface. This guide provides an objective, data-driven comparison of different length PEG linkers for surface modification, empowering researchers to make informed decisions for their specific applications, from drug delivery systems to implantable devices.
The Impact of PEG Linker Length on Surface Properties
The primary role of PEGylation in surface modification is to create a hydrophilic, sterically hindered barrier that minimizes non-specific interactions with proteins and cells. This "stealth" characteristic is crucial for improving the in vivo circulation time of nanoparticles, reducing the foreign body response to implants, and enhancing the signal-to-noise ratio in biosensors. The length of the PEG chain directly influences the thickness and density of this protective layer.
-
Short PEG Linkers (e.g., < 2 kDa): These linkers provide a foundational level of hydrophilicity and protein resistance. However, the resulting PEG layer is often thin and may not be sufficient to prevent interaction with smaller proteins or to fully inhibit cell adhesion. In some applications, shorter linkers are preferred to minimize steric hindrance and allow for specific ligand-receptor interactions.[1]
-
Intermediate PEG Linkers (e.g., 2 kDa - 5 kDa): This range often represents a balance between creating an effective steric barrier and maintaining the functionality of conjugated targeting moieties.[1] Studies have shown that linkers in this range can significantly reduce protein adsorption and cellular uptake by phagocytic cells.[2][3]
-
Long PEG Linkers (e.g., > 5 kDa): Longer PEG chains generally create a more dense and thicker "brush" conformation on the surface, offering superior resistance to protein adsorption and opsonization.[2][4] This is particularly advantageous for applications requiring long circulation times in the bloodstream, such as drug-loaded nanoparticles, as it helps evade the reticuloendothelial system.[5][6] However, excessively long chains can sometimes impede the desired interaction of a targeted nanoparticle with its target cell.[2]
Quantitative Comparison of Performance Metrics
The selection of an optimal PEG linker length is application-dependent. The following tables summarize quantitative data from various studies, highlighting the impact of PEG molecular weight on key performance indicators.
Table 1: Effect of PEG Linker Length on Protein Adsorption
| PEG Linker MW (Da) | Surface Type | Protein | Protein Adsorption (ng/cm²) | Key Finding |
| Control (Unmodified) | Niobium Oxide | Fibrinogen | ~250 | High level of non-specific protein adsorption.[7] |
| ~2,000 | Niobium Oxide | Fibrinogen | < 50 | Significant reduction in protein adsorption with PEGylation.[7] |
| ~5,000 | Gold Nanoparticles | Fetal Bovine Serum | Markedly low | Monodisperse PEG leads to lower protein adsorption compared to polydisperse PEG.[8] |
| ~10,000 | Lipid Nanoparticles | Human Plasma | Reduced vs. shorter PEGs | Increasing PEG length reduced overall protein adsorption and affinity for apolipoproteins.[2] |
Table 2: Influence of PEG Linker Length on Cellular Interactions
| PEG Linker MW (Da) | System | Cell Type | Outcome Metric | Key Finding |
| 650 | Nanocarriers | Dendritic Cells (DC2.4) | Highest Targeting | Shorter PEG linkers showed the best targeting efficiency for this specific cell line.[1] |
| 2,000 | Liposomes | KB cells (in vivo) | Tumor size reduction | Less effective tumor size reduction compared to longer linkers in vivo.[5][6] |
| 3,400 | Microparticles | P-selectin Substrate | 4.5-fold increase in adhesion | Longer PEG spacers enhanced adhesion frequency under shear flow conditions.[9] |
| 5,000 | Nanocarriers | Primary Dendritic Cells | Highest Targeting | Longer PEG linkers were required for specific accumulation in primary immune cells.[1] |
| 10,000 | Liposomes | KB cells (in vivo) | >40% tumor size reduction | The longest PEG linker tested demonstrated the most significant anti-tumor activity in vivo.[5][6] |
Table 3: Impact of PEG Linker Length on Surface Wettability
| PEG Linker MW | Surface | Measurement | Contact Angle (°) | Key Finding |
| N/A (Unmodified) | Polystyrene | Water Contact Angle | ~90° | Native polystyrene is hydrophobic. |
| ~2,000 (5 kDa total) | Chitosan | Zeta Potential | +7.4 to +35.0 mV | Zeta potential is influenced by PEG MW and grafting density.[3] |
| ~5,000 (10 kDa total) | Liposomes | Zeta Potential | Approaching neutral | As PEG length increases, it can sterically shield the surface charge, neutralizing the zeta potential.[5] |
| Comparable Lengths | Silica-Titania | Hydration Capacity | Higher for PEG | PEG chains incorporate more water molecules per hydrophilic group compared to dextran.[10] |
Visualizing the Experimental Workflow
The process of comparing different PEG linker lengths for a specific application follows a systematic workflow. The diagram below illustrates the key steps involved, from surface preparation to functional assessment.
Caption: Workflow for comparative analysis of different length PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PEGylated surfaces. Below are protocols for key experiments cited in the comparison.
Protocol 1: Protein Adsorption Assay via X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To quantify the amount of protein adsorbed onto PEGylated and control surfaces.
-
Materials:
-
PEG-modified and control substrates.
-
Protein solution (e.g., Fibrinogen or Bovine Serum Albumin at 1 mg/mL in Phosphate Buffered Saline - PBS).
-
High-purity water.
-
Nitrogen gas stream.
-
XPS instrument.
-
-
Procedure:
-
Immerse the PEGylated and control substrates in the protein solution for a defined period (e.g., 60 minutes) at 37°C to allow for protein adsorption.
-
Gently rinse the substrates with PBS followed by high-purity water to remove non-adsorbed protein.
-
Dry the samples carefully under a stream of nitrogen gas.
-
Analyze the elemental composition of the surface using XPS. The nitrogen (N 1s) signal is indicative of adsorbed protein, as PEG and many common substrates do not contain nitrogen.
-
Quantify the amount of adsorbed protein by correlating the N 1s signal intensity with calibration standards.[4][7]
-
Protocol 2: In Vitro Cellular Uptake Assay via Flow Cytometry
-
Objective: To compare the cellular uptake of nanoparticles modified with different PEG linker lengths.
-
Materials:
-
Fluorescently labeled nanoparticles PEGylated with various linker lengths.
-
Target cell line (e.g., RAW 264.7 macrophages).
-
Complete cell culture medium.
-
PBS.
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed the target cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled PEGylated nanoparticles at a defined concentration for a specific time period (e.g., 4 hours). Include an untreated cell group as a negative control.
-
Washing: Wash the cells three times with cold PBS to remove any nanoparticles that have not been internalized.
-
Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).
-
Analysis: Analyze the fluorescence intensity of the individual cells using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the extent of nanoparticle uptake.[1][3]
-
Protocol 3: Surface Wettability via Contact Angle Goniometry
-
Objective: To assess the hydrophilicity of surfaces modified with different PEG linker lengths.
-
Materials:
-
PEG-modified and control substrates.
-
Contact angle goniometer.
-
High-purity water.
-
-
Procedure:
-
Place the substrate on the sample stage of the goniometer.
-
Dispense a small droplet of high-purity water (e.g., 2-5 µL) onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Software is used to measure the angle formed between the substrate surface and the tangent of the droplet. This is the static contact angle.
-
A lower contact angle indicates greater hydrophilicity. Perform measurements at multiple locations on each sample to ensure reproducibility.[11]
-
Conclusion
The choice of PEG linker length is a critical optimization step in the design of materials for biological applications. While longer PEG linkers ( >5 kDa) are generally superior for minimizing protein adsorption and prolonging in vivo circulation, shorter to intermediate lengths may be advantageous when specific cell targeting or ligand-receptor interactions are desired.[5][6] The optimal length is often a compromise between maximizing the "stealth" properties and maintaining biological activity. The experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to rationally design and validate their surface modification strategies.
References
- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to ToF-SIMS Analysis for Surface-Bound Phosphonic Acids
For researchers, scientists, and drug development professionals, understanding the precise molecular composition of functionalized surfaces is critical. Phosphonic acids are widely used to modify oxide surfaces on materials like titanium and silicon for applications ranging from biomedical implants to electronic sensors.[1][2][3] Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has emerged as a powerful technique for characterizing these surface modifications, offering detailed molecular information.
This guide provides an objective comparison of ToF-SIMS with the commonly used alternative, X-ray Photoelectron Spectroscopy (XPS), supported by experimental data and protocols for the analysis of surface-bound phosphonic acid monolayers.
ToF-SIMS vs. XPS: A Head-to-Head Comparison
Both ToF-SIMS and XPS are highly surface-sensitive techniques, but they provide different and often complementary information.[4][5]
-
ToF-SIMS excels at providing detailed molecular and elemental information from the top 1-2 nanometers of a surface. It uses a pulsed primary ion beam to desorb and ionize species from the surface, which are then identified by their mass-to-charge ratio.[4] This makes it exceptionally sensitive for detecting molecular fragments and even intact molecular ions of the phosphonic acid and its binding to the substrate.[2]
-
XPS provides quantitative elemental composition and chemical state information from the top 1-10 nanometers.[4][6] It uses X-rays to eject core-level electrons from atoms, and the kinetic energy of these electrons is measured to identify the elements and their oxidation or bonding states.[4] While excellent for quantifying the amount of phosphorus, carbon, and oxygen on the surface, it struggles to provide detailed molecular structure information for larger organic molecules.[6]
The key distinction lies in the type of information each technique provides: ToF-SIMS answers "What molecules are present and where?" while XPS answers "What elements are present and in what quantity and chemical state?".[4]
Table 1: Quantitative Comparison of ToF-SIMS and XPS for Phosphonic Acid Analysis
| Feature | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | X-ray Photoelectron Spectroscopy (XPS) |
| Primary Information | Molecular structure, elemental composition, isotopic ratios | Quantitative elemental composition, chemical/oxidation state |
| Analysis Depth | ~1-2 nm | ~1-10 nm |
| Sensitivity | High (ppm to ppb range) | Moderate (typically >0.1 atomic %) |
| Key Data for PAs | Detection of molecular ion (e.g., M-H⁻, M+H⁺) and characteristic fragments (e.g., PO₂⁻, PO₃⁻), substrate-adduct ions (e.g., TiPO₃⁺) which confirm binding.[1][2] | Quantification of P, C, O, and substrate elements (e.g., Ti, Si).[1][2] P 2p or P 2s peaks confirm presence.[2] |
| Quantification | Semi-quantitative; requires standards for accurate quantification.[6] Excellent correlation with XPS data has been shown.[7][8] | Highly quantitative without the need for standards.[4][9] |
| Spatial Resolution | High (sub-micron imaging) | Lower (typically >10 µm) |
| Sample Damage | Low (static SIMS conditions keep the total ion dose <1x10¹² ions/cm² to ensure minimal damage).[2] | Generally non-destructive for phosphonic acids. |
Experimental Workflow & Protocols
A successful analysis of phosphonic acid monolayers requires careful sample preparation and precise instrument operation.
ToF-SIMS Experimental Workflow
The general workflow for analyzing a phosphonic acid-modified surface using ToF-SIMS involves several key stages, from initial substrate cleaning to final data interpretation.
Caption: General workflow for ToF-SIMS analysis of phosphonic acid SAMs.
Detailed Experimental Protocol: ToF-SIMS
This protocol is a composite based on typical procedures for analyzing phosphonic acid monolayers on oxide surfaces like titanium or silicon.[1][2]
-
Sample Preparation (T-BAG Method) :
-
Clean the substrate (e.g., silicon wafer with native oxide) via sonication in acetone (B3395972) and ethanol, followed by oxygen plasma or piranha solution treatment to create a hydrophilic, hydroxylated surface.
-
Prepare a solution of the desired phosphonic acid (e.g., octadecylphosphonic acid, ODPA) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Immerse the cleaned substrate in the phosphonic acid solution for a specified duration (e.g., 24-72 hours) at room temperature to allow for self-assembly. This process is often referred to as the "Tethering by Aggregation and Growth" (T-BAG) method.[1][2]
-
Remove the substrate, rinse thoroughly with the solvent (e.g., THF, ethanol) to remove physisorbed molecules, and dry under a stream of inert gas (e.g., N₂).
-
-
ToF-SIMS Instrumentation and Data Acquisition :
-
Instrument : IONTOF 5-100 or Physical Electronics PHI 7200 ToF-SIMS spectrometer.[1][2]
-
Primary Ion Source : A pulsed 25 keV Bi₃⁺ or 8 keV Cs⁺ primary ion source is commonly used for high mass resolution and secondary ion yield.[1][2]
-
Analysis Mode : Operate in high-current bunched mode for high mass resolution.[2]
-
Ion Dose : Maintain a total primary ion dose below the static SIMS limit of 1x10¹² ions/cm² to ensure analysis of the intact monolayer without significant sputter-induced damage.[2]
-
Charge Neutralization : Use a low-energy electron flood gun to compensate for charging on insulating or semi-conducting samples.[10]
-
Data Collection : Acquire both positive and negative secondary ion spectra over a mass range of m/z 0-1000.[1]
-
-
Data Analysis :
-
Mass Calibration : Calibrate positive ion spectra using known hydrocarbon peaks (e.g., CH₃⁺, C₂H₃⁺, C₃H₅⁺).[2] Calibrate negative ion spectra using CH⁻, C₂H⁻, and OH⁻, and if present, characteristic substrate or molecule peaks like PO₃⁻.[1][2]
-
Peak Identification : Identify characteristic negative ions such as PO₂⁻ and PO₃⁻, and the molecular ion (M-H)⁻. In positive spectra, look for fragments of the alkyl chain and adducts with the substrate, such as SiC₁₈H₃₈PO₃⁺ or TiPO₃⁺, which are strong indicators of covalent binding.[1][2]
-
Visualizing Surface Binding
The interaction between the phosphonic acid headgroup and the metal oxide surface is key to the formation of a stable monolayer. ToF-SIMS can detect fragments that confirm this chemical bond.
Caption: Phosphonic acid binding to a hydroxylated metal oxide surface.
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 5. Application of XPS and ToF-SIMS for surface chemical analysis of DNA microarrays and their substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phi.com [phi.com]
- 7. ToF-SIMS investigation of octadecylphosphonic acid monolayers on a mica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phi.com [phi.com]
- 10. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum [mdpi.com]
A Comparative Guide to Surface Functionalization: Azido-PEG3-Phosphonic Acid vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azido-PEG3-phosphonic acid with alternative surface modification molecules, focusing on the quantification of surface coverage. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the optimal surface chemistry for your research and development needs.
Data Presentation: Quantitative Comparison of Surface Coverage
The selection of an appropriate anchoring group is critical for achieving desired surface densities of molecules for applications ranging from biosensing to targeted drug delivery. This section provides a comparative overview of the surface coverage achieved with phosphonic acid, silane, and carboxylic acid-based linkers.
| Anchoring Group | Substrate | Molecule | Surface Coverage/Loading | Key Findings & Stability | Reference |
| Phosphonic Acid | Titanium Alloy (Ti-6Al-4V) | Alkylphosphonate | ~4 times greater than siloxanes | Phosphonate monolayers exhibit significantly higher surface loading and superior hydrolytic stability at physiological pH compared to siloxanes. | [1][2] |
| Siloxane | Titanium Alloy (Ti-6Al-4V) | Alkylsiloxane | - | Lower surface loading and poor hydrolytic stability at pH 7.5. | [1][2] |
| Phosphonic Acid | Mesoporous TiO2 | Porphyrin Sensitizer | - | Phosphonates are considerably less labile (more stable) under alkaline conditions compared to carboxylates. | [3] |
| Carboxylic Acid | Mesoporous TiO2 | Porphyrin Sensitizer | ~2 times greater than phosphonates and siloxanes | Achieves higher surface coverage but is readily leached from the metal oxide surface under alkaline conditions. | [3] |
| Silatrane (Siloxy) | Mesoporous TiO2 | Porphyrin Sensitizer | - | Most resistant to leaching from the surface, conferring the greatest stability. | [3] |
Experimental Protocols
Detailed methodologies for quantifying the surface coverage of this compound and its alternatives are provided below. These protocols are based on established analytical techniques and can be adapted to specific experimental conditions.
Quantification of Surface Azide (B81097) Groups using Fluorescence
This protocol describes a method for quantifying the number of accessible azide groups on a functionalized surface using a fluorescent probe with a terminal alkyne group (e.g., a DBCO-fluorophore conjugate) via a copper-free click chemistry reaction.
Materials:
-
Azide-functionalized substrate (e.g., with this compound)
-
DBCO-fluorophore conjugate (e.g., DBCO-FITC) of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Preparation of Standards: Prepare a standard curve of the DBCO-fluorophore conjugate in PBS by making serial dilutions of a stock solution. Measure the fluorescence intensity of each standard.
-
Reaction Setup: Incubate the azide-functionalized substrate in a solution of the DBCO-fluorophore conjugate in PBS at a known concentration. The concentration should be in excess to ensure saturation of the surface azide groups. A control substrate without azide functionalization should be run in parallel to account for non-specific binding.
-
Incubation: Gently agitate the samples at room temperature for 2-4 hours, protected from light.
-
Washing: After incubation, thoroughly wash the substrates with PBS to remove any unbound DBCO-fluorophore.
-
Fluorescence Measurement:
-
For planar surfaces: Measure the fluorescence intensity directly from the surface using a plate reader or a fluorescence microscope.
-
For nanoparticles: The nanoparticles can be separated from the supernatant by centrifugation. The amount of unreacted DBCO-fluorophore in the supernatant is then quantified. The difference between the initial amount of the fluorophore and the amount in the supernatant corresponds to the amount clicked to the nanoparticles. Alternatively, a method involving a clickable and cleavable fluorescent compound can be used, where the fluorophore is liberated after reaction and quantified in solution[4][5].
-
-
Quantification: Using the standard curve, determine the amount of DBCO-fluorophore bound to the surface. This value can then be used to calculate the surface density of azide groups (e.g., in molecules/cm² or pmol/cm²).
X-ray Photoelectron Spectroscopy (XPS) for Surface Coverage Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface.
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Sample Preparation: The functionalized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface. For an this compound functionalized surface, peaks for C 1s, O 1s, N 1s, P 2p, and the substrate elements are expected.
-
High-Resolution Scans: High-resolution scans are acquired for the specific elements of interest (N 1s for the azide group, P 2p for the phosphonic acid, and C 1s for the PEG linker).
-
Data Analysis:
-
The high-resolution N 1s spectrum is of particular interest for confirming the presence of the azide group, which typically shows two peaks corresponding to the central, positively charged nitrogen atom and the two terminal, negatively charged nitrogen atoms in a 1:2 ratio.
-
The atomic concentrations of the elements are determined from the peak areas after correcting for their respective sensitivity factors. .
-
The surface coverage can be estimated by analyzing the attenuation of the substrate signal after monolayer formation or by quantifying the amount of nitrogen and phosphorus present.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for In-Situ Monitoring of Layer Formation
QCM-D is a real-time, surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor as molecules adsorb to its surface. This allows for the in-situ monitoring of monolayer formation and the quantification of the adsorbed mass.
Instrumentation:
-
QCM-D instrument with gold-coated quartz crystal sensors.
Procedure:
-
Sensor Cleaning and Baseline: Clean the gold-coated QCM-D sensor, typically with a UV/ozone treatment followed by rinsing with high-purity water and ethanol (B145695), and drying under a stream of nitrogen. Mount the sensor in the QCM-D chamber and establish a stable baseline in the desired solvent (e.g., ethanol or a buffer solution).
-
Monolayer Formation: Introduce a solution of this compound (or the alternative molecule) into the chamber. The formation of the self-assembled monolayer will be observed as a decrease in the resonance frequency (Δf) and a change in dissipation (ΔD).
-
Rinsing: After the frequency and dissipation signals have stabilized, indicating the completion of monolayer formation, rinse the chamber with fresh solvent to remove any non-adsorbed molecules.
-
Data Analysis:
-
The Sauerbrey equation can be used to convert the change in frequency (Δf) to the adsorbed mass per unit area (Δm) for rigid layers (low ΔD).
-
For viscoelastic layers (higher ΔD), more complex modeling is required to determine the mass, thickness, and viscoelastic properties of the adsorbed layer.
-
The surface coverage in terms of molecules/cm² can be calculated from the adsorbed mass and the molecular weight of the adsorbing molecule.
-
Mandatory Visualization
Experimental Workflow for Biosensor Functionalization and Analyte Detection
The following diagram illustrates a typical workflow for the functionalization of a biosensor surface with this compound, followed by the immobilization of a biorecognition element via click chemistry for subsequent analyte detection.
Caption: Workflow for biosensor surface functionalization and analyte detection.
Logical Relationship of Surface Functionalization Alternatives
This diagram illustrates the relationship between the desired surface functionality (azide group for click chemistry) and the different anchoring chemistries discussed in this guide.
Caption: Alternatives for azide-functionalized surface modification.
References
- 1. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Surface Hydrophilicity: A Comparative Analysis of Key Methodologies
For researchers, scientists, and drug development professionals, the ability to precisely control and verify the hydrophilicity of a surface is paramount. From optimizing biomaterial interactions to enhancing drug delivery systems, the degree of wettability can dictate experimental success. This guide provides an objective comparison of prevalent techniques for evaluating surface hydrophilicity, supported by experimental data and detailed protocols to ensure reliable and reproducible results.
The modification of a material's surface properties is a critical step in a vast array of scientific applications. Altering a surface to be more hydrophilic (water-attracting) or hydrophobic (water-repelling) can dramatically influence its performance. Consequently, the accurate evaluation of these changes is not just a procedural formality but a cornerstone of robust research and development. This guide focuses on three primary methods for this evaluation: Contact Angle Goniometry, Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and Atomic Force Microscopy (AFM).
Comparing the Techniques: A Side-by-Side Look
Each method offers unique advantages and provides different insights into the surface's interaction with water. The choice of technique often depends on the specific research question, the nature of the surface, and the level of detail required.
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Contact Angle Goniometry | Optical measurement of the angle a liquid droplet forms on a solid surface. | Surface wettability, hydrophilicity/hydrophobicity, surface free energy. | Rapid, quantitative, highly surface-sensitive, relatively low cost. | Indirect chemical information, sensitive to surface roughness and contamination. |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal sensor as molecules adsorb to its surface. | Mass and viscoelastic properties of adsorbed layers (including water), kinetics of adsorption/desorption. | Real-time analysis, high sensitivity to mass changes, provides information on the structure of the adsorbed layer. | Indirect measure of hydrophilicity, requires specialized sensors and equipment. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that measures forces between a sharp tip and a surface. | Surface topography, adhesion forces, and surface energy at the nanoscale. | High spatial resolution, can map variations in hydrophilicity across a surface, direct measurement of interaction forces. | Slower data acquisition, requires specialized probes and expertise, can be sensitive to environmental conditions. |
The Impact of Surface Modification on Hydrophilicity: Quantitative Data
Surface modification techniques are employed to tailor the surface properties of materials for specific applications. The following tables summarize the effect of common modification methods on the water contact angle of various substrates, providing a quantitative measure of the change in hydrophilicity. A lower contact angle indicates a more hydrophilic surface.
Table 1: Effect of Plasma Treatment on Water Contact Angle of Polymers [1][2][3][4]
| Polymer | Untreated Water Contact Angle (°) | Plasma Treatment Time | Treated Water Contact Angle (°) |
| Polystyrene (PS) | 80 - 90 | 10 seconds | 40 |
| Polyethylene (PE) | ~102 | 3 seconds | 52 |
| Polypropylene (PP) | >100 | 3 seconds | 64 |
| Poly(ethylene terephthalate) (PET) | 80 | 10 seconds | 60 |
| Polycarbonate (PC) | ~80 | 45 seconds | 6.32 |
| Polymethyl Methacrylate (PMMA) | ~65 | - | 50 |
Table 2: Comparison of Different Surface Modification Methods [5]
| Substrate | Modification Method | Untreated Water Contact Angle (°) | Treated Water Contact Angle (°) |
| Silicon Wafer | Oxygen Plasma | 30 - 50 | < 10 |
| Silicon Wafer | Silanization (hydrophilic silane) | 30 - 50 | 20 - 40 |
| Gold | Thiol Self-Assembled Monolayer (hydrophilic) | ~90 | < 20 |
| Gold | Thiol Self-Assembled Monolayer (hydrophobic) | ~90 | > 100 |
Experimental Workflows and Principles
Understanding the logical flow of experiments and the fundamental principles of each technique is crucial for proper execution and data interpretation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed, step-by-step protocols for each of the discussed techniques.
I. Contact Angle Measurement (Sessile Drop Method)
This is the most direct and common method for determining the hydrophilicity of a surface.[6][7]
1. Sample Preparation:
-
Ensure the sample surface is clean and free of contaminants. Use appropriate solvents and cleaning methods for the specific material.
-
Handle the sample with clean tweezers to avoid transferring oils from fingers.
-
Place the sample on the goniometer stage and ensure it is level.
2. Instrument Setup:
-
Use a high-purity liquid for the measurement, typically deionized water for hydrophilicity assessment.
-
Ensure the syringe and needle are clean and free of air bubbles.
-
Adjust the lighting and camera focus to obtain a clear profile of the droplet.
3. Measurement Procedure:
-
Carefully dispense a droplet of a specific volume (e.g., 2-5 µL) onto the sample surface. The needle tip should be close to the surface to minimize the impact velocity.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet.
-
Use the instrument's software to analyze the image and determine the contact angle. This is typically done by fitting the droplet shape to a mathematical model (e.g., Young-Laplace).
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance and account for any surface heterogeneity.
4. Advancing and Receding Angles (Optional but Recommended):
-
To measure the advancing angle, slowly add more liquid to the sessile drop and record the angle just as the contact line begins to move outward.[6]
-
To measure the receding angle, slowly withdraw liquid from the drop and record the angle just as the contact line begins to retract.[6]
-
The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.
II. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D indirectly assesses hydrophilicity by monitoring the adsorption of molecules (e.g., proteins, polymers, or water itself) to the surface. Hydrophilic surfaces often exhibit different adsorption kinetics and result in a more hydrated, dissipative layer compared to hydrophobic surfaces.[8][9][10]
1. Sensor Preparation:
-
Select a QCM-D sensor with a coating that matches the material of interest or can be modified to mimic it.
-
Clean the sensor according to the manufacturer's instructions to ensure a pristine surface. This may involve UV/ozone treatment, solvent washing, or plasma cleaning.
-
If necessary, apply the surface modification to be tested onto the sensor surface.
2. Instrument Setup:
-
Mount the sensor in the QCM-D flow module.
-
Establish a stable baseline by flowing a buffer solution (e.g., phosphate-buffered saline or pure water) over the sensor surface until the frequency and dissipation signals are constant.
3. Adsorption Measurement:
-
Introduce a solution containing the probe molecule (e.g., a protein solution like bovine serum albumin, BSA) into the flow cell at a constant flow rate.
-
Monitor the change in resonance frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption. An increase in dissipation suggests the formation of a soft, viscoelastic layer.
-
Typically, a more hydrophilic surface will lead to a thicker, more hydrated (and thus more dissipative) adsorbed layer for certain proteins.
4. Rinsing and Analysis:
-
After the adsorption has reached a plateau, switch back to the buffer solution to rinse away any loosely bound molecules.
-
The final changes in frequency and dissipation provide information about the irreversibly adsorbed mass and the viscoelastic properties of the adlayer.
-
By comparing the QCM-D responses on surfaces with different modifications, one can infer differences in their hydrophilicity and interaction with the probe molecule.
III. Atomic Force Microscopy (AFM) - Force Spectroscopy
AFM can directly measure the adhesion forces between a functionalized tip and the sample surface, which is related to the surface's hydrophilicity. A hydrophilic tip will experience a stronger adhesion force to a hydrophilic surface in an aqueous environment due to favorable interactions.[11][12][13][14]
1. Probe and Sample Preparation:
-
Select an AFM cantilever with a suitable spring constant.
-
The AFM tip can be used as is or functionalized to be either hydrophilic (e.g., with a carboxyl-terminated self-assembled monolayer) or hydrophobic (e.g., with a methyl-terminated self-assembled monolayer).
-
Prepare the sample surface by cleaning it thoroughly.
2. Instrument Setup:
-
Mount the sample on the AFM stage.
-
For measurements in liquid, fill the fluid cell with the desired liquid (e.g., deionized water or buffer).
-
Calibrate the cantilever's spring constant and the photodetector sensitivity.
3. Force Spectroscopy Measurement:
-
Engage the AFM tip with the surface.
-
Perform force-distance curves by moving the cantilever vertically towards and away from the surface at a controlled speed.
-
As the tip retracts from the surface, an adhesion force will cause the cantilever to bend downwards before it pulls off. The magnitude of this "pull-off" force is the adhesion force.
4. Data Acquisition and Analysis:
-
Acquire a large number of force curves at different locations on the sample to generate a statistically significant dataset.
-
Analyze the retraction part of the force-distance curves to determine the adhesion force for each curve.
-
Compare the adhesion forces measured on the unmodified and modified surfaces. A significant change in the adhesion force with a specific type of functionalized tip can indicate a change in the surface's hydrophilicity.
By employing these methodologies, researchers can gain a comprehensive understanding of the hydrophilicity of their modified surfaces, ensuring the reliability and validity of their experimental findings.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanoscience.com [nanoscience.com]
- 5. mdpi.com [mdpi.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. keylinktech.com [keylinktech.com]
- 8. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 9. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) [mdpi.com]
- 11. Investigating Single Molecule Adhesion by Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6ccvd.com [6ccvd.com]
- 13. Free PDF: A Practical Guide to AFM Force Spectroscopy and Data Analysis | Bruker [bruker.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Chromatographic Methods for Analyzing Azido-PEG3-Phosphonic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The analysis of Azido-PEG3-phosphonic acid and its conjugates presents a unique challenge due to the molecule's composite nature. It combines a highly polar phosphonic acid group, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive azide (B81097) moiety (or a triazole ring post-conjugation). Selecting the optimal chromatographic method is crucial for accurate quantification, purity assessment, and characterization of these conjugates. This guide provides a comparative overview of the most suitable High-Performance Liquid Chromatography (HPLC) methods, supported by experimental protocols adapted from established analyses of structurally similar compounds.
Principles of Separation
The physicochemical properties of this compound conjugates dictate the choice of chromatographic technique. The polar phosphonic acid group is anionic at neutral and basic pH, making it suitable for anion-exchange or hydrophilic interaction chromatography. The PEG chain adds hydrophilicity and increases the hydrodynamic radius, while the nature of the conjugated molecule can introduce hydrophobicity. Therefore, no single method is universally superior; the choice depends on the specific analytical goal, such as separating unreacted starting materials, positional isomers, or different conjugate species.
Comparison of Key Chromatographic Methods
The following table summarizes the performance of Reversed-Phase Chromatography (RPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX) for the analysis of this compound conjugates.
| Feature | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Exchange Chromatography (IEX) |
| Primary Retention Mechanism | Hydrophobic interactions. | Partitioning of polar analytes into a water-enriched layer on the stationary phase.[1] | Electrostatic interactions between charged analytes and the stationary phase.[2] |
| Suitability for Polar Analytes | Poor retention for the unconjugated linker. Retention increases with the hydrophobicity of the conjugate. Ion-pairing agents may be required.[3] | Excellent. Ideal for highly polar and hydrophilic compounds like phosphonic acids.[4][5] | Excellent for charged analytes. Separates based on the net charge of the phosphonic acid group and the conjugate.[6][7] |
| Mobile Phase | High aqueous content, often with organic modifiers (Acetonitrile, Methanol) and acids (TFA, Formic Acid).[8] | High organic content (typically Acetonitrile) with a small amount of aqueous buffer.[5] | Aqueous buffers with a salt gradient (e.g., NaCl, KCl) to elute analytes.[7] |
| MS Compatibility | Good with volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.[9] | Excellent, as the high organic content promotes efficient desolvation and ionization.[5] | Can be challenging due to the high concentration of non-volatile salts. Requires a suppressor or volatile salt systems.[10] |
| Typical Applications | Analysis of reaction products after conjugation to a hydrophobic molecule, purity assessment of conjugates.[11][12] | Quantification of the polar unconjugated linker, analysis of polar conjugates, separation from less polar reactants.[5][10] | Purification of PEGylated proteins, separation of species with different charge states (e.g., mono- vs. di-conjugates).[3][6] |
Experimental Protocols
The following are detailed, adaptable protocols for each chromatographic method. These are synthesized from established methods for analyzing compounds with similar functional groups.
Protocol 1: Reversed-Phase HPLC (RPC) with Ion-Pairing
This method is suitable for analyzing this compound after its conjugation to a relatively hydrophobic molecule (e.g., a peptide or small molecule drug). The ion-pairing agent helps to retain the negatively charged phosphonic acid group.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (Re-equilibration)
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm (for peptides) or a suitable wavelength for the conjugate's chromophore. Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) can also be used for universal detection, especially if using a volatile mobile phase like ammonium formate.[1]
Sample Preparation:
-
Dissolve the conjugate in Mobile Phase A or a compatible solvent (e.g., Water/Acetonitrile mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is ideal for separating the highly polar this compound from less polar starting materials or for analyzing polar conjugates. This protocol is adapted from a method for phosphonic acid analysis in water.[5]
Methodology:
-
Column: HILIC column with a polar stationary phase (e.g., Amide, Silica, or Zwitterionic phase; 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B
-
1-7 min: 90% to 5% B
-
7-10 min: 5% B
-
10-10.1 min: 5% to 90% B
-
10.1-15 min: 90% B (Re-equilibration)
-
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is highly recommended for sensitive and selective detection of the phosphonic acid group.[5]
Sample Preparation:
-
Dissolve the sample in a high organic solvent mixture, such as 80:20 Acetonitrile:Water, to a concentration of 0.1-1 mg/mL. The high organic content of the sample solvent is crucial for good peak shape in HILIC.
-
Filter the sample through a 0.22 µm syringe filter.
Protocol 3: Ion-Exchange Chromatography (IEX)
This method separates molecules based on their net charge. It is particularly useful for purifying conjugates from unreacted starting materials if there is a significant charge difference, or for separating species with different numbers of phosphonic acid groups.
Methodology:
-
Column: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) column.
-
Mobile Phase A: 20 mM TRIS or Phosphate buffer, pH 7.5.
-
Mobile Phase B: 20 mM TRIS or Phosphate buffer with 1 M NaCl, pH 7.5.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 0% B
-
5-30 min: 0% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 0% B
-
40-50 min: 0% B (Re-equilibration)
-
-
Column Temperature: Ambient.
-
Injection Volume: 50-100 µL.
-
Detection: UV detection at a suitable wavelength. Conductivity detection can also be used to monitor the salt gradient.
Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Ensure the sample is free of particulates by centrifugation or filtration (0.22 µm).
-
If the sample has high salt content, consider a desalting or buffer exchange step into Mobile Phase A prior to injection to ensure proper binding to the column.
Visualizing the Workflow
The following diagrams illustrate the logical flow for selecting a chromatographic method and a general experimental workflow.
Caption: Method selection guide for analyzing this compound conjugates.
Caption: A generalized workflow for the chromatographic analysis of conjugates.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ualberta.ca [ualberta.ca]
- 9. Separation of Phosphonic acid, 1,12-dodecanediylbis- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Azido-PEG3-Phosphonic Acid in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG3-phosphonic acid is a heterobifunctional linker increasingly utilized for the surface modification of materials and bioconjugation. Its design incorporates three key features: a phosphonic acid group for robust anchoring to metal oxide surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal "click" chemistry. The performance of this linker, particularly its binding efficiency and subsequent conjugation reactivity, is critically dependent on the chosen buffer system.
This guide provides a comprehensive comparison of the expected performance of this compound in various common buffer systems. As direct comparative experimental data for this specific molecule is limited in published literature, the information herein is based on established chemical principles governing its functional moieties.
Data Presentation: Comparative Performance in Common Buffers
The following table summarizes the anticipated performance and key considerations when using this compound in different buffer systems.
| Buffer System | Key Considerations for Phosphonic Acid Binding | Key Considerations for Click Chemistry (CuAAC) | Overall Recommendation/Performance |
| Phosphate-Buffered Saline (PBS) | Good performance expected at physiological pH (~7.4). The phosphonic acid will be deprotonated, facilitating strong binding to metal oxide surfaces. | Compatible. Phosphate can precipitate with copper ions; however, this is generally avoided by pre-mixing the copper sulfate (B86663) with a stabilizing ligand (e.g., THPTA) before adding it to the buffer.[1] | Excellent. A highly recommended buffer for both surface modification and subsequent click chemistry due to its physiological relevance and compatibility. |
| Citrate Buffers | Performance is pH-dependent. At acidic pH (e.g., 3-6), the phosphonic acid will be more protonated, which may lead to weaker initial binding compared to neutral or basic pH. | Use with Caution. Citrate is a known chelator of metal ions and can interfere with the copper catalyst, potentially reducing the efficiency of the click reaction. | Acceptable for binding, but not ideal for subsequent CuAAC. If used for binding, a buffer exchange to a more compatible buffer like PBS or HEPES is recommended before the click chemistry step. |
| HEPES Buffers | Excellent performance at its buffering range (pH 6.8-8.2). The phosphonic acid will be in its deprotonated, high-affinity state for metal oxide surfaces. | Highly Compatible. HEPES is a non-coordinating buffer and is well-suited for copper-catalyzed click chemistry.[1] | Excellent. A very good choice for both steps of the process, offering a stable pH environment without interfering with the catalytic reaction. |
| MES Buffers | Good performance in its acidic to neutral buffering range (pH 5.5-6.7). Binding efficiency will increase as the pH approaches the upper end of this range due to increased deprotonation of the phosphonic acid. | Compatible. MES is generally considered a non-interfering buffer for CuAAC reactions. | Good. Suitable for both binding and click chemistry, particularly when a slightly acidic to neutral pH is required for the stability of other components in the system. |
| Tris Buffers | Good binding performance at its buffering range (pH 7.5-9.0). | Not Recommended. Tris is a known coordinating ligand for copper ions and can significantly inhibit or slow down the CuAAC reaction.[1] | Not Recommended for Click Chemistry. While suitable for the initial surface modification, a thorough buffer exchange is mandatory before proceeding with the click chemistry step. |
| Acetate Buffers | Performance is pH-dependent. In its acidic buffering range (pH 3.8-5.8), the phosphonic acid will be more protonated, potentially leading to reduced binding affinity. | Compatible. Acetate buffers are generally compatible with CuAAC reactions. | Acceptable. More suitable for applications where acidic conditions are required for the binding step, but neutral pH buffers are generally preferred for optimal phosphonic acid binding. |
Experimental Protocols
Protocol 1: Surface Modification of Titanium Dioxide (TiO₂) with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a TiO₂ surface.
Materials:
-
Titanium dioxide substrate
-
This compound
-
Ethanol (B145695) (absolute)
-
Deionized water (DI water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrate in acetone for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with oxygen plasma for 5 minutes to generate surface hydroxyl groups.[2]
-
-
Preparation of Coating Solution:
-
Prepare a 1 mM solution of this compound in PBS (pH 7.4).
-
-
SAM Formation:
-
Immerse the cleaned and activated TiO₂ substrate into the this compound solution.
-
Incubate for 12-24 hours at room temperature with gentle agitation.[3]
-
-
Washing:
-
Remove the substrate from the solution.
-
Rinse thoroughly with PBS to remove any physisorbed molecules.
-
Rinse with DI water.
-
-
Drying and Storage:
-
Dry the functionalized substrate under a stream of nitrogen.
-
Store in a desiccator until ready for the click chemistry reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Functionalized Surface
This protocol details the "clicking" of an alkyne-containing molecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized TiO₂ substrate (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water (DI water)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne Solution: Dissolve the alkyne-containing molecule in PBS to the desired concentration (e.g., 1-2 mM).
-
CuSO₄ Solution: Prepare a 100 mM stock solution in DI water.
-
THPTA Solution: Prepare a 250 mM stock solution in DI water.
-
Sodium Ascorbate Solution: Prepare a 500 mM stock solution in DI water. This solution must be prepared fresh immediately before use.
-
-
Prepare Catalyst Premix:
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 250 mM THPTA). This premix helps to stabilize the Cu(I) catalyst.[4]
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel.
-
Add the alkyne solution to the vessel, ensuring the surface is fully covered.
-
Add the CuSO₄/THPTA premix to the alkyne solution to a final CuSO₄ concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[5]
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Wash thoroughly with PBS and then DI water to remove unreacted reagents and catalyst.
-
Dry the final conjugated surface under a stream of nitrogen.
-
Mandatory Visualization
Caption: Experimental workflow for surface modification and subsequent bioconjugation.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. benchchem.com [benchchem.com]
Comparative Binding Affinity of Phosphonic Acids and Their Esters to Metal Oxides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of phosphonic acids and their corresponding esters to various metal oxide surfaces. While direct quantitative comparisons are limited in existing literature, this document synthesizes available experimental data to provide a clear understanding of their relative binding strengths and mechanisms. This information is crucial for applications ranging from surface modification and nanoparticle stabilization to the development of drug delivery systems and biocompatible coatings.
Executive Summary
Experimental evidence strongly indicates that phosphonic acids exhibit a significantly higher binding affinity to metal oxide surfaces compared to their phosphonate (B1237965) ester counterparts. The free hydroxyl groups on the phosphonic acid moiety are critical for forming robust, multidentate covalent bonds (P-O-Metal) with the metal oxide surface. In contrast, phosphonate esters lack these reactive hydroxyl groups, leading to weaker, more labile interactions. Furthermore, phosphonate esters are susceptible to hydrolysis, often converting to the more strongly binding phosphonic acid in the presence of surface hydroxyl groups or moisture.
Data Presentation: A Comparative Overview
Due to the scarcity of direct head-to-head quantitative comparisons in published literature, the following tables summarize key findings that support the stronger binding of phosphonic acids.
Table 1: Quantitative Binding Affinity of Various Phosphonic Acids to Metal Oxide Surfaces
| Phosphonic Acid Derivative | Metal Oxide Surface | Experimental Technique | Binding Affinity Constant | Reference |
| Dodecylphosphonic acid | TiO₂ (Anatase) | Thermogravimetric Analysis (TGA) | K = 1.6 x 10³ M⁻¹ | [1] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | Thermogravimetric Analysis (TGA) | K = 1.2 x 10³ M⁻¹ | [1] |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | Thermogravimetric Analysis (TGA) | K = 1.9 x 10³ M⁻¹ | [1] |
| Phenylphosphonic acid | TiO₂ (Anatase) | Thermogravimetric Analysis (TGA) | K = 1.1 x 10³ M⁻¹ | [1] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [1] |
| Phosphate (as a proxy for phosphonate) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg | [1] |
Table 2: Indirect Comparison of Metal Ion Sorption Capacity between Phosphonate Ester and Phosphonic Acid Functionalized Resins
| Functionalized Resin | Metal Ion | pH | Sorption Capacity (mg/g of copolymer) | Reference |
| Phosphonate ester (Resin A) | Cu²⁺ | 1 | 2.75 | [2] |
| Phosphonate/phosphonic acid (Resin B) | Cu²⁺ | 1 | 7.17 | [2] |
| Phosphonate ester (Resin A) | Ca²⁺ | 1 | ~3.25 | [2] |
| Phosphonate/phosphonic acid (Resin B) | Ca²⁺ | 1 | 8.46 | [2] |
| Phosphonate ester (Resin A) | Ni²⁺ | 7 | No retention | [2] |
| Phosphonate/phosphonic acid (Resin B) | Ni²⁺ | 7 | 19 | [2] |
Note: The higher sorption capacity of Resin B, which has been hydrolyzed to expose phosphonic acid groups, strongly suggests a greater affinity of the acid form for metal ions, which is analogous to the interaction with metal oxide surfaces.
Binding Mechanisms and Rationale for Affinity Difference
The disparity in binding affinity stems from the fundamental chemical interactions between the phosphonic acid/ester headgroup and the metal oxide surface.
Phosphonic Acids: These molecules can deprotonate and form strong, covalent bonds with the metal atoms on the oxide surface through a condensation reaction with surface hydroxyl groups.[3] This can result in various binding modes, including monodentate, bidentate, and tridentate coordination, leading to a very stable and robust monolayer.[4] The formation of multiple P-O-Metal bonds contributes to the high binding energy.
Phosphonate Esters: Lacking the reactive hydroxyl groups, phosphonate esters are unable to form these strong covalent bonds in the same manner. Their interaction with the metal oxide surface is generally weaker, likely relying on dative bonding from the phosphoryl oxygen and other weaker intermolecular forces. Studies have shown that phosphonate esters can undergo hydrolysis on metal oxide surfaces, converting them to the corresponding phosphonic acids, which then bind strongly.[5] This suggests that the ester form is a less stable and more weakly bound precursor to the high-affinity acid form.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed.
Caption: Comparative binding pathways of phosphonic acids and their esters.
Caption: Generalized experimental workflow for comparing binding affinities.
Experimental Protocols
Detailed methodologies for the key experimental techniques used to assess binding affinity are provided below.
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
1. Sample Preparation:
-
Metal oxide substrates (e.g., TiO₂, ZrO₂, Fe₂O₃ thin films or nanoparticles pressed into a pellet) are cleaned to remove adventitious carbon and other contaminants. This can be achieved by UV-ozone treatment or argon plasma cleaning.
-
The cleaned substrates are immersed in a dilute solution (typically 1-10 mM) of the phosphonic acid or phosphonate ester in a suitable solvent (e.g., ethanol, toluene) for a specified time (e.g., 1-24 hours).
-
After incubation, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
2. XPS Analysis:
-
The prepared samples are introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
A monochromatic X-ray source (e.g., Al Kα, 1486.6 eV) is used to irradiate the sample surface.
-
Survey scans are first acquired to identify all the elements present on the surface.
-
High-resolution spectra are then recorded for the elements of interest (e.g., P 2p, O 1s, C 1s, and the relevant metal core level).
-
The binding energies are calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
3. Data Interpretation:
-
The atomic concentrations of the elements are calculated from the peak areas and the respective sensitivity factors. An increase in the P 2p signal confirms the presence of the phosphonate/phosphonic acid.
-
The chemical state of the phosphorus and oxygen atoms is determined by analyzing the peak positions and shapes in the high-resolution spectra. The formation of P-O-Metal bonds can be identified by the appearance of new peaks at specific binding energies. A comparison of the P 2p and O 1s spectra for the acid and ester-modified surfaces can reveal differences in the binding mechanism.[6][7]
Thermogravimetric Analysis (TGA) for Quantifying Surface Coverage
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for quantifying the amount of organic ligand bound to inorganic nanoparticles.
1. Sample Preparation:
-
A known mass of the metal oxide nanoparticles (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
The nanoparticles are first heated to a moderate temperature (e.g., 100-150 °C) to remove any adsorbed solvent and water.
-
The dried nanoparticles are then subjected to the surface modification process as described for XPS. After modification and thorough washing, the functionalized nanoparticles are dried.
2. TGA Measurement:
-
A precise amount of the dried, functionalized nanoparticles is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 800 °C).
-
The mass of the sample is recorded as a function of temperature. A control run with the unmodified nanoparticles should also be performed.
3. Data Interpretation:
-
The TGA curve will show a weight loss at the decomposition temperature of the organic ligand.
-
The percentage weight loss corresponding to the ligand is used to calculate the grafting density (molecules per unit surface area) of the phosphonic acid or phosphonate ester on the nanoparticle surface. A higher grafting density under identical treatment conditions can indicate a higher binding affinity.[8][9]
Infrared Reflection-Absorption Spectroscopy (IRRAS) for Determining Binding Modes
IRRAS is a highly sensitive technique for studying the vibrational properties of thin films on reflective substrates, providing information about the chemical bonding and orientation of the adsorbed molecules.
1. Sample Preparation:
-
A reflective metal oxide substrate (e.g., a thin film of Al₂O₃ on a silicon wafer) is prepared and functionalized with the phosphonic acid or ester as described above.
2. IRRAS Measurement:
-
The sample is placed in the IRRAS setup, and a p-polarized infrared beam is directed onto the surface at a high angle of incidence (grazing angle).
-
The reflected beam is detected, and the spectrum is recorded. A background spectrum of the unmodified substrate is also collected.
3. Data Interpretation:
-
The spectrum of the adsorbed layer is obtained by referencing the spectrum of the modified surface to that of the unmodified substrate.
-
The presence and position of vibrational bands corresponding to P=O, P-O-H, and P-O-Metal bonds are analyzed to determine the binding mode (monodentate, bidentate, or tridentate). For example, the disappearance of the P-O-H bands and a shift in the P=O band can indicate deprotonation and covalent bond formation. Comparing the spectra for the acid and ester can reveal differences in their interaction with the surface.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. PM-IRRAS Determination of Molecular Orientation of Phosphonic Acid Self-Assembled Monolayers on Indium Zinc Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Azido-PEG3-phosphonic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Azido-PEG3-phosphonic acid. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This document outlines a step-by-step process for waste handling, integrating information from Safety Data Sheets (SDS) and established protocols for handling azide-containing compounds.
I. Understanding the Hazards
While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous, it is imperative to handle it with caution due to its chemical functionalities.[1] The presence of the azido (B1232118) group necessitates stringent disposal protocols to mitigate the risk of forming highly explosive heavy metal azides.[2] Furthermore, organophosphorus compounds can pose environmental risks if not disposed of correctly.
II. Quantitative Safety Data
The following table summarizes key information for this compound.
| Property | Value | Reference |
| Chemical Formula | C8H18N3O6P | [1] |
| Molecular Weight | 283.22 g/mol | [1] |
| CAS Number | 1964503-38-5 | [1] |
| GHS Classification | Not classified as a hazard | [1] |
| Storage Temperature | -20°C | [3] |
III. Proper Disposal Procedures
The following step-by-step protocol should be followed for the disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
-
Liquid Waste (Aqueous Solutions):
-
For dilute aqueous solutions (≤5% concentration), chemical deactivation of the azide (B81097) group is the recommended first step before collection as hazardous waste. Under no circumstances should solutions containing azides be poured down the drain. [2] This is to prevent the formation of explosive lead or copper azides in the plumbing.[2]
-
For concentrated solutions or solutions containing other hazardous materials, direct collection into a designated hazardous waste container is necessary. The container should be clearly labeled with all chemical constituents.
-
-
Accidental Spills:
-
In the event of a spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1]
-
Cover the spill with an inert absorbent material, such as sand or vermiculite.[1]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
2. Chemical Deactivation of Dilute Azide Solutions (≤5%):
This procedure must be performed in a certified chemical fume hood by trained personnel.[2]
-
Materials Needed:
-
Aqueous solution of this compound (≤5%)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO2)
-
20% aqueous solution of sulfuric acid (H2SO4)
-
Stir plate and stir bar
-
pH paper
-
Appropriate reaction vessel (e.g., three-necked flask)
-
-
Procedure:
-
In a chemical fume hood, place the dilute azide solution in the reaction vessel with a stir bar and begin stirring.[2]
-
For each gram of this compound in the solution, add approximately 1.5 g of the 20% sodium nitrite solution.[2] This represents a 40% excess of sodium nitrite.
-
Slowly add the 20% sulfuric acid solution dropwise until the reaction mixture is acidic, as confirmed by pH paper.[2] Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid.
-
Stir the reaction mixture for several hours to ensure complete destruction of the azide. The reaction produces nitrogen gas and nitric oxide.[2]
-
Neutralize the resulting solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.[2]
-
Transfer the neutralized solution to a designated aqueous hazardous waste container.
-
3. Final Disposal:
-
All waste containers (solid, liquid, and treated solutions) must be collected by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration or other approved methods.[4]
-
Never mix azide-containing waste with other chemical waste streams unless explicitly permitted by your EHS department.
IV. Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. PEG Replacement in the Consumer Sector | stellarix [stellarix.com]
Essential Safety and Logistical Information for Handling Azido-PEG3-phosphonic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Azido-PEG3-phosphonic acid. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
This compound is a versatile PEG linker containing both an azide (B81097) and a phosphonic acid moiety.[1] While the specific Safety Data Sheet (SDS) for this compound does not classify it as hazardous, the presence of the azide functional group necessitates careful handling due to the potential risks associated with this class of compounds.[2] Organic azides can be reactive and potentially explosive under certain conditions, such as exposure to heat, friction, or shock.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, compiled from the product-specific SDS and general safety guidelines for handling azides and phosphonic acids.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[4][5] | Protects eyes from splashes.[4] |
| Hand Protection | Nitrile gloves.[6][7] Gloves must be inspected prior to use.[4] | Prevents skin contact.[4] Use proper glove removal technique to avoid skin contact with the product.[4] |
| Skin and Body | Laboratory coat.[6][7] Wear suitable protective clothing.[2] | Protects skin and personal clothing from contamination. |
| Respiratory | Not required under normal handling conditions with adequate ventilation. If aerosols are generated or ventilation is poor, a certified vapor respirator should be used.[8] | The SDS for this compound does not specify respiratory protection.[2] However, for azides and phosphonic acids in general, respiratory protection is advised if there is a risk of inhalation.[4][8][9] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly.[6] Read and understand the Safety Data Sheet.[7] Locate the nearest eye-wash station and safety shower.[8]
-
Donning PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Handling :
-
Storage : Store this compound in a cool, dry, and dark place, away from incompatible materials such as acids and heavy metals.[6] The recommended storage temperature is -20°C.[11]
-
Spill Cleanup :
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of through an approved hazardous waste management program.[6]
-
Waste Collection :
-
Collect all azide-containing waste in a designated, clearly labeled, and non-metallic waste container.[3][12]
-
Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[3]
-
Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9][13]
-
-
Deactivation (for dilute solutions, by trained personnel only) :
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axispharm.com [axispharm.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 8. ehs.com [ehs.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. phosphonics.com [phosphonics.com]
- 11. This compound, CAS 1964503-38-5 | AxisPharm [axispharm.com]
- 12. ph.health.mil [ph.health.mil]
- 13. unomaha.edu [unomaha.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
